Product packaging for Ceftolozane Sulfate(Cat. No.:CAS No. 936111-69-2)

Ceftolozane Sulfate

Cat. No.: B606592
CAS No.: 936111-69-2
M. Wt: 764.8 g/mol
InChI Key: UJDQGRLTPBVSFN-TVNHLQOTSA-N
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Description

What is Ceftolozane sulfate?

Ceftolozane is a fifth-generation cephalosporin antibiotic having (5-amino-4-[(2-aminoethyl)carbamoyl]amino-1-methyl-1H-pyrazol-2-ium-2-yl)methyl and [(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(2-carboxypropan-2-yl)oxy]iminoacetyl]amino side groups located at positions 3 and 7 respectively.

This compound is a new antibiotic combination that contains ceftolozane and amoxicillin-clavulanic acid. It is a beta-lactam antibacterial that targets penicillin-binding proteins of bacteria (PBPs).

Mechanism of cefotaxime sulfate

This compound binds with the PBP in the bacteria cell wall through competitive inhibition. This prevents the formation of an antibiotic inhibitor complex with the enzyme cell wall synthesis. It also inhibits protein synthesis and cell division. The agent is also effective against both Gram-positive as Gram-negative bacteria. This compound has been proven effective against methicillin-resistant Staphylococcus aureus strains (MRSA) and Pseudomonas Aeruginosa strains. These are two of the most common causes of hospital-acquired infections.

Uses of this compound

This compound can be used to treat urinary tract infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N12O12S3 B606592 Ceftolozane Sulfate CAS No. 936111-69-2

Properties

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11-;/t12-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDQGRLTPBVSFN-TVNHLQOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N12O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027693
Record name Ceftolozane sulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936111-69-2
Record name Ceftolozane sulfate [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftolozane sulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-amino-4-[3-(2-amino-ethyl)-ureido]-2-methyl-2H-pyrazol-1-ylmethyl)-7- { 2-(5-amino-[1,2,4]thiadizol-3-yl)-2-[(Z)-1-carboxy-1-methyl-ethoxyamino]-acetylamino }-8-oxo-5-thia-1-azabicyclo[4,2,0]oct-2-ene-2-carboxylic acid HSO4-
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Record name CEFTOLOZANE SULFATE
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Foundational & Exploratory

The Synthesis and Purification of Ceftolozane Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceftolozane sulfate is a fifth-generation cephalosporin antibiotic, distinguished by its potent activity against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. This technical guide provides an in-depth overview of its chemical synthesis and purification, with a focus on modern, efficient methodologies. It is intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, process development, and pharmaceutical sciences.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has evolved from complex, low-yielding routes to more streamlined and sustainable second-generation manufacturing methods. The core of the synthesis involves the construction of the cephem nucleus followed by the introduction of the C-3 and C-7 side chains.

A modern synthetic approach often starts from 7-aminocephalosporanic acid (7-ACA), a readily available fermentation product. The synthesis can be conceptually divided into the preparation of key intermediates and their subsequent coupling to form the Ceftolozane molecule.

One common synthetic route involves the following key transformations:

  • Formation of the C-7 side chain precursor: This typically involves the synthesis of (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(1-carboxy-1-methylethoxy)imino]acetic acid.

  • Preparation of the C-3 side chain precursor: This involves the synthesis of the substituted pyrazole moiety.

  • Coupling of the C-7 side chain: The C-7 side chain is activated and coupled to the 7-amino position of the cephem core.

  • Introduction of the C-3 side chain: The pyrazole side chain is then introduced at the C-3 position of the cephem nucleus.

  • Deprotection and salt formation: Finally, any protecting groups used during the synthesis are removed, and the molecule is converted to its sulfate salt.

The second-generation manufacturing process has significantly improved upon earlier methods by optimizing reaction conditions, reducing the number of steps, and employing more efficient purification techniques.

Purification of this compound

Early manufacturing processes for this compound were hampered by extensive and inefficient purification sequences, often relying on column chromatography and nanofiltration.[1] These methods were time-consuming, resulted in low yields, and required specialized equipment.

The advent of a second-generation process introduced a more efficient, crystallization-based purification method.[2] This improved process is centered around the isolation of a novel crystalline form of this compound, designated as Form 3, which is a dimethylacetamide (DMAc) solvate.[2] This intermediate allows for a robust and scalable purification that avoids chromatography.

The purification process can be summarized as follows:

  • Formation of this compound DMAc Solvate (Form 3): The crude Ceftolozane, often as a trifluoroacetate (TFA) salt, is processed in a mixture of water, DMAc, and a co-solvent to form a slurry. Addition of a sulfate source and seeding with Form 3 crystals induces the crystallization of the desired DMAc solvate.[2]

  • Conversion to Form 2: The isolated Form 3 is then converted to the desired final polymorphic form (Form 2) through a carefully controlled crystallization process. This typically involves dissolving the Form 3 solvate in a mixture of acetonitrile and water, followed by the addition of sulfuric acid and an anti-solvent to induce crystallization.[2]

This crystallization-based purification has led to a significant increase in overall yield and a substantial reduction in solvent usage and manufacturing time.[2]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and purification of this compound.

Table 1: Comparison of Manufacturing Processes for this compound

ParameterFirst-Generation ProcessSecond-Generation ProcessReference
Overall Yield Low>50% increase[2]
Purification Method Column Chromatography, Nanofiltration, CrystallizationCrystallization-based[2]
Process Mass Index High75% reduction[2]
Raw Material Cost High50% reduction[2]

Table 2: Purity Enhancement during Crystallization-Based Purification

StagePurity (by HPLC)
Crude Ceftolozane (TFA Salt) Not specified
This compound (Final Product) >99.5%

Note: Specific purity values for the crude material are not consistently reported in the public domain, but the final product consistently meets high purity standards required for an active pharmaceutical ingredient.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound, synthesized from information available in the public domain, primarily patent literature. These are intended to be illustrative and would require optimization for specific laboratory or manufacturing settings.

Synthesis of Ceftolozane Intermediate (Protected)

This protocol outlines a general procedure for the coupling of the C-3 and C-7 side chains to the cephem core.

  • Activation of the C-7 Side Chain: The C-7 side chain acid derivative is activated, for example, by conversion to a mixed anhydride with methanesulfonyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as dimethylacetamide (DMA) at a reduced temperature (e.g., 10°C).[3]

  • Coupling with the Cephem Core: The activated C-7 side chain is then reacted with a 7-aminocephem intermediate in the presence of a base like triethylamine in a biphasic solvent system (e.g., ethyl acetate/water) at low temperatures to form the amide bond.[3]

  • Introduction of the C-3 Side Chain: The resulting intermediate is then reacted with the protected pyrazole C-3 side chain precursor in the presence of a silylating agent (e.g., 1,3-bis(trimethylsilyl)urea) and a catalyst like potassium iodide in a solvent such as dimethylformamide (DMF) to yield the protected Ceftolozane molecule.[3]

Deprotection and Formation of Crude Ceftolozane TFA Salt
  • Deprotection: The protected Ceftolozane is treated with a strong acid, such as trifluoroacetic acid (TFA), in the presence of a scavenger like anisole in a solvent such as dichloromethane to remove the protecting groups.[3]

  • Isolation: The crude Ceftolozane TFA salt is then isolated, often by precipitation and filtration.

Purification via Crystallization

This protocol details the second-generation crystallization-based purification process.

  • Formation of this compound DMAc Solvate (Form 3):

    • The crude Ceftolozane TFA salt is dissolved in a mixture of water, DMAc, and a co-solvent (e.g., acetonitrile).[2]

    • A sulfate source (e.g., sulfuric acid) is added to the solution.[2]

    • The solution is seeded with this compound DMAc solvate (Form 3) crystals to induce crystallization.[2]

    • The resulting slurry is aged at a controlled temperature (e.g., 10-15°C) to allow for crystal growth.[2]

    • The solid is collected by filtration to yield wet this compound DMAc solvate (Form 3A).[2]

  • Conversion of Form 3 to Form 2:

    • The wet Form 3A is dissolved in a mixture of acetonitrile and water (e.g., a 1:1 v/v ratio) at approximately 20°C.[2]

    • The solution is cooled to around 15°C, and 50% sulfuric acid is added to adjust the pH.[2]

    • The solution is filtered and then further cooled to about 12°C.[2]

    • Seed crystals of this compound (Form 2) are added to initiate crystallization.[2]

    • An anti-solvent (e.g., acetonitrile) is slowly added over several hours to promote crystal growth.[2]

    • The pH of the slurry is adjusted with a base (e.g., triethylamine).[2]

    • The solid is collected by filtration, washed with a mixture of acetonitrile and water, and then with acetone.[2]

    • The resulting solid is dried under vacuum to yield the final, high-purity this compound (Form 2).[2]

Visualizations

The following diagrams illustrate the synthetic workflow and the mechanism of action of Ceftolozane.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow 7-ACA 7-ACA Coupling_C7 Coupling of C-7 Side Chain 7-ACA->Coupling_C7 C-7_Side_Chain_Precursor C-7_Side_Chain_Precursor C-7_Side_Chain_Precursor->Coupling_C7 C-3_Side_Chain_Precursor C-3_Side_Chain_Precursor Introduction_C3 Introduction of C-3 Side Chain C-3_Side_Chain_Precursor->Introduction_C3 Coupling_C7->Introduction_C3 Protected_Ceftolozane Protected_Ceftolozane Introduction_C3->Protected_Ceftolozane Deprotection Deprotection & TFA Salt Formation Protected_Ceftolozane->Deprotection Crude_Ceftolozane_TFA Crude_Ceftolozane_TFA Deprotection->Crude_Ceftolozane_TFA Crude_Ceftolozane_TFA_p Crude Ceftolozane TFA Form_3_Crystallization Crystallization of Form 3 (DMAc Solvate) Crude_Ceftolozane_TFA_p->Form_3_Crystallization Form_3_Intermediate Form 3 Intermediate Form_3_Crystallization->Form_3_Intermediate Conversion_to_Form_2 Conversion to Form 2 Form_3_Intermediate->Conversion_to_Form_2 Pure_Ceftolozane_Sulfate Pure this compound (Form 2) Conversion_to_Form_2->Pure_Ceftolozane_Sulfate

Caption: Synthetic and purification workflow for this compound.

G cluster_moa Mechanism of Action of Ceftolozane Ceftolozane Ceftolozane PBP Penicillin-Binding Proteins (PBPs) Ceftolozane->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Bacterial Death PBP->Cell_Lysis Inhibition leads to Cell_Wall_Formation Bacterial Cell Wall Formation Peptidoglycan_Synthesis->Cell_Wall_Formation Leads to

Caption: Mechanism of action of Ceftolozane.

References

Ceftolozane Sulfate: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development timeline of ceftolozane sulfate, a novel cephalosporin antibiotic. It provides a comprehensive overview of the key preclinical and clinical milestones, detailed experimental insights, and the crucial data that led to its approval for treating complex bacterial infections.

Introduction: A Novel Weapon Against Gram-Negative Pathogens

Ceftolozane is a fifth-generation cephalosporin antibiotic developed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2] Its chemical structure, similar to ceftazidime but with a modified side-chain, confers potent antipseudomonal activity.[3] To broaden its spectrum against bacteria that produce β-lactamase enzymes, ceftolozane is combined with tazobactam, a well-established β-lactamase inhibitor.[4][5] This combination, known as Zerbaxa®, has become a critical tool in treating complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP).[5][6]

Discovery and Preclinical Development

The journey of ceftolozane began with the need for new antibiotics effective against resistant Gram-negative bacteria. Researchers at Cubist Pharmaceuticals (later acquired by Merck) were instrumental in its discovery and the development of a novel synthesis process.[5] Preclinical studies focused on establishing its mechanism of action and in vitro activity against a wide range of bacterial isolates.

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][7] It achieves this by binding to essential penicillin-binding proteins (PBPs), with a particularly high affinity for PBP1b, PBP1c, and PBP3 in P. aeruginosa and PBP3 in E. coli.[4][7] This binding disrupts peptidoglycan cross-linking, leading to cell lysis and death.[7][8]

Tazobactam, a β-lactam sulfone, irreversibly inhibits many Class A and some Class C β-lactamases, protecting ceftolozane from degradation by these enzymes and extending its activity against many extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[4][5]

cluster_drug Drug Action cluster_bacteria Bacterial Cell Ceftolozane Ceftolozane PBPs Penicillin-Binding Proteins (PBPs) Ceftolozane->PBPs Binds to & Inhibits Tazobactam Tazobactam BetaLactamase β-Lactamase Enzymes Tazobactam->BetaLactamase Inhibits CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBPs->CellWall Essential for CellLysis Bacterial Cell Lysis & Death CellWall->CellLysis Inhibition leads to BetaLactamase->Ceftolozane Degrades

Caption: Mechanism of Action of Ceftolozane/Tazobactam.
In Vitro Activity

Numerous preclinical studies evaluated the in vitro susceptibility of a wide range of clinical isolates to ceftolozane/tazobactam. These studies consistently demonstrated its potent activity against P. aeruginosa and Enterobacteriaceae.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam Against Key Gram-Negative Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤1≤1
Klebsiella pneumoniae4>16
Pseudomonas aeruginosa44

Note: MIC (Minimum Inhibitory Concentration) values are based on studies with a fixed concentration of tazobactam (4 µg/mL). Data is compiled from multiple sources for illustrative purposes.[5][9]

Clinical Development Program

The clinical development of ceftolozane/tazobactam involved a series of Phase I, II, and III trials to establish its safety, pharmacokinetics, and efficacy in treating various infections.

Phase I Studies

Phase I trials were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetic profile of ceftolozane/tazobactam.[9] These studies established the dosing regimen for later phase trials and confirmed that ceftolozane has a half-life of approximately 2.3 to 3 hours, with both ceftolozane and tazobactam being primarily eliminated through urine.[3][10]

Phase II Clinical Trials

Phase II trials provided the first evidence of the efficacy of ceftolozane/tazobactam in patients with complicated infections.

  • Complicated Intra-Abdominal Infections (cIAI): A prospective, randomized, double-blind, multicenter Phase II trial compared ceftolozane/tazobactam plus metronidazole with meropenem in adults with cIAI. The results supported further development, showing comparable clinical and microbiological success rates.[11][12]

  • Pediatric Studies: Later Phase II studies were also conducted in pediatric populations for cIAI and cUTI, demonstrating a favorable safety profile and high rates of clinical cure.[13][14][15]

Phase III Clinical Trials

The efficacy and safety of ceftolozane/tazobactam were definitively established in several large-scale, pivotal Phase III clinical trials.

The ASPECT-cUTI trial was a randomized, double-blind study that compared ceftolozane/tazobactam to levofloxacin in 1,083 adults with cUTI, including pyelonephritis.[5] Ceftolozane/tazobactam demonstrated non-inferiority to levofloxacin in achieving a composite cure (clinical cure and microbiological eradication).[5]

The ASPECT-NP trial was a Phase III, multicenter, randomized, double-blind study that compared a higher dose of ceftolozane/tazobactam (3g) to meropenem in 726 adult patients with ventilated HABP or VABP.[6][18] The study demonstrated the non-inferiority of ceftolozane/tazobactam to meropenem for both 28-day all-cause mortality and clinical response at the test-of-cure visit.[6]

Table 2: Summary of Pivotal Phase III Clinical Trial Outcomes

Trial NameIndicationComparatorNPrimary EndpointKey Outcome
ASPECT-cUTIcUTILevofloxacin1,083Composite cure at Test-of-Cure (TOC)Non-inferiority met
ASPECT-cIAIcIAIMeropenem993Clinical cure at TOCNon-inferiority met
ASPECT-NPHABP/VABPMeropenem72628-day all-cause mortalityNon-inferiority met

Data compiled from publicly available clinical trial information.[5][6][17][19]

cluster_preclinical Preclinical Phase cluster_clinical Clinical Development cluster_regulatory Regulatory Approval Discovery Discovery & Synthesis (Cubist Pharmaceuticals) InVitro In Vitro Studies: Mechanism of Action & Susceptibility Testing Discovery->InVitro Phase1 Phase I: Safety & Pharmacokinetics in Healthy Volunteers InVitro->Phase1 Phase2 Phase II: Efficacy & Safety in Patients (cIAI, cUTI) Phase1->Phase2 Phase3 Phase III: Pivotal Trials (ASPECT-cUTI, ASPECT-cIAI, ASPECT-NP) Phase2->Phase3 NDA New Drug Application (NDA) Submission to FDA Phase3->NDA Approval_cUTI_cIAI FDA Approval (Dec 2014): cUTI & cIAI NDA->Approval_cUTI_cIAI Approval_HABP_VABP FDA Approval (June 2019): HABP & VABP Approval_cUTI_cIAI->Approval_HABP_VABP

Caption: Ceftolozane/Tazobactam Development and Approval Timeline.

Regulatory Milestones and Post-Marketing

  • December 19, 2014: The FDA approved Zerbaxa (ceftolozane/tazobactam) for the treatment of adults with cUTI and, in combination with metronidazole, for cIAI.[20][21][22]

  • June 3, 2019: The FDA approved a new indication for Zerbaxa for the treatment of HABP/VABP in patients 18 years and older.[6][22]

Ceftolozane/tazobactam was designated as a Qualified Infectious Disease Product (QIDP) by the FDA, a designation given to antibacterial or antifungal human drugs intended to treat serious or life-threatening infections.[20]

Experimental Protocols Overview

While detailed, step-by-step protocols are proprietary, the general methodologies employed in the key studies can be summarized.

In Vitro Susceptibility Testing
  • Method: Broth microdilution method was used to determine the Minimum Inhibitory Concentrations (MICs) of ceftolozane in combination with a fixed concentration of tazobactam (typically 4 µg/mL).

  • Procedure: Standardized bacterial inoculums were added to microtiter plates containing serial twofold dilutions of ceftolozane/tazobactam. The plates were incubated, and the MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.

Clinical Trial Design and Endpoints
  • General Design: The pivotal Phase III trials were prospective, randomized, double-blind, multicenter, non-inferiority studies.

  • Patient Population: Adult patients with confirmed diagnoses of cUTI, cIAI, or HABP/VABP were enrolled.

  • Intervention: Patients were randomized to receive either ceftolozane/tazobactam (at the specified dose for the indication) or an active comparator (e.g., levofloxacin, meropenem).

  • Primary Endpoints:

    • cUTI (ASPECT-cUTI): Composite cure rate (clinical cure and microbiological eradication) at the test-of-cure (TOC) visit.

    • cIAI (ASPECT-cIAI): Clinical cure rate at the TOC visit in the microbiological intent-to-treat (MITT) and clinically evaluable (CE) populations.

    • HABP/VABP (ASPECT-NP): 28-day all-cause mortality and clinical response at the TOC visit.

  • Data Analysis: Non-inferiority was assessed by calculating the difference in the primary outcome rates between the two treatment groups and ensuring the confidence interval for this difference did not cross a pre-specified non-inferiority margin.

PatientScreening Patient Screening & Enrollment Randomization Randomization (1:1) PatientScreening->Randomization TreatmentArmA Ceftolozane/Tazobactam + Placebo/Metronidazole Randomization->TreatmentArmA TreatmentArmB Active Comparator (e.g., Meropenem) Randomization->TreatmentArmB TreatmentPeriod Treatment Period (e.g., 4-14 days) TreatmentArmA->TreatmentPeriod TreatmentArmB->TreatmentPeriod EOT End of Treatment (EOT) Assessment TreatmentPeriod->EOT TOC Test of Cure (TOC) Visit & Assessment EOT->TOC FollowUp Follow-up Period TOC->FollowUp DataAnalysis Primary Endpoint Analysis: Non-inferiority Assessment FollowUp->DataAnalysis

Caption: Generalized Phase III Clinical Trial Workflow.

Conclusion

The development of this compound, in combination with tazobactam, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacterial infections. Its journey from discovery to regulatory approval was marked by a robust preclinical and clinical development program that successfully demonstrated its efficacy and safety in treating a range of serious infections. For researchers and drug development professionals, the story of ceftolozane/tazobactam serves as a compelling case study in modern antibiotic development, highlighting the path from identifying a clinical need to delivering a novel therapeutic solution.

References

In Vitro Spectrum of Activity of Ceftolozane Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ceftolozane sulfate, a novel cephalosporin antibiotic, represents a significant advancement in the therapeutic arsenal against challenging Gram-negative bacterial infections. When combined with tazobactam, a well-established β-lactamase inhibitor, its spectrum of activity is broadened to include many multidrug-resistant (MDR) pathogens. This technical guide provides a comprehensive overview of the in vitro activity of Ceftolozane, detailing its mechanism of action, summarizing key susceptibility data, outlining experimental protocols, and illustrating relevant biological and experimental pathways.

Mechanism of Action

Ceftolozane belongs to the cephalosporin class of antibacterial drugs and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This is achieved through its high affinity for essential penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan synthesis.[1][2][3] By binding to and inactivating these proteins, Ceftolozane disrupts cell wall integrity, leading to cell lysis and death.[1][2] It has shown a particularly high affinity for the PBPs of Pseudomonas aeruginosa and Escherichia coli.[1][2]

The addition of tazobactam, a β-lactamase inhibitor, protects Ceftolozane from degradation by many common β-lactamase enzymes, particularly most Class A (including extended-spectrum β-lactamases, or ESBLs) and some Class C enzymes.[4][5] This combination, known as Ceftolozane/tazobactam (C/T), restores Ceftolozane's activity against bacteria that have acquired resistance through the production of these enzymes.[4]

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_drugs Antibacterial Agents PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall (Peptidoglycan Synthesis) PBP->CellWall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking BetaLactamase β-Lactamase Enzymes Ceftolozane Ceftolozane BetaLactamase->Ceftolozane Degradation Ceftolozane->PBP Inhibition Tazobactam Tazobactam Tazobactam->BetaLactamase Inhibition

Caption: Mechanism of Ceftolozane/tazobactam action.

Data Presentation: In Vitro Susceptibility

The in vitro potency of an antibiotic is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Activity against Pseudomonas aeruginosa

Ceftolozane/tazobactam is consistently one of the most potent β-lactam agents tested against P. aeruginosa, including strains resistant to other antibiotics like carbapenems, cephalosporins, and piperacillin/tazobactam.[6][7][8]

OrganismRegion/StudyNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)% Susceptible
P. aeruginosaU.S. (2012-2015)3,8510.5297.0%[7]
P. aeruginosaGermany (2014-2015)5020.52N/A[6]
P. aeruginosaSpain (2013)5000.54N/A[9]
P. aeruginosaAustralia (BSI)N/A1296%[10]
P. aeruginosaU.S. (2011-2012)N/A0.52N/A[11]
P. aeruginosa (MDR)U.S. (2012-2015)607N/AN/A84.9%[7]
P. aeruginosa (XDR)U.S. (2012-2015)363N/AN/A76.9%[7]
P. aeruginosa (MDR)Spain1292492.2%[12]

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant

Activity against Enterobacteriaceae

Ceftolozane/tazobactam demonstrates high activity against a wide range of Enterobacteriaceae. Its efficacy is particularly notable against E. coli, including ESBL-producing strains. While active against many Klebsiella pneumoniae isolates, its potency is reduced against strains that produce certain types of β-lactamases, especially carbapenemases.[4]

OrganismRegion/StudyNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)% Susceptible
Escherichia coliGermany (2014-2015)4860.250.5N/A[6]
E. coliSpain (2013)2500.250.5N/A[9]
E. coli (ESBL phenotype)Spain (2013)N/A0.51N/A[9]
Klebsiella pneumoniaeGermany (2014-2015)1630.251N/A[6]
K. pneumoniaeMorocco (2018)N/A0.5>3268.8%[13]
K. pneumoniae (ESBL phenotype)Spain (2013)N/A416N/A[9]
Enterobacter cloacae complexLatin America (2016-2017)N/A13262.5%[14]
Enterobacterales (Overall)Latin America (2016-2017)225213283.9%[14]
Enterobacterales (Overall)U.S. (2011-2012)7,0710.251N/A[11]
Activity against Anaerobic Bacteria

The addition of tazobactam provides Ceftolozane with activity against many anaerobic organisms, particularly species of the Bacteroides fragilis group, Prevotella, and Fusobacterium.[5]

OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Bacteroides fragilis605 (total anaerobes)N/A4
Prevotella spp.N/AN/AN/A
Fusobacterium spp.N/AN/AN/A

Data for Prevotella and Fusobacterium showed good activity but specific MIC values were not detailed in the source.[5]

Experimental Protocols

The quantitative data presented are predominantly derived from standardized in vitro susceptibility testing methods. The reference method for determining MICs is broth microdilution, performed according to guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][9]

Broth Microdilution Method

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium (typically cation-adjusted Mueller-Hinton broth) in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits growth.

MIC_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Isolate 1. Collect Clinical Bacterial Isolate Culture 2. Prepare Standardized Inoculum (e.g., 0.5 McFarland) Isolate->Culture Inoculate 4. Inoculate Plates with Bacterial Suspension Culture->Inoculate Plates 3. Prepare Microtiter Plates with Serial Dilutions of Ceftolozane/tazobactam Plates->Inoculate Incubate 5. Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read 6. Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read Determine 7. Determine MIC: Lowest Concentration with No Visible Growth Read->Determine Report Report Determine->Report Report MIC Value (e.g., 0.5 mg/L)

Caption: Generalized workflow for MIC determination.

Mechanisms of Resistance

While Ceftolozane/tazobactam is stable against many common β-lactamases, certain resistance mechanisms can compromise its activity. Understanding these pathways is critical for predicting its clinical utility and monitoring for the emergence of resistance.

  • Carbapenemase Production: The most significant mechanism of resistance is the production of carbapenemases. Tazobactam does not effectively inhibit serine carbapenemases (like KPC) or metallo-β-lactamases (MBLs such as NDM, VIM, IMP).[15][16] Isolates producing these enzymes are typically resistant to Ceftolozane/tazobactam.[17][18]

  • AmpC Modifications: Although Ceftolozane was designed for stability against the chromosomal AmpC β-lactamase of P. aeruginosa, mutations in the ampC gene or its regulatory genes (ampD, ampR) can lead to hyperproduction or structural changes in the enzyme, resulting in increased MICs and resistance.[15][19][20]

  • Target Site Modification: Alterations in the primary target, PBP3 (encoded by the ftsI gene), can also confer resistance, though this is a less common mechanism.[15][19]

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms CT Ceftolozane/tazobactam Carbapenemase Carbapenemase Production (e.g., KPC, NDM, VIM) CT->Carbapenemase Hydrolysis of Ceftolozane AmpC AmpC Modification (Hyperproduction or Structural Change) CT->AmpC Reduced Inhibition (Hydrolysis) PBP_Mod PBP3 Target Modification CT->PBP_Mod Reduced Binding Affinity Outcome Reduced Susceptibility / Resistance Carbapenemase->Outcome AmpC->Outcome PBP_Mod->Outcome

Caption: Key resistance mechanisms against Ceftolozane.

Conclusion

The in vitro data robustly support the potent activity of this compound, in combination with tazobactam, against a broad spectrum of clinically important Gram-negative pathogens. Its exceptional potency against P. aeruginosa, including many MDR and XDR isolates, positions it as a valuable therapeutic option for infections caused by this challenging organism.[6][7][9] Furthermore, it demonstrates excellent activity against E. coli and many other Enterobacteriaceae, including ESBL-producing strains.[6][9][21] The primary limitation to its spectrum is the lack of activity against bacteria that produce carbapenemases.[15][17] Continuous surveillance and an understanding of local resistance epidemiology are crucial for guiding the appropriate use of this important antimicrobial agent.

References

The Pharmacokinetics and Pharmacodynamics of Ceftolozane Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane sulfate, a novel fifth-generation cephalosporin, represents a significant advancement in the treatment of infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2][3] When combined with the β-lactamase inhibitor tazobactam, its spectrum of activity is broadened to include many extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ceftolozane, offering a detailed resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] It has a high affinity for essential penicillin-binding proteins (PBPs), particularly PBP1b, 1c, 2, and 3 in P. aeruginosa and Escherichia coli.[4][6][8] This binding prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The addition of tazobactam, a β-lactamase inhibitor, protects ceftolozane from degradation by many Class A and some Class C β-lactamases, thereby expanding its utility against otherwise resistant organisms.[4][9]

cluster_drug Drug Action cluster_bacterium Bacterial Cell Ceftolozane Ceftolozane Outer_Membrane Outer Membrane Ceftolozane->Outer_Membrane Crosses PBPs Penicillin-Binding Proteins (PBPs) Ceftolozane->PBPs Binds to and inhibits Tazobactam Tazobactam Beta_Lactamases β-Lactamases Tazobactam->Beta_Lactamases Inhibits Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Periplasmic_Space->PBPs Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis and Death PBPs->Cell_Lysis Inhibition leads to Beta_Lactamases->Ceftolozane Degrades

Mechanism of action of Ceftolozane/Tazobactam.

Pharmacokinetics

The pharmacokinetic profile of ceftolozane is characterized by linear, dose-proportional kinetics.[4][10] It is administered intravenously and exhibits a predictable and consistent behavior in healthy volunteers and patient populations.

Absorption and Distribution

Following intravenous administration, ceftolozane is rapidly distributed. The steady-state volume of distribution is approximately 13.5 liters.[6][11] Ceftolozane exhibits low plasma protein binding, ranging from 16% to 21%.[6][12] This low level of protein binding ensures a high fraction of unbound, active drug is available to exert its antibacterial effect. The drug penetrates well into lung tissue, making it suitable for treating pneumonia.[6]

Metabolism and Excretion

Ceftolozane is minimally metabolized, with the majority of the dose excreted unchanged in the urine.[6][13] Over 95% of an administered dose of ceftolozane is recovered in the urine as the parent drug.[5][14] Tazobactam is also primarily renally excreted, with about 80% as the unchanged drug and the remainder as an inactive M1 metabolite.[11][13] The primary route of elimination for both ceftolozane and tazobactam is glomerular filtration.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for ceftolozane in various populations.

Table 1: Single-Dose Pharmacokinetic Parameters of Ceftolozane in Healthy Adults

DoseCmax (mcg/mL)AUC (mcg·h/mL)t1/2 (h)CL (L/h)Vss (L)
Ceftolozane alone
1000 mg69.11722.48 - 2.644.35 - 6.0111.0 - 14.1
Ceftolozane/Tazobactam
1g/0.5g69.1[6]172[6]2.77 (Day 1)[6]3.41 - 6.69[6]13.5[6]
2g/1g117[4]-2.67[4]--

Table 2: Multiple-Dose Pharmacokinetic Parameters of Ceftolozane/Tazobactam in Healthy Adults (every 8 hours)

DoseCmax (mcg/mL)AUC (mcg·h/mL)t1/2 (h)CL (L/h)Vss (L)
1g/0.5g (Day 10)--3.12[6]--
1.5g (ceftolozane component)--~3[5]-13.2[5]

Pharmacodynamics

The pharmacodynamic parameter that best correlates with the efficacy of ceftolozane is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[15][16]

In Vitro Activity

Ceftolozane/tazobactam demonstrates potent in vitro activity against a broad range of Gram-negative pathogens.

Table 3: In Vitro Activity of Ceftolozane/Tazobactam Against Key Pathogens

OrganismMIC50 (μg/mL)MIC90 (μg/mL)
Pseudomonas aeruginosa0.5[9]2[9]
P. aeruginosa (MDR strains)2[9]8[9]
P. aeruginosa (XDR strains)4[9]16[9]
Escherichia coli0.25[9]0.5[9]
Enterobacteriaceae (overall)0.25[9]1[9]
Pharmacodynamic Targets

Studies in neutropenic murine thigh infection models and in vitro infection models have established the %fT>MIC targets for ceftolozane. A target of 24.0-26.3% fT>MIC is associated with a bacteriostatic effect, while a 1-log kill is achieved at approximately 31.5-31.6% fT>MIC for P. aeruginosa and Enterobacteriaceae.[15] For nosocomial pneumonia, a target of 32.2% fT>MIC is associated with a 1-log kill.[17]

Experimental Protocols

Population Pharmacokinetic Analysis

A population pharmacokinetic model for ceftolozane/tazobactam was developed using data from multiple clinical trials involving healthy volunteers and patients with complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI).[13]

  • Study Population: Data was pooled from 376 adults, including healthy subjects, individuals with varying degrees of renal impairment, and patients with cUTI or cIAI.[13]

  • Dosing: Subjects received intravenous infusions of ceftolozane/tazobactam at doses ranging from 500 mg to 3000 mg over 1 hour.[13]

  • Sampling: Serial plasma samples were collected at predefined time points to determine ceftolozane and tazobactam concentrations.

  • Analytical Method: Drug concentrations in plasma and urine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

  • Modeling: A linear two-compartment model with first-order elimination was used to describe the pharmacokinetics of both drugs.[13] Covariates such as renal function (creatinine clearance), body weight, and presence of infection were evaluated for their influence on pharmacokinetic parameters.[13]

Study_Design Phase 1-3 Clinical Trials Population Healthy Volunteers & Infected Patients Study_Design->Population Dosing IV Infusion (Single & Multiple Doses) Population->Dosing Sampling Serial Plasma Sampling Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis Modeling Non-compartmental or Population PK Modeling (e.g., NONMEM) Analysis->Modeling Parameters Calculate PK Parameters (Cmax, AUC, t1/2, CL, Vd) Modeling->Parameters

Workflow for Pharmacokinetic Analysis.
In Vitro Time-Kill Studies

Time-kill assays are conducted to evaluate the bactericidal activity of an antimicrobial agent over time.

  • Bacterial Strains: Clinically relevant isolates, such as P. aeruginosa from cystic fibrosis patients, are used.[18]

  • Inoculum Preparation: A standardized bacterial suspension (e.g., ~5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.

  • Drug Concentrations: The isolates are exposed to various concentrations of ceftolozane/tazobactam, often corresponding to multiples of the MIC.

  • Sampling and Plating: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar to determine the number of viable colonies (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[18]

Isolate_Selection Select Bacterial Isolate (e.g., P. aeruginosa) MIC_Determination Determine MIC of Ceftolozane/Tazobactam Isolate_Selection->MIC_Determination Inoculum_Prep Prepare Standardized Inoculum (~5x10^5 CFU/mL) MIC_Determination->Inoculum_Prep Exposure Expose Bacteria to Drug (Control, 1x, 4x, 8x MIC) Inoculum_Prep->Exposure Incubation Incubate at 37°C Exposure->Incubation Sampling Collect Aliquots at Time Points (0, 4, 8, 24h) Incubation->Sampling Plating Serial Dilution & Plating Sampling->Plating Counting Count Colonies (CFU/mL) Plating->Counting Analysis Plot log10 CFU/mL vs. Time Counting->Analysis

References

An In-depth Technical Guide to the Binding Affinity of Ceftolozane Sulfate to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ceftolozane sulfate to its primary bacterial targets, the penicillin-binding proteins (PBPs). Ceftolozane is a novel cephalosporin antibiotic that, in combination with the β-lactamase inhibitor tazobactam, is a critical therapeutic option for treating infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its efficacy is rooted in its potent and specific interactions with essential PBPs, leading to the inhibition of bacterial cell wall synthesis and subsequent cell death.

Core Mechanism of Action

Ceftolozane's bactericidal activity stems from its ability to covalently bind to the active site of PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] This inhibition of cell wall biosynthesis disrupts the integrity of the bacterial cell, leading to lysis.[1] Ceftolozane exhibits a particularly high affinity for essential PBPs in P. aeruginosa (PBP1b, PBP1c, and PBP3) and E. coli (PBP3).[1][2][3] This strong binding, especially to PBP3, is responsible for the characteristic filamentation of bacterial cells upon exposure to the drug.

cluster_outside Bacterial Exterior cluster_periplasm Periplasmic Space cluster_lysis Ceftolozane Ceftolozane PBP1b PBP1b Ceftolozane->PBP1b PBP1c PBP1c Ceftolozane->PBP1c PBP3 PBP3 Ceftolozane->PBP3 High Affinity Binding Cross_linking Peptidoglycan Cross-linking PBP1b->Cross_linking Catalyze PBP1c->Cross_linking Catalyze PBP3->Cross_linking Catalyze Peptidoglycan_Precursors Peptidoglycan_Precursors Peptidoglycan_Precursors->Cross_linking Transpeptidation Cell_Wall Stable Cell Wall Cross_linking->Cell_Wall Cell_Lysis Cell_Lysis Cross_linking->Cell_Lysis Synthesis Failure Inhibition->Cross_linking Inhibition

Ceftolozane's Mechanism of PBP Inhibition

Quantitative Binding Affinity Data

The affinity of a β-lactam antibiotic for its target PBPs is a key determinant of its antibacterial potency. This is typically quantified by the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the target PBP activity. The lower the IC₅₀ value, the higher the binding affinity.

Ceftolozane (formerly CXA-101) demonstrates potent binding to the essential PBPs of Pseudomonas aeruginosa, with affinities significantly greater than those of other cephalosporins like ceftazidime for all essential PBPs.[4]

Table 1: IC₅₀ Values of Ceftolozane for P. aeruginosa PAO1 PBPs

Penicillin-Binding Protein (PBP)FunctionCeftolozane IC₅₀ (µg/mL)
PBP1b Transglycosylase/Transpeptidase0.25
PBP1c Transglycosylase/Transpeptidase4
PBP2 Transpeptidase (Cell Shape)0.5
PBP3 Transpeptidase (Septum Formation)0.03
PBP4 D-Ala-Carboxypeptidase>128

Data sourced from Moya et al., 2012. Affinity of the New Cephalosporin CXA-101 to Penicillin-Binding Proteins of Pseudomonas aeruginosa.[4]

Experimental Protocols: Competitive PBP Binding Assay

The determination of PBP binding affinity is most commonly achieved through a competitive binding assay using a fluorescently labeled β-lactam, such as Bocillin-FL (a derivative of penicillin). This method allows for the quantification of an unlabeled inhibitor's (e.g., ceftolozane) ability to compete with the fluorescent probe for binding to PBPs.

Detailed Methodology
  • Preparation of Bacterial Membranes:

    • Bacterial cells (e.g., P. aeruginosa PAO1) are cultured in appropriate broth medium to the late logarithmic growth phase.

    • Cells are harvested by centrifugation, washed with a suitable buffer (e.g., phosphate-buffered saline, PBS), and resuspended.

    • Cell lysis is performed, typically through sonication or French press, to release the cellular contents.

    • The membrane fraction, which contains the PBPs, is isolated from the cell lysate by ultracentrifugation.[4]

    • The resulting membrane pellet is washed and resuspended in a storage buffer, and the total protein concentration is determined.

  • Competitive Inhibition Assay:

    • A fixed amount of the prepared membrane protein is pre-incubated with serially diluted concentrations of the test antibiotic (ceftolozane) for a specific duration (e.g., 10-30 minutes) at a controlled temperature (e.g., 35-37°C) to allow the inhibitor to bind to the PBPs.[5]

    • A constant, saturating concentration of Bocillin-FL is then added to the mixture. This fluorescent probe will bind to any PBPs whose active sites are not already occupied by ceftolozane. The incubation continues for another set period (e.g., 15-30 minutes).[5][6]

  • Detection and Quantification:

    • The binding reaction is terminated by adding a sample buffer containing sodium dodecyl sulfate (SDS), which also denatures the proteins.

    • The protein samples are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

    • After electrophoresis, the gel is visualized using a fluorescence imager capable of detecting the wavelength emitted by the Bocillin-FL probe.[6] The PBPs that have bound the fluorescent probe will appear as distinct bands.

    • The fluorescence intensity of each PBP band is quantified using densitometry software. The intensity of the bands will decrease as the concentration of the competing ceftolozane increases.

  • IC₅₀ Determination:

    • The percentage of PBP inhibition is calculated for each ceftolozane concentration relative to a control sample containing no inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the ceftolozane concentration and fitting the data to a dose-response curve.

cluster_prep 1. Membrane Preparation cluster_assay 2. Competitive Binding cluster_analysis 3. Analysis & Quantification A Bacterial Culture (Log Phase) B Harvest & Wash Cells A->B C Cell Lysis (Sonication) B->C D Isolate Membranes (Ultracentrifugation) C->D E Incubate Membranes with Serial Dilutions of Ceftolozane D->E F Add Fluorescent Probe (Bocillin-FL) E->F G Incubate to Label Unbound PBPs F->G H Stop Reaction & Denature G->H I Separate Proteins (SDS-PAGE) H->I J Visualize Fluorescent Bands I->J K Quantify Band Intensity J->K L Calculate IC50 Values K->L

Workflow for Competitive PBP Binding Assay

References

An In-depth Technical Guide to Ceftolozane Sulfate for the Treatment of Multi-Drug Resistant (MDR) Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multi-drug resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Organisms such as Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae have developed sophisticated resistance mechanisms, rendering many conventional antibiotics ineffective.[1] In this context, ceftolozane/tazobactam, a novel antibacterial and β-lactamase inhibitor combination, has emerged as a critical therapeutic option.[2][3] Ceftolozane is a cephalosporin antibiotic structurally similar to ceftazidime, but with a modification that confers potent activity against P. aeruginosa.[4] The addition of tazobactam, a well-established β-lactamase inhibitor, protects ceftolozane from degradation by many ESBLs, thereby broadening its spectrum of activity.[3][4] This technical guide provides a comprehensive overview of ceftolozane sulfate, focusing on its mechanism of action, in-vitro activity, clinical efficacy, pharmacokinetic/pharmacodynamic profile, and the molecular mechanisms underlying resistance.

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This is achieved through its high affinity for essential penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, and PBP3 in P. aeruginosa and E. coli.[1][6] The binding of ceftolozane to these enzymes disrupts the final stages of peptidoglycan synthesis, leading to cell lysis and death.[5]

Tazobactam is a β-lactam sulfone that irreversibly inactivates a broad range of β-lactamase enzymes, including most class A β-lactamases (such as ESBLs) and some class C enzymes.[2] By inhibiting these enzymes, tazobactam prevents the hydrolysis of ceftolozane, thus preserving its antibacterial activity against β-lactamase-producing pathogens.[5][7] The combination of ceftolozane and tazobactam provides a synergistic effect against many MDR Gram-negative bacteria.

Ceftolozane_Tazobactam_Mechanism_of_Action cluster_0 Bacterial Cell Ceftolozane Ceftolozane PBPs Penicillin-Binding Proteins (PBPs) Ceftolozane->PBPs Binds to & Inhibits Cell_Wall Peptidoglycan Cell Wall Ceftolozane->Cell_Wall Inhibits Synthesis Tazobactam Tazobactam Beta_Lactamase β-Lactamase Enzymes Tazobactam->Beta_Lactamase Inhibits PBPs->Cell_Wall Synthesizes Cell_Lysis Cell_Lysis Cell_Wall->Cell_Lysis Leads to Beta_Lactamase->Ceftolozane Hydrolyzes

Mechanism of Action of Ceftolozane/Tazobactam.

In-Vitro Activity

Ceftolozane/tazobactam has demonstrated potent in-vitro activity against a wide range of Gram-negative pathogens, including MDR strains of P. aeruginosa and ESBL-producing Enterobacteriaceae.[7][8] Its efficacy is maintained against many isolates that are resistant to other cephalosporins, piperacillin/tazobactam, and carbapenems.[4]

Table 1: In-Vitro Activity of Ceftolozane/Tazobactam and Comparator Agents against Pseudomonas aeruginosa
OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)% SusceptibleReference(s)
P. aeruginosaCeftolozane/Tazobactam0.5293.3[8][9]
Piperacillin/Tazobactam864-[8]
Ceftazidime216-[8]
Cefepime216-[8]
Meropenem0.58-[8]
MDR P. aeruginosaCeftolozane/Tazobactam--72.0[9]
Ceftazidime/Avibactam--73.6[9]
Carbapenems--<30[9]
Table 2: In-Vitro Activity of Ceftolozane/Tazobactam against Enterobacteriaceae
OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)% SusceptibleReference(s)
E. coliCeftolozane/Tazobactam0.250.5-[7][8]
ESBL-producing E. coliCeftolozane/Tazobactam0.51-[7]
K. pneumoniaeCeftolozane/Tazobactam0.251-[8]
ESBL-producing K. pneumoniaeCeftolozane/Tazobactam416-[7]

Clinical Efficacy

The clinical utility of ceftolozane/tazobactam has been established in several large-scale, randomized, double-blind phase 3 clinical trials, primarily for the treatment of complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI).

ASPECT-cUTI Trial

In the ASPECT-cUTI trial, intravenous ceftolozane/tazobactam (1.5 g every 8 hours) was compared to high-dose levofloxacin (750 mg once daily) for 7 days in patients with cUTI, including pyelonephritis.[6] Ceftolozane/tazobactam was found to be superior to levofloxacin in achieving the primary endpoint of a composite clinical cure and microbiological eradication.[3][6]

ASPECT-cIAI Trial

The ASPECT-cIAI trial evaluated the efficacy and safety of ceftolozane/tazobactam (1.5 g every 8 hours) plus metronidazole compared to meropenem (1 g every 8 hours) for 4 to 14 days in patients with cIAI.[10][11][12] The combination of ceftolozane/tazobactam and metronidazole was non-inferior to meropenem in achieving clinical cure.[3][10][13]

Table 3: Clinical Outcomes from Phase 3 Clinical Trials
TrialIndicationComparatorPrimary EndpointCeftolozane/Tazobactam OutcomeMeropenem/Levofloxacin OutcomeReference(s)
ASPECT-cUTIcUTILevofloxacinComposite cure (clinical and microbiological)76.9% (306/398)68.4% (275/402)[6]
ASPECT-cIAIcIAIMeropenemClinical cure rate83.0% (323/389)87.3% (364/417)[10][11]

Pharmacokinetics and Pharmacodynamics

Ceftolozane and tazobactam exhibit linear pharmacokinetics, with plasma concentrations increasing proportionally with the dose.[4][14] Both components are primarily eliminated by the kidneys.[4] The mean plasma half-life of ceftolozane is approximately 2.3 hours.[4]

The key pharmacodynamic parameter for β-lactam antibiotics is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[15] For ceftolozane/tazobactam, a %fT > MIC of 25-35% has been associated with a 1-log reduction in bacterial counts in animal models.[15] To achieve a high probability of target attainment (>90%) for nosocomial pneumonia, a higher dose of 3g every 8 hours is recommended.[16][17]

Mechanisms of Resistance

Despite its efficacy, resistance to ceftolozane/tazobactam can emerge through various mechanisms. The most significant of these is the production of β-lactamases that are not inhibited by tazobactam, such as certain carbapenemases (e.g., KPC, NDM, VIM) and some class D β-lactamases.

Other mechanisms of resistance in P. aeruginosa include:

  • Overexpression and structural modification of the chromosomal AmpC β-lactamase.

  • Mutations in penicillin-binding proteins (PBPs), particularly PBP3, which can reduce the binding affinity of ceftolozane. [6]

  • Upregulation of efflux pumps, although ceftolozane is generally a poor substrate for many common efflux systems. [4]

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance Ceftolozane_Tazobactam Ceftolozane_Tazobactam Resistance Resistance Ceftolozane_Tazobactam->Resistance Can Lead to Carbapenemases Carbapenemase Production (KPC, NDM, VIM) Resistance->Carbapenemases AmpC AmpC Overexpression & Modification Resistance->AmpC PBP_Mutations PBP Mutations (e.g., PBP3) Resistance->PBP_Mutations Efflux_Pumps Efflux Pump Upregulation Resistance->Efflux_Pumps

Key Mechanisms of Resistance to Ceftolozane/Tazobactam.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of ceftolozane and tazobactam. For ceftolozane/tazobactam testing, tazobactam is typically used at a fixed concentration of 4 mg/L.

    • Perform serial two-fold dilutions of ceftolozane in cation-adjusted Mueller-Hinton Broth (CAMHB) containing 4 mg/L of tazobactam to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Dispense the antimicrobial dilutions into the wells of a 96-well microtiter plate.

    • Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of ceftolozane (in the presence of 4 mg/L tazobactam) that completely inhibits visible growth of the organism.

    • Interpret the MIC values according to the current CLSI breakpoints for ceftolozane/tazobactam.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Antibiotic Prepare Serial Dilutions of Ceftolozane/Tazobactam Prepare_Antibiotic->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read and Record MIC Incubate->Read_Results Interpret Interpret Results using CLSI Breakpoints Read_Results->Interpret End End Interpret->End

Workflow for Broth Microdilution Susceptibility Testing.
In-Vitro Time-Kill Assay

This generalized protocol outlines the steps for conducting a time-kill analysis.

  • Preparation:

    • Prepare a standardized bacterial inoculum in a suitable broth medium to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Prepare solutions of ceftolozane/tazobactam at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

  • Experiment Execution:

    • Add the antibiotic solutions to the bacterial suspensions. Include a growth control with no antibiotic.

    • Incubate the cultures at 35°C ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in a sterile diluent.

    • Plate the dilutions onto a suitable agar medium.

    • Incubate the plates until colonies are visible.

    • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.

Conclusion

This compound, in combination with tazobactam, is a valuable addition to the therapeutic armamentarium against MDR Gram-negative infections. Its potent activity against P. aeruginosa and ESBL-producing Enterobacteriaceae, coupled with a favorable clinical profile, makes it a critical agent in the management of these challenging infections. A thorough understanding of its mechanism of action, spectrum of activity, and potential for resistance is essential for its judicious use in clinical practice and for guiding future research and development efforts in the field of infectious diseases. The standardized protocols provided herein serve as a foundation for the continued evaluation of ceftolozane/tazobactam and other novel antimicrobial agents.

References

An In-depth Technical Guide to the Core Mechanisms of Ceftolozane Sulfate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms conferring resistance to Ceftolozane, a fifth-generation cephalosporin, administered in combination with the β-lactamase inhibitor tazobactam. The emergence of resistance to this critical therapeutic agent, particularly in Pseudomonas aeruginosa, poses a significant clinical challenge. Understanding the molecular underpinnings of this resistance is paramount for the development of effective countermeasures and next-generation antibiotics. This document details the key resistance strategies employed by bacteria, outlines the experimental protocols for their investigation, and presents relevant quantitative data and visual pathways to facilitate a deeper understanding.

Core Resistance Mechanisms at a Glance

Bacteria have evolved sophisticated strategies to evade the antimicrobial action of Ceftolozane/tazobactam. These can be broadly categorized into three core mechanisms: enzymatic degradation of the antibiotic, modification of the drug's target, and reduction of the drug's intracellular concentration.

cluster_mechanisms Core Resistance Mechanisms to Ceftolozane cluster_details Enzymatic_Degradation Enzymatic Degradation (β-Lactamases) AmpC AmpC Overexpression & Modification Enzymatic_Degradation->AmpC ESBL ESBLs (e.g., GES, PER) Enzymatic_Degradation->ESBL Carbapenemases Carbapenemases (e.g., VIM, GES-5) Enzymatic_Degradation->Carbapenemases Target_Modification Target Site Modification (PBP Mutations) PBP3 PBP3 Mutations (e.g., R504C, F533L) Target_Modification->PBP3 Reduced_Concentration Reduced Intracellular Concentration Efflux Efflux Pump Overexpression (e.g., MexAB-OprM) Reduced_Concentration->Efflux Porin Porin Loss (OprD) Reduced_Concentration->Porin

Figure 1: Overview of Ceftolozane Resistance Mechanisms.

Enzymatic Degradation: The Role of β-Lactamases

The primary defense against β-lactam antibiotics is their enzymatic hydrolysis by β-lactamases. While tazobactam is designed to inhibit many of these enzymes, certain β-lactamases can overcome this protection, leading to Ceftolozane resistance.

AmpC β-Lactamase: Overexpression and Structural Modification

Ceftolozane was designed to be stable against the chromosomal AmpC β-lactamase of P. aeruginosa.[1][2][3] However, high-level resistance can emerge through two primary routes involving AmpC:

  • Overexpression: Mutations in regulatory genes such as ampR, ampD, and dacB can lead to the derepression and subsequent hyperproduction of AmpC.[1][3] This increased enzyme concentration can eventually hydrolyze Ceftolozane, despite its inherent stability.

  • Structural Modifications: Amino acid substitutions within the AmpC enzyme itself can enhance its hydrolytic activity against Ceftolozane.[4][5] Specific mutations can alter the enzyme's active site, improving its ability to accommodate and degrade the antibiotic.

cluster_regulation AmpC Regulation Pathway in P. aeruginosa cluster_mutation Resistance Mutation AmpG AmpG (Permease) NagZ NagZ (β-N-acetylglucosaminidase) AmpG->NagZ Processing AmpD AmpD (Amidase) NagZ->AmpD Processing UDP_MurNAc UDP-MurNAc-pentapeptide AmpD->UDP_MurNAc Cleavage AmpR AmpR (Transcriptional Regulator) ampC ampC gene AmpR->ampC Represses AmpR->ampC Derepression/ Activation AmpC_protein AmpC β-lactamase ampC->AmpC_protein Transcription & Translation PG_fragments Peptidoglycan Fragments PG_fragments->AmpG Transport UDP_MurNAc->AmpR Binds & Induces Repression AmpD_mut Inactivating Mutation in ampD AmpD_mut->AmpR Fails to cleave fragments, UDP-MurNAc levels drop

Figure 2: Simplified AmpC Regulation and Derepression.
Acquired Extended-Spectrum β-Lactamases (ESBLs) and Carbapenemases

While tazobactam can inhibit many common ESBLs, it is not effective against all of them, nor is it designed to inhibit carbapenemases.[6] The acquisition of genes encoding certain ESBLs (like GES and PER-1) and carbapenemases (such as VIM, IMP, and some GES variants) is a major cause of Ceftolozane/tazobactam resistance.[3][7] These enzymes are often carried on mobile genetic elements, facilitating their spread.[8]

OrganismResistance MechanismCeftolozane/tazobactam MIC (μg/mL)Reference
P. aeruginosaWild-Type (PAO1)≤4[1]
P. aeruginosaAmpC Overexpression (dacB or ampR mutations)32 to 128[1]
P. aeruginosaVIM-2 Carbapenemase Producer>32
P. aeruginosaGES-5 Carbapenemase Producer>32
P. aeruginosaPER-1 ESBL Producer>32

Table 1: Impact of β-Lactamase Production on Ceftolozane/tazobactam MICs in P. aeruginosa.

Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)

Ceftolozane exerts its bactericidal effect by binding to and inactivating essential PBPs, particularly PBP3, which is involved in cell wall synthesis.[3][6] Mutations in the gene encoding PBP3 (ftsI) can reduce the binding affinity of Ceftolozane, leading to resistance.[5] These mutations often occur in isolates that have been exposed to the antibiotic, representing a mechanism of evolved resistance. Specific amino acid substitutions, such as R504C, have been shown to confer cross-resistance to multiple β-lactam agents.[9][10]

OrganismResistance MechanismCeftolozane/tazobactam MIC (μg/mL)Reference
P. aeruginosaSusceptible Isolate1[9]
P. aeruginosaResistant Isolate with PBP3 (ftsI) mutation32[9]

Table 2: Impact of PBP3 Mutation on Ceftolozane/tazobactam MIC.

Reduced Intracellular Concentration: Efflux Pumps and Porin Loss

For an antibiotic to be effective, it must reach its target inside the bacterial cell. Bacteria can limit the intracellular concentration of Ceftolozane through two main strategies:

  • Efflux Pump Overexpression: While Ceftolozane is generally considered a poor substrate for many efflux pumps, overexpression of certain Resistance-Nodulation-Division (RND) family pumps, like MexAB-OprM, can contribute to reduced susceptibility.[2][11] This mechanism often works in concert with other resistance determinants.

  • Porin Loss: In Gram-negative bacteria, antibiotics like Ceftolozane enter the periplasmic space through porin channels in the outer membrane. While Ceftolozane is not significantly affected by the loss of the OprD porin (a primary mechanism of carbapenem resistance), global changes in outer membrane permeability can contribute to reduced susceptibility.[5][12]

OrganismResistance MechanismCeftolozane/tazobactam MIC (μg/mL)Reference
P. aeruginosaWild-Type1[11]
P. aeruginosaEfflux Pump Overexpression (in presence of inhibitor PAβN)0.5 (MIC decreases with inhibitor)[11]

Table 3: Effect of Efflux Pump Inhibition on Ceftolozane/tazobactam MIC.

Investigative Experimental Protocols

A multi-faceted approach is required to elucidate the specific mechanisms of Ceftolozane resistance in a given bacterial isolate. Key experimental protocols are detailed below.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of Ceftolozane/tazobactam, which is the lowest concentration of the drug that inhibits visible bacterial growth.

Detailed Methodology (Broth Microdilution):

  • Inoculum Preparation: Isolate colonies of the test bacterium from an overnight agar plate and suspend them in a saline solution to match the turbidity of a 0.5 McFarland standard.[13]

  • Dilution: Further dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Plate Preparation: Use 96-well microtiter plates containing serial two-fold dilutions of Ceftolozane in the presence of a fixed concentration of tazobactam (typically 4 µg/mL).[14]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[13]

  • Reading the MIC: The MIC is read as the lowest concentration of Ceftolozane/tazobactam at which there is no visible growth.[13][15]

Whole-Genome Sequencing (WGS)

Objective: To identify all genetic determinants of resistance, including acquired resistance genes and mutations in chromosomal genes (e.g., ampC, ftsI, efflux regulators).

cluster_wgs WGS Workflow for Resistance Analysis isolate Bacterial Isolate dna_extraction DNA Extraction isolate->dna_extraction library_prep Library Preparation (Fragmentation & Adapters) dna_extraction->library_prep sequencing Next-Generation Sequencing (e.g., Illumina) library_prep->sequencing raw_reads Raw Sequence Reads (FASTQ files) sequencing->raw_reads assembly Genome Assembly (de novo or reference-based) raw_reads->assembly annotation Gene Annotation assembly->annotation analysis Resistance Gene & Mutation Analysis (e.g., CARD, ResFinder) annotation->analysis report Identified Resistance Mechanisms analysis->report

Figure 3: Experimental Workflow for WGS-based Resistance Analysis.

Detailed Methodology:

  • DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the resistant bacterial isolate.

  • Library Preparation: The extracted DNA is fragmented, and sequencing adapters are ligated to the ends of the fragments.

  • Sequencing: The prepared library is sequenced using a high-throughput platform (e.g., Illumina), generating millions of short DNA reads.[16]

  • Data Analysis:

    • Assembly: The short reads are assembled into a draft genome sequence, either by mapping to a reference genome (e.g., P. aeruginosa PAO1) or through de novo assembly.[16]

    • Gene Identification: The assembled genome is analyzed using specialized databases (e.g., CARD, ResFinder) to identify known β-lactamase genes and other acquired resistance determinants.

    • Variant Calling: The genome is compared to a susceptible reference strain to identify single nucleotide polymorphisms (SNPs) and insertions/deletions in key chromosomal genes like ampC, ampR, dacB, and ftsI.[5]

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the expression levels of specific genes known to be involved in resistance, such as ampC or genes encoding efflux pump components (e.g., mexA), to determine if overexpression is the resistance mechanism.

Detailed Methodology:

  • Bacterial Culture and RNA Extraction: The resistant isolate is grown to mid-log phase, with and without exposure to a sub-inhibitory concentration of Ceftolozane. Total RNA is then extracted.

  • DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: The purified RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to the target gene (e.g., ampC) and a housekeeping gene (for normalization). The qPCR instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing its expression level in the resistant isolate to that in a susceptible control strain.[17] An increase in the expression level indicates that gene overexpression is contributing to the resistance phenotype.[17][18]

Penicillin-Binding Protein (PBP) Analysis

Objective: To assess changes in PBP profiles or their affinity for β-lactams.

Detailed Methodology (Bocillin FL Binding Assay):

  • Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated from both susceptible and resistant strains.

  • Labeling: The membrane preparations are incubated with Bocillin FL, a fluorescent penicillin derivative that covalently binds to the active site of PBPs.

  • SDS-PAGE: The labeled PBP-membrane complexes are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: The gel is visualized using a molecular imager to detect the fluorescent signal from the Bocillin FL-bound PBPs.[1]

  • Analysis: A reduction in the fluorescence intensity of a specific PBP band (e.g., PBP3) in the resistant strain compared to the susceptible strain indicates either a lower expression of that PBP or a reduced affinity for the β-lactam analog, suggesting a target-site modification.[19]

By employing these investigative protocols, researchers can systematically dissect the molecular basis of Ceftolozane sulfate resistance, providing crucial insights for clinical diagnostics, infection control, and the strategic development of new antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols for Ceftolozane Sulfate In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to ceftolozane sulfate, a combination of the cephalosporin ceftolozane and the β-lactamase inhibitor tazobactam. Accurate susceptibility testing is crucial for clinical diagnostics, surveillance studies, and the development of new antimicrobial agents. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to Ceftolozane/Tazobactam

Ceftolozane/tazobactam is an antimicrobial agent with potent activity against a range of Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa and certain Enterobacterales. Tazobactam protects ceftolozane from degradation by many β-lactamase enzymes, extending its spectrum of activity. In vitro susceptibility testing is essential to guide therapeutic use and monitor for the emergence of resistance.

Key In Vitro Susceptibility Testing Methods

The most common methods for determining the susceptibility of bacteria to ceftolozane/tazobactam are broth microdilution, disk diffusion, and gradient diffusion.

Broth Microdilution

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antimicrobial dilutions:

    • Ceftolozane/tazobactam is tested with a fixed concentration of tazobactam at 4 µg/mL.[1]

    • Prepare serial two-fold dilutions of ceftolozane in CAMHB. The typical concentration range tested is 0.03 to 256 µg/mL for ceftolozane.[1]

    • Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[2][3]

  • Interpretation of Results:

    • Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of ceftolozane (in the presence of 4 µg/mL tazobactam) that completely inhibits visible growth.[3]

Disk Diffusion (Kirby-Bauer)

The disk diffusion method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Experimental Protocol: Disk Diffusion

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure uniform growth.[4]

  • Application of Disks and Incubation:

    • Aseptically apply a ceftolozane/tazobactam disk (containing 30 µg of ceftolozane and 10 µg of tazobactam) to the surface of the inoculated MHA plate.[1][5]

    • Gently press the disk to ensure complete contact with the agar.

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk.

    • Interpret the results based on the zone diameter interpretive criteria provided by CLSI or EUCAST (see tables below).

Gradient Diffusion (Etest® or MIC Test Strip)

This method utilizes a plastic strip impregnated with a continuous gradient of an antimicrobial agent. The MIC is determined where the elliptical zone of inhibition intersects the strip.

Experimental Protocol: Gradient Diffusion

  • Preparation of Inoculum and Agar Plate:

    • Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.

  • Application of Strip and Incubation:

    • Aseptically apply the ceftolozane/tazobactam gradient strip to the agar surface.

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.[6]

  • Interpretation of Results:

    • After incubation, read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[6] If the intersection is between two markings, the higher value should be reported.[7]

Data Presentation: Interpretive Criteria and Quality Control

The following tables summarize the CLSI and EUCAST breakpoints for ceftolozane/tazobactam and the expected MIC and zone diameter ranges for quality control (QC) strains.

Table 1: CLSI and EUCAST Breakpoints for Ceftolozane/Tazobactam

Organism GroupMethodCLSI Breakpoints (µg/mL or mm)EUCAST Breakpoints (µg/mL or mm)
Enterobacterales MIC (µg/mL)≤2 (S), 4 (I), ≥8 (R)≤1 (S), >1 (R)[6]
Disk Diffusion (mm)≥21 (S), 17-20 (I), ≤16 (R)-
Pseudomonas aeruginosa MIC (µg/mL)≤4 (S), 8 (I), ≥16 (R)[3]≤4 (S), >4 (R)
Disk Diffusion (mm)≥21 (S), 17-20 (I), ≤16 (R)[1]-

S = Susceptible, I = Intermediate, R = Resistant

Table 2: Quality Control Ranges for Ceftolozane/Tazobactam

Quality Control StrainMethodCLSI QC Range (µg/mL or mm)EUCAST QC Range (µg/mL or mm)
Escherichia coli ATCC® 25922™ MIC (µg/mL)0.12 - 0.50.12 - 0.5
Disk Diffusion (mm)24 - 30-
Escherichia coli ATCC® 35218™ MIC (µg/mL)0.06 - 0.250.06 - 0.25
Disk Diffusion (mm)27 - 33-
Pseudomonas aeruginosa ATCC® 27853™ MIC (µg/mL)0.5 - 20.5 - 2
Disk Diffusion (mm)24 - 30-
Klebsiella pneumoniae ATCC® 700603™ MIC (µg/mL)0.5 - 20.5 - 2
Disk Diffusion (mm)22 - 28-

Regular QC testing with these strains is essential to ensure the accuracy and reproducibility of the susceptibility test results.[8][9][10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_methods Susceptibility Testing Methods cluster_incubation Incubation cluster_results Results & Interpretation start Start: Isolate Colonies prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum bmd Broth Microdilution prep_inoculum->bmd Dilute in CAMHB dd Disk Diffusion prep_inoculum->dd Swab on MHA Plate gd Gradient Diffusion prep_inoculum->gd Swab on MHA Plate incubate Incubate at 35°C for 16-20 hours bmd->incubate dd->incubate gd->incubate read_mic Read MIC incubate:e->read_mic:w read_zone Measure Zone Diameter incubate:e->read_zone:w interpret Interpret Results (S, I, R) read_mic->interpret read_zone->interpret end End: Report Results interpret->end logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_qc Quality Control bacterial_isolate Bacterial Isolate ast_method Selected AST Method (BMD, DD, GD) bacterial_isolate->ast_method ct_agent Ceftolozane/Tazobactam (Fixed 4 µg/mL Tazobactam) ct_agent->ast_method media Growth Medium (e.g., CAMHB, MHA) media->ast_method quantitative_result Quantitative Result (MIC or Zone Diameter) ast_method->quantitative_result qc_check Verify QC Results Against Expected Ranges ast_method->qc_check categorical_interpretation Categorical Interpretation (Susceptible, Intermediate, Resistant) quantitative_result->categorical_interpretation Based on Breakpoints qc_strains QC Strains (e.g., ATCC 25922) qc_strains->ast_method qc_check->categorical_interpretation Ensures Accuracy

References

Application Note: Determination of Ceftolozane Sulfate in Biological Fluids by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Ceftolozane sulfate in various biological matrices, including plasma, serum, and urine. The described protocols offer two primary detection methods: Ultraviolet (UV) detection for routine analysis and tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Ceftolozane.

Introduction

Ceftolozane is a cephalosporin antibiotic used to treat complicated urinary tract and intra-abdominal infections. When combined with the β-lactamase inhibitor tazobactam, its spectrum of activity is enhanced. Accurate measurement of Ceftolozane concentrations in biological fluids is essential for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides detailed protocols for sample preparation, chromatographic separation, and detection of Ceftolozane.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the required sensitivity of the assay.

This method is rapid and suitable for routine analysis.

  • To 200 µL of plasma or serum sample, add 400 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

This technique offers a cleaner extract compared to protein precipitation.

  • To 200 µL of plasma or serum, add an internal standard (e.g., Cefepime)[1][2][3].

  • Add 600 µL of acetonitrile to precipitate proteins and extract the analytes[1].

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Separate the supernatant and add 400 µL of dichloromethane for a liquid-liquid back-extraction[1].

  • Vortex and centrifuge to separate the layers.

  • Collect the upper aqueous layer and inject it into the HPLC system.

This method is used to separate the unbound (free) fraction of the drug from the protein-bound fraction.

  • Pipette 200 µL of a plasma sample into a centrifugal filter unit (e.g., Amicon Ultra-0.5 mL, 30K)[4].

  • Add 50 µL of the internal standard[4].

  • Vortex for 10 seconds[4].

  • Centrifuge at 10,000 rpm for 20 minutes at 10°C[4].

  • Collect the ultrafiltrate for injection into the HPLC system[4].

Urine samples generally require minimal preparation.

  • Centrifuge the urine sample to remove particulate matter.

  • Dilute the supernatant with the mobile phase or a suitable buffer to bring the concentration within the calibration curve range.

  • Inject the diluted sample into the HPLC system.

Chromatographic Conditions

The following tables summarize the chromatographic conditions for both HPLC-UV and LC-MS/MS methods.

Table 1: HPLC-UV Chromatographic Conditions [1][2][3][5][6]

ParameterCondition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)[1][2][3]
Mobile Phase Isocratic elution with Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 3.0) (8:92, v/v)[1][2][3]
Flow Rate 1.0 mL/min[1][2][3]
Column Temperature 30°C[1][2][3]
Detection Wavelength 220 nm or 260 nm[1][2][3][5]
Injection Volume 20 µL
Internal Standard Cefepime[1][2][3]

Table 2: LC-MS/MS Chromatographic Conditions [7][8][9][10]

ParameterCondition
Column Kinetex PFP or similar reverse-phase column[10]
Mobile Phase Gradient elution with water and acetonitrile, both containing 0.1% formic acid[9][10]
Flow Rate 0.4 - 1.0 mL/min[9][10]
Column Temperature Ambient or controlled
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
Detection Multiple Reaction Monitoring (MRM)
Internal Standard Stable isotope-labeled Ceftolozane or a structurally similar compound

Method Validation

The analytical methods have been validated according to regulatory guidelines, demonstrating acceptable performance in terms of linearity, accuracy, precision, and stability.

Table 3: Summary of Method Validation Parameters for HPLC-UV [1][2][3][11][12]

ParameterCeftolozane
Linearity Range (µg/mL) 0.50 - 100.00[2][3][11][12]
Intra-day Precision (%CV) < 3.31[1]
Inter-day Precision (%CV) < 9.26[1][2][3][12]
Intra-day Accuracy (%Bias) -5.64 to 13.03[1]
Inter-day Accuracy (%Bias) Within acceptable limits
Recovery (%) > 90%

Table 4: Summary of Method Validation Parameters for LC-MS/MS [10]

ParameterCeftolozane
Linearity Range (µg/mL) 0.1 - 40[10]
Accuracy (%RE) -6.24 to 12.53[10]
Precision (%RSD) < 13.28[10]
LLOQ (µg/mL) 0.1[10]

Data Presentation

The quantitative data from various studies are summarized below for easy comparison.

Table 5: Quantitative Data Summary from Different HPLC Methods

Biological MatrixMethodLinearity Range (µg/mL)LLOQ (µg/mL)Reference
Human PlasmaHPLC-UV0.50 - 100.000.50[2][3][11][12]
Human Plasma, SerumHPLC-UV0.4 - 500.4[4][6][13]
Human Plasma, UrineLC-MS/MS0.1 - 400.1[10]
Bronchoalveolar LavageLC-MS/MS0.02 - 0.50.02[9][14]

Visualizations

The following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Biological_Sample Biological Sample (Plasma, Serum, Urine) Preparation_Method Protein Precipitation / Liquid-Liquid Extraction / Ultrafiltration / Dilution Biological_Sample->Preparation_Method Select appropriate method Prepared_Sample Prepared Sample Preparation_Method->Prepared_Sample HPLC_System HPLC System (Pump, Autosampler, Column) Prepared_Sample->HPLC_System Inject Detector Detector (UV or MS/MS) HPLC_System->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Quantification Quantification (Peak Area vs. Concentration) Data_Acquisition->Quantification Process Data

Caption: General workflow for the HPLC determination of Ceftolozane.

Sample_Preparation_Plasma Plasma_Sample Plasma/Serum Sample Add_Acetonitrile Add Cold Acetonitrile Plasma_Sample->Add_Acetonitrile Vortex_Centrifuge Vortex & Centrifuge Add_Acetonitrile->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject

Caption: Detailed workflow for protein precipitation from plasma/serum.

Conclusion

The HPLC-UV and LC-MS/MS methods described provide reliable and reproducible means for the determination of Ceftolozane in biological fluids. The choice of method will depend on the specific requirements of the study, with HPLC-UV being suitable for routine therapeutic drug monitoring and LC-MS/MS offering higher sensitivity for pharmacokinetic studies in matrices with low drug concentrations. The detailed protocols and validation data presented herein can be readily adopted by researchers and clinicians.

References

Application Note & Protocol: Broth Microdilution Assay for Ceftolozane Sulfate MIC Determination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftolozane is a fifth-generation cephalosporin antibiotic that, in combination with the β-lactamase inhibitor tazobactam, is effective against a broad spectrum of Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa and certain Enterobacterales.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing, providing crucial data for guiding clinical therapy, monitoring the emergence of resistance, and in the research and development of new antimicrobial agents. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[3] This document provides a detailed protocol for the determination of Ceftolozane sulfate MICs using the broth microdilution assay, in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.

Experimental Workflow

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results & Interpretation P1 Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) A1 Perform Serial Dilutions of Ceftolozane/Tazobactam in Microplate P1->A1 P2 Prepare Ceftolozane/Tazobactam Stock Solution P2->A1 P3 Prepare Bacterial Inoculum (0.5 McFarland Standard) A2 Inoculate Microplate Wells with Bacterial Suspension P3->A2 A1->A2 A3 Incubate Microplate (35°C ± 2°C for 16-20 hours) A2->A3 R1 Read Microplate and Determine MIC A3->R1 R2 Interpret Results using CLSI/EUCAST Breakpoints R1->R2

Figure 1. Workflow for this compound MIC Determination.

Materials and Reagents

  • This compound powder

  • Tazobactam sodium powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Sterile water for injection or 0.9% sodium chloride injection

  • Bacterial strains for testing (clinical isolates and quality control strains)

  • Tryptic Soy Agar (TSA) with 5% sheep blood

  • 0.85% sterile saline

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Spectrophotometer or densitometer

Detailed Experimental Protocol

1. Preparation of Antimicrobial Stock Solution

Ceftolozane is typically tested in combination with a fixed concentration of 4 µg/mL of tazobactam.[4][5]

  • Reconstitute this compound and tazobactam powders according to the manufacturer's instructions to create high-concentration stock solutions. Sterile water for injection or 0.9% sodium chloride injection can be used for reconstitution.[6]

  • Prepare a combined working stock solution of Ceftolozane/tazobactam. The concentration of this working stock should be at least 10 times the highest concentration to be tested. For example, to test up to a concentration of 64 µg/mL of Ceftolozane, a working stock of at least 640 µg/mL should be prepared. Ensure the tazobactam concentration is maintained at a constant 4 µg/mL in the final test wells.

2. Inoculum Preparation

  • Subculture the bacterial isolates onto Tryptic Soy Agar with 5% sheep blood and incubate at 35°C ± 2°C for 18-24 hours to obtain fresh, pure colonies.[7]

  • Select 3-5 well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer/densitometer. This corresponds to an approximate bacterial concentration of 1 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Microplate Preparation and Inoculation

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the appropriate Ceftolozane/tazobactam working solution to the first well of each row to be tested, and perform serial twofold dilutions across the plate.

  • The final volume in each well after dilution should be 50 µL.

  • Inoculate each well with 50 µL of the prepared bacterial inoculum, resulting in a final volume of 100 µL per well.

  • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

4. Incubation

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]

5. Reading and Interpreting Results

  • After incubation, visually inspect the microtiter plates for bacterial growth. A button of growth at the bottom of the well indicates bacterial proliferation.

  • The MIC is the lowest concentration of Ceftolozane (in the presence of 4 µg/mL tazobactam) that shows no visible growth.

  • Interpret the MIC values according to the latest CLSI or EUCAST breakpoints.

MIC Determination Logic

MIC_Determination_Logic cluster_observation Observation cluster_interpretation Interpretation cluster_decision Decision cluster_result Result O1 Well with Visible Growth I1 Concentration < MIC O1->I1 O2 Well with No Visible Growth I2 Concentration ≥ MIC O2->I2 D1 Lowest Concentration with No Growth? I2->D1 D1->I2 No R1 MIC Value D1->R1 Yes

Figure 2. Logical Flow for MIC Value Determination.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the MIC results. Perform QC testing each time a new batch of reagents is used or on a weekly basis.

Recommended QC Strains and Expected MIC Ranges:

Quality Control StrainCLSI Expected Ceftolozane/Tazobactam MIC Range (µg/mL)
Escherichia coli ATCC® 25922™0.12/4 - 0.5/4
Pseudomonas aeruginosa ATCC® 27853™0.25/4 - 1/4
Klebsiella pneumoniae ATCC® 700603™0.5/4 - 2/4
Escherichia coli ATCC® 35218™0.25/4 - 1/4

Note: These ranges are subject to change. Always refer to the latest CLSI M100 document for the most current QC ranges.[8]

Data Presentation: Ceftolozane/Tazobactam MIC Data Summary

The following table summarizes the in vitro activity of Ceftolozane/tazobactam against various Gram-negative organisms as reported in the literature.

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Escherichia coli143 (total Enterobacterales)0.250.5Not Reported[9]
Klebsiella pneumoniae143 (total Enterobacterales)0.5>32Not Reported[9]
Other Enterobacterales143 (total Enterobacterales)0.58Not Reported[9]
Pseudomonas aeruginosa480.5>32Not Reported[9]
Pseudomonas aeruginosa308Not ReportedNot ReportedNot Reported[4]
Multidrug-Resistant P. aeruginosa11222560.5 to >256[5]

Troubleshooting

IssuePossible Cause(s)Recommended Action
Growth in sterility control wellContamination of broth or microplateDiscard the batch and repeat the assay with fresh, sterile materials.
No growth in growth control wellInoculum viability issue; Inoculum too low; Incubation errorVerify the viability of the bacterial strain. Ensure correct inoculum preparation and incubation conditions.
QC results out of rangeProcedural error; Reagent issue; Strain mutationReview the entire procedure. Test a new lot of reagents. Obtain a new QC strain culture.
"Skipped" wells (growth at higher concentrations than the MIC)Contamination; Inoculum splash-overRepeat the test for the affected isolate. Ensure careful pipetting technique.

Disclaimer: This application note is intended for research and informational purposes only. It is essential to validate this protocol in your laboratory and adhere to the latest guidelines from regulatory bodies such as CLSI and EUCAST for clinical diagnostic applications.

References

Application Notes and Protocols for E-test® Method: Assessing Ceftolozane Sulfate Susceptibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane-tazobactam, a combination of a novel cephalosporin and a β-lactamase inhibitor, is a critical agent in combating infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa and certain Enterobacteriaceae.[1][2][3][4] Accurate determination of its in vitro activity is paramount for clinical efficacy and antimicrobial stewardship. The E-test® (Epsilometer test) provides a quantitative and reliable method for determining the Minimum Inhibitory Concentration (MIC) of ceftolozane-tazobactam, offering a valuable tool for researchers and clinicians.[5][6][7][8] This document provides detailed application notes and protocols for assessing the susceptibility of bacterial isolates to ceftolozane sulfate using the E-test® method.

Principle of the E-test® Method

The E-test® is a gradient diffusion method.[5][6] It utilizes a thin, inert, and non-porous plastic strip with a predefined, continuous, and exponential gradient of an antimicrobial agent immobilized on one side.[6][8] When the strip is applied to an inoculated agar surface, the antimicrobial agent is immediately released, forming a stable concentration gradient in the agar.[8][9] After incubation, a symmetrical inhibition ellipse is formed along the strip. The MIC value, in µg/mL, is read directly from a scale printed on the strip where the edge of the inhibition ellipse intersects the strip.[5][8]

Mechanism of Action: Ceftolozane-Tazobactam

Ceftolozane is a cephalosporin antibiotic that inhibits the synthesis of the bacterial cell wall by binding to essential penicillin-binding proteins (PBPs).[10][11][12][13] This interference with cell wall synthesis leads to bacterial cell death.[11][12] Tazobactam is a β-lactamase inhibitor that has little antimicrobial activity on its own.[11] Its primary role is to protect ceftolozane from degradation by many common β-lactamase enzymes produced by resistant bacteria, thereby extending the spectrum of ceftolozane's activity.[10][11][13]

cluster_0 Bacterial Cell Ceftolozane Ceftolozane PBPs Penicillin-Binding Proteins (PBPs) Ceftolozane->PBPs Binds to & Inhibits Tazobactam Tazobactam Beta_Lactamase β-Lactamase Enzymes Tazobactam->Beta_Lactamase Inhibits Cell_Wall Cell Wall Synthesis PBPs->Cell_Wall Required for Lysis Cell Lysis & Death Cell_Wall->Lysis Inhibition leads to Beta_Lactamase->Ceftolozane Degrades

Mechanism of Ceftolozane-Tazobactam Action.

Data Presentation

Table 1: CLSI and EUCAST MIC Breakpoints for Ceftolozane-Tazobactam (µg/mL)
Organism FamilySusceptible (S)Intermediate (I)Resistant (R)Reference
CLSI
Enterobacteriaceae≤2/44/4≥8/4[14]
Pseudomonas aeruginosa≤4/48/4≥16/4[14]
EUCAST
Enterobacterales≤1->1[15]
Pseudomonas aeruginosa≤4->4[16]

Note: Values are presented as Ceftolozane concentration / fixed Tazobactam concentration of 4 µg/mL.

Table 2: Quality Control (QC) Ranges for Ceftolozane-Tazobactam E-test®
Quality Control StrainATCC® NumberMIC Range (µg/mL)Reference
Escherichia coli259220.12/4 - 0.5/4[14][17][18]
Escherichia coli352180.25/4 - 1/4[17]
Pseudomonas aeruginosa278530.25/4 - 1/4[3][14][17]
Klebsiella pneumoniae7006030.5/4 - 2/4[3][14][17]

Note: Values are presented as Ceftolozane concentration / fixed Tazobactam concentration of 4 µg/mL.

Experimental Protocols

Materials
  • Ceftolozane-tazobactam E-test® strips (e.g., bioMérieux)[9]

  • Mueller-Hinton agar (MHA) plates (150 mm or 90 mm)[6]

  • Sterile saline (0.85%) or Tryptic Soy Broth (TSB)

  • Sterile cotton swabs[6]

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)[19]

  • Sterile forceps

  • Bacterial isolates to be tested

  • Quality control (QC) strains (see Table 2)

E-test® Procedure for this compound Susceptibility

cluster_0 Preparation cluster_1 Inoculation cluster_2 E-test Strip Application cluster_3 Incubation & Reading A 1. Prepare Inoculum: - Select 3-5 isolated colonies. - Suspend in saline to 0.5 McFarland turbidity. B 2. Inoculate MHA Plate: - Dip sterile swab in inoculum. - Remove excess fluid. - Streak entire agar surface evenly. A->B C 3. Dry Plate: - Allow agar surface to dry completely (10-15 minutes). B->C D 4. Apply E-test® Strip: - Use sterile forceps. - Place strip on agar with the scale facing up. C->D E 5. Incubate: - Invert plates. - Incubate at 35 ± 2°C for 16-20 hours. D->E F 6. Read MIC: - Read where the inhibition ellipse intersects the strip scale. E->F

E-test® Experimental Workflow.

1. Inoculum Preparation [6] a. From a pure 18-24 hour culture, select 3-5 well-isolated colonies of the test organism. b. Emulsify the colonies in sterile saline or TSB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

2. Inoculation of Mueller-Hinton Agar Plate [6] a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension. b. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. c. Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform distribution of the inoculum. d. Allow the agar surface to dry completely (approximately 10-15 minutes) before applying the E-test® strip.

3. Application of E-test® Strip [6][8] a. Using sterile forceps, carefully place the Ceftolozane-tazobactam E-test® strip onto the inoculated and dried agar surface. b. Ensure the MIC scale is facing upwards and is readable. c. Gently press the strip to ensure it is in complete contact with the agar surface. Avoid trapping air bubbles under the strip. d. Once applied, do not move the strip as the antimicrobial gradient begins to form immediately.

4. Incubation [19] a. Invert the inoculated plates and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.

5. Reading and Interpretation of Results [8] a. After incubation, read the MIC value at the point where the lower edge of the symmetrical inhibition ellipse intersects the E-test® strip. b. Read the MIC value at complete inhibition of all growth. c. If the MIC value falls between two markings on the scale, round up to the next higher value. d. Compare the obtained MIC value to the interpretive criteria in Table 1 to determine if the isolate is susceptible, intermediate, or resistant.

Quality Control
  • Concurrently test the recommended QC strains (Table 2) with each batch of clinical isolates.

  • The MIC values for the QC strains must fall within the acceptable ranges specified in Table 2 for the test results to be considered valid.[14][17]

  • For K. pneumoniae ATCC® 700603, it is also recommended to test against ceftazidime alone to ensure the plasmid encoding the beta-lactamase has not been lost.[17]

Troubleshooting

  • No inhibition zone: This may indicate that the organism is highly resistant to the antimicrobial agent, or there may have been an error in the procedure (e.g., inactive E-test® strip, incorrect incubation).

  • Uneven or fuzzy inhibition zone: This can be caused by a mixed culture, improper inoculation, or the presence of resistant mutants. Re-isolate the organism and repeat the test.

  • Growth within the inhibition ellipse: This may indicate the presence of a subpopulation of resistant organisms. The MIC should be read at the point of complete inhibition, ignoring isolated colonies within the ellipse.

Conclusion

The E-test® method is a robust and reliable technique for determining the MIC of this compound against Gram-negative bacteria. Adherence to standardized protocols and quality control measures is essential for obtaining accurate and reproducible results. This information is critical for guiding therapeutic decisions, monitoring resistance trends, and advancing the development of new antimicrobial agents.

References

Application Notes and Protocols for Rapid Ceftolozane Sulfate Susceptibility Testing using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane sulfate, in combination with the β-lactamase inhibitor tazobactam, is a critical antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa and Enterobacterales. Traditional antimicrobial susceptibility testing (AST) methods, such as broth microdilution, are accurate but require 24-48 hours to yield results.[1] This delay can significantly impact patient outcomes in critical care settings. Flow cytometry offers a powerful and rapid alternative for determining bacterial susceptibility to antibiotics, providing results in under two hours.[1][2][3] This application note provides a detailed protocol for a flow cytometry-based assay to rapidly assess the susceptibility of bacteria to this compound. The method relies on fluorescent dyes to assess bacterial viability by measuring changes in membrane potential and permeability following a short exposure to the antibiotic.[2]

Principle of the Assay

This rapid AST method leverages flow cytometry to differentiate between susceptible and resistant bacteria after a short incubation with ceftolozane/tazobactam. The core principle is the assessment of bacterial cell viability through the use of fluorescent dyes that stain based on membrane integrity and membrane potential.

  • Susceptible Bacteria: When exposed to ceftolozane, which inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), susceptible bacteria will exhibit damage to their cell envelope.[4] This leads to a loss of membrane potential and increased membrane permeability.

  • Resistant Bacteria: Resistant bacteria, on the other hand, will maintain their cellular integrity and membrane potential in the presence of the antibiotic.

  • Flow Cytometry Analysis: A flow cytometer is used to analyze individual cells in a population. By using a combination of a membrane potential dye and a viability dye (which enters cells with compromised membranes), it is possible to quickly distinguish between live (resistant) and dead or dying (susceptible) cells.[2][5]

Data Presentation

Table 1: Performance of the Rapid Flow Cytometry AST for Ceftolozane/Tazobactam
Performance MetricEnterobacterales & P. aeruginosa (EUCAST criteria)Enterobacterales & P. aeruginosa (CLSI criteria)Reference
Categorical Agreement (CA) 99.1%98.7%[2]
Major Errors (ME) 22[2]
Minor Errors (mE) Not Reported1[2]
Very Major Errors (VME) Not ReportedNot Reported[2]
  • Categorical Agreement (CA): The percentage of isolates for which the flow cytometry result (Susceptible, Intermediate, or Resistant) matches the reference method (broth microdilution).

  • Major Errors (ME): The flow cytometry method produces a "susceptible" result, while the reference method indicates "resistant."

  • Minor Errors (mE): The flow cytometry method indicates "susceptible" or "resistant," while the reference method indicates "intermediate," or vice versa.

  • Very Major Errors (VME): The flow cytometry method produces a "resistant" result, while the reference method indicates "susceptible."

Table 2: Ceftolozane/Tazobactam Breakpoints for Interpretation
OrganismMethodSusceptible (S)Intermediate (I)Resistant (R)Reference
Enterobacteriaceae FDA/CLSI≤ 2/4 µg/mL4/4 µg/mL≥ 8/4 µg/mL[6]
Pseudomonas aeruginosa FDA/CLSI≤ 4/4 µg/mL8/4 µg/mL≥ 16/4 µg/mL[6]
Enterobacterales EUCAST≤ 1 µg/mL-> 1 µg/mL[7]
Pseudomonas aeruginosa EUCAST≤ 4 µg/mL-> 4 µg/mL[8]

Experimental Protocols

Materials and Reagents
  • Bacterial culture (e.g., from a positive blood culture or an isolated colony)

  • Ceftolozane/tazobactam (ZERBAXA®) solution at appropriate concentrations (e.g., 1/4, 2/4, 4/4, and 8/4 mg/L)[2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Fluorescent dyes:

    • A membrane potential-sensitive dye (e.g., DiOC₂(3))[9]

    • A viability dye for membrane permeability (e.g., Propidium Iodide (PI) or a fixable viability dye)[5][10]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer (e.g., CytoFLEX, Beckman Coulter) with appropriate lasers and filters[2]

  • Incubator at 37°C

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Protocol for Rapid Ceftolozane Susceptibility Testing
  • Bacterial Inoculum Preparation:

    • From a positive blood culture: Centrifuge the blood culture sample to pellet the bacterial cells. Wash the pellet with PBS to remove blood components. Resuspend the bacterial pellet in CAMHB to a concentration of approximately 10⁵ to 10⁷ cells/mL.[11]

    • From an isolated colony: Inoculate a fresh colony into CAMHB and incubate until it reaches the exponential growth phase. Adjust the bacterial suspension to a 0.5 McFarland standard in CAMHB.

  • Antibiotic Exposure:

    • Prepare a series of microcentrifuge tubes each containing the bacterial suspension.

    • To each tube, add ceftolozane/tazobactam solution to achieve the desired final concentrations (e.g., 0 mg/L as a growth control, and therapeutic concentrations based on breakpoints).

    • Incubate the tubes at 37°C for 1 hour.[2]

  • Fluorescent Staining:

    • Following incubation, add the membrane potential dye and the viability dye to each tube according to the manufacturer's instructions. A common combination is a green-fluorescent membrane potential dye and a red-fluorescent viability dye.[5][9]

    • Incubate in the dark at room temperature for 5-15 minutes.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained bacterial suspensions on the flow cytometer.

    • Set up the flow cytometer to measure forward scatter (FSC), side scatter (SSC), and fluorescence signals for each dye.

    • Gate on the bacterial population based on FSC and SSC to exclude debris.

    • For each gated event, acquire fluorescence data for the membrane potential and viability dyes.

    • Collect data for a sufficient number of events (e.g., 10,000-50,000 events) for each sample.

  • Data Interpretation:

    • Resistant Bacteria: The majority of the bacterial population will exhibit high green fluorescence (intact membrane potential) and low red fluorescence (intact membrane).

    • Susceptible Bacteria: A significant portion of the bacterial population will show a decrease in green fluorescence (loss of membrane potential) and an increase in red fluorescence (compromised membrane).

    • The results can be interpreted by comparing the fluorescence profiles of the antibiotic-treated samples to the growth control. A significant shift in the population towards the "dead" or "damaged" quadrant indicates susceptibility.

Visualizations

G Mechanism of Action of Ceftolozane/Tazobactam cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall inhibition of Lysis Cell Lysis and Death CellWall->Lysis leads to BetaLactamase β-Lactamase Enzymes Ceftolozane Ceftolozane BetaLactamase->Ceftolozane inactivates Ceftolozane->PBP binds to and inhibits Tazobactam Tazobactam Tazobactam->BetaLactamase inhibits

Caption: Mechanism of action of ceftolozane and tazobactam against bacteria.

G Experimental Workflow for Rapid AST cluster_prep Sample Preparation cluster_exposure Antibiotic Exposure cluster_staining Staining cluster_analysis Analysis Sample Bacterial Sample (e.g., from positive blood culture) Inoculum Prepare Bacterial Inoculum (~10^5-10^7 cells/mL) Sample->Inoculum Incubation Incubate with Ceftolozane/Tazobactam (1 hour at 37°C) Inoculum->Incubation Stain Add Membrane Potential and Viability Fluorescent Dyes Incubation->Stain FCM Flow Cytometry Analysis Stain->FCM Result Interpret Susceptibility (< 2 hours) FCM->Result

Caption: Workflow for rapid ceftolozane susceptibility testing by flow cytometry.

References

Application Notes and Protocols: Investigating Ceftolozane Sulfate Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for studying the synergistic effects of ceftolozane sulfate in combination with other antibiotics. The protocols outlined below are foundational for determining effective combination therapies against multidrug-resistant organisms.

Introduction to Antibiotic Synergy

Combination antibiotic therapy is a critical strategy in combating the rise of antibiotic resistance. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, can enhance bacterial killing, reduce the likelihood of resistance development, and in some cases, lower required dosages to minimize toxicity. Ceftolozane, often combined with the β-lactamase inhibitor tazobactam, is a cephalosporin with potent activity against many Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] Investigating its synergistic potential with other antibiotic classes is a key area of research.[1]

Key In Vitro Synergy Testing Methods

Several well-established in vitro methods are used to quantify antibiotic synergy. The most common include the checkerboard assay, time-kill analysis, and gradient diffusion strips (E-test).

Checkerboard Assay

The checkerboard method is a widely used technique to assess the interaction between two antimicrobial agents.[4][5][6] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the second antibiotic in an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton Broth - CAMHB) at a concentration that is a multiple of the highest concentration to be tested (e.g., 4x the highest desired concentration).[4]

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, dispense 50 µL of broth into each well.

    • Create serial twofold dilutions of this compound horizontally across the plate and the second antibiotic vertically down the plate.[6] This creates a matrix of varying antibiotic concentrations.

    • Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).[6]

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5]

    • Inoculate each well with the bacterial suspension.

  • Incubation and Reading:

    • Incubate the plates at 35-37°C for 18-24 hours.[5]

    • After incubation, visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated using the following formula:

      • FICI = FIC of Drug A + FIC of Drug B

      • Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[7]

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[6][7]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotics Prepare Antibiotic Stock Solutions setup_plate Create Serial Dilutions in 96-Well Plate prep_antibiotics->setup_plate prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Caption: Workflow for the time-kill synergy analysis.

Gradient Diffusion Strip (E-test) Synergy Assay

The E-test synergy method is a technically simpler agar-based method for assessing synergy. [8]

  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, create a uniform lawn of bacteria on a Mueller-Hinton agar plate. [8] * Allow the agar surface to dry for a few minutes.

  • Application of E-test Strips:

    • Place an E-test strip for the first antibiotic onto the agar surface.

    • Place a second E-test strip for the second antibiotic at a 90-degree angle to the first strip. The strips should intersect at their respective MIC values. [8] * Alternatively, one antibiotic can be incorporated into the agar at a sub-inhibitory concentration, and the E-test strip for the second antibiotic is placed on the surface.

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 18-24 hours.

    • After incubation, read the MIC value where the ellipse of inhibition intersects the E-test strip for each antibiotic.

  • Calculation of FICI and Interpretation:

    • Calculate the FICI as described for the checkerboard assay. The interpretation of the FICI values is the same. [7]

Summary of this compound Synergy Data

The following tables summarize findings from studies investigating the synergistic activity of ceftolozane (often in combination with tazobactam) with other antibiotics against various pathogens.

Table 1: Ceftolozane/Tazobactam Synergy with Fosfomycin

Bacterial SpeciesMethodSynergy RateReference
Multidrug-resistant P. aeruginosaGradient Diffusion Strip Crossing88.9% (24/27 isolates)[9][10]
SPM-1-producing P. aeruginosaTime-Kill Analysis16.7% (1/6 isolates)[9][10]

Table 2: Ceftolozane/Tazobactam Synergy with Aztreonam

Bacterial SpeciesMethodSynergy RateReference
Multidrug-resistant P. aeruginosaGradient Diffusion Strip Crossing18.5% (5/27 isolates)[9][10]
E. coli, K. pneumoniae, P. aeruginosaCheckerboard AnalysisSynergy observed in some strains[1]

Table 3: Ceftolozane/Tazobactam Synergy with Amikacin

Bacterial SpeciesMethodSynergy RateReference
Carbapenem-resistant P. aeruginosaE-test40% (24/60 isolates)[11]
E. coli, K. pneumoniae, P. aeruginosaCheckerboard AnalysisSynergy observed in some strains[1]
Multidrug-resistant P. aeruginosaIn vitro Pharmacodynamic ModelAdditive or synergistic interactions observed[12]

Table 4: Ceftolozane/Tazobactam Synergy with Colistin

Bacterial SpeciesMethodSynergy RateReference
Multidrug-resistant P. aeruginosaIn vitro Pharmacodynamic ModelAdditive or synergistic interactions observed[12]

In Vivo Synergy Models

In vivo models are crucial for validating in vitro findings and understanding the pharmacokinetic and pharmacodynamic relationships of antibiotic combinations.

Neutropenic Murine Thigh Infection Model

This model is commonly used to evaluate the efficacy of new antimicrobial agents. [3][13]

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.

  • Infection: A defined inoculum of the test organism is injected into the thigh muscle.

  • Treatment: At a specified time post-infection, treatment is initiated with this compound alone, the second antibiotic alone, or the combination, administered at human-simulated doses.

  • Assessment of Efficacy: At the end of the treatment period (e.g., 24 or 72 hours), mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh). [3][13][14]5. Data Analysis: The change in bacterial load compared to the start of therapy is calculated. Synergy is determined by a significantly greater reduction in bacterial load in the combination group compared to the most active single-agent group.

Molecular Techniques for Understanding Synergy

While phenotypic assays demonstrate the presence of synergy, molecular techniques can elucidate the underlying mechanisms.

Potential Signaling Pathways and Mechanisms of Synergy

Synergistic interactions can arise from various mechanisms, including:

  • Sequential inhibition of a metabolic pathway.

  • Inhibition of drug-inactivating enzymes.

  • Enhanced uptake of one drug by the action of another.

  • Inhibition of different targets in the same or related pathways.

Synergy_Investigation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_molecular Mechanistic Understanding checkerboard Checkerboard Assay animal_model Animal Models (e.g., Murine Thigh) checkerboard->animal_model Validate Hits time_kill Time-Kill Analysis time_kill->animal_model Validate Hits etest E-test etest->animal_model Validate Hits transcriptomics Transcriptomics (RNA-seq) animal_model->transcriptomics Investigate Mechanism proteomics Proteomics animal_model->proteomics Investigate Mechanism metabolomics Metabolomics animal_model->metabolomics Investigate Mechanism

Caption: Logical flow for investigating antibiotic synergy.

Further research employing techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics can reveal changes in gene expression, protein production, and metabolic pathways in bacteria exposed to synergistic antibiotic combinations, providing a deeper understanding of their mechanisms of action.

References

Application Notes and Protocols: Evaluating Ceftolozane Sulfate Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceftolozane is a novel cephalosporin antibiotic distinguished by its potent activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) Pseudomonas aeruginosa.[1][2] It is often combined with tazobactam, a β-lactamase inhibitor, to extend its spectrum to include most Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae.[2][3] Preclinical evaluation of ceftolozane's efficacy is critically dependent on robust and well-characterized in vivo animal models. These models are essential for determining pharmacokinetic/pharmacodynamic (PK/PD) parameters, establishing effective dosing regimens, and comparing efficacy against other antimicrobial agents. This document provides detailed protocols and compiled data for three commonly used animal models: the murine thigh infection model, the murine pneumonia model, and the murine peritonitis model.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

The primary PK/PD index that correlates with the efficacy of ceftolozane, like other β-lactam antibiotics, is the percentage of the dosing interval during which the free plasma drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[2] Understanding this relationship is fundamental to designing and interpreting in vivo efficacy studies. Animal models are crucial for establishing the target %fT > MIC required for specific therapeutic outcomes, such as bacterial stasis or a 1-log reduction in bacterial load.

PKPD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) PK Drug Administration (Dose, Interval) Concentration Plasma Concentration Over Time PK->Concentration Absorption Distribution Metabolism Excretion Efficacy Therapeutic Efficacy (%fT > MIC) Concentration->Efficacy PD Pathogen Susceptibility (MIC) PD->Efficacy caption Logical relationship of PK/PD parameters.

Caption: Logical relationship of PK/PD parameters.

Table 1: Pharmacokinetic Parameters of Ceftolozane in Animal Models

SpeciesDose (mg/kg)Half-life (min)Peak/Dose ValueProtein BindingReference
Mouse2512 - 141.0 - 1.4~20%[4]
Mouse10012 - 141.0 - 1.4~20%[4]
Mouse40012 - 141.0 - 1.4~20%[4]

Neutropenic Murine Thigh Infection Model

This is the most common and well-established model for evaluating the in vivo efficacy of antibiotics against localized infections. It allows for precise quantification of bacterial killing and the determination of key PK/PD parameters.

Thigh_Model_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Analysis start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Infect Thigh Muscle (~10^6 CFU/thigh) neutropenia->infection treatment Initiate Treatment (2h post-infection) (Ceftolozane Sulfate) infection->treatment euthanize Euthanize Mice (24h post-treatment) treatment->euthanize homogenize Homogenize Thigh Tissue euthanize->homogenize plate Plate Serial Dilutions homogenize->plate cfu Count CFU & Analyze Data plate->cfu caption Workflow for the neutropenic murine thigh infection model.

Caption: Workflow for the neutropenic murine thigh infection model.

Experimental Protocol
  • Animal Model: Use 6-week-old, specific-pathogen-free, female ICR/Swiss mice (23-27 g).[4]

  • Induction of Neutropenia: Render mice neutropenic (neutrophils < 100/mm³) by administering two intraperitoneal (IP) injections of cyclophosphamide.

    • Day -4: 150 mg/kg

    • Day -1: 100 mg/kg[4]

  • Inoculum Preparation: Culture the desired bacterial strain (e.g., P. aeruginosa, ESBL-producing E. coli) overnight and dilute in sterile saline to achieve the target concentration.

  • Infection: Two hours before initiating therapy, inject 0.1 mL of the bacterial suspension (approx. 10^5-10^6 CFU) directly into the thigh muscles of the neutropenic mice.[4]

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer this compound (with or without tazobactam) subcutaneously (SC) in a 0.2 mL volume.[4]

    • Dosing regimens can be varied to assess the impact of total dose and dosing interval (e.g., every 3, 6, 12, or 24 hours) to determine the PK/PD driver.[1][4]

  • Endpoint Analysis:

    • At 24 hours after the start of treatment, euthanize the mice.

    • Aseptically remove the thighs and homogenize them in sterile saline.[4]

    • Perform serial 10-fold dilutions of the homogenate and plate on appropriate agar plates for colony-forming unit (CFU) determination.[4]

    • Calculate the change in log10 CFU/thigh compared to untreated controls and the initial inoculum at the start of therapy.

Quantitative Data

Table 2: Efficacy of Ceftolozane in Murine Thigh Infection Models

PathogenCeftolozane MIC (μg/mL)Key Finding%fT > MIC for Stasis%fT > MIC for 1-log KillReference
P. aeruginosa0.25 - 2.0Faster in vivo killing rate than ceftazidime.24.0% ± 3.3%31.5% ± 3.9%[1][4]
Wild-type Enterobacteriaceae0.125 - 0.25T>MIC is the primary index driving efficacy.26.3% ± 2.1%31.6% ± 1.6%[1][4]
ESBL-producing Enterobacteriaceae0.25 - 32Tazobactam addition significantly improves efficacy.31.1% ± 4.9%34.8% ± 4.4%[1][4]

Pneumonia Models (Murine and Rabbit)

Pneumonia models are essential for evaluating the efficacy of antibiotics against respiratory tract infections. These models assess the drug's ability to penetrate lung tissue and reduce bacterial burden at the site of infection.

Pneumonia_Model_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Analysis start Start anesthesia Anesthetize Animal (e.g., Isoflurane) start->anesthesia infection Induce Pneumonia (Intratracheal/ Endotracheal Inoculation) anesthesia->infection treatment Initiate Treatment (this compound) infection->treatment endpoints Monitor Survival & Symptoms treatment->endpoints euthanize Euthanize at Endpoint (e.g., 48h) endpoints->euthanize harvest Harvest Lungs, Spleen, Blood euthanize->harvest analyze Analyze Tissues (CFU Counts, Histology, Cytokines) harvest->analyze caption Generalized workflow for pneumonia animal models.

Caption: Generalized workflow for pneumonia animal models.

Experimental Protocols

A. Murine Acute Pneumonia Model

  • Animal Model: Use 6-week-old, pathogen-free RjOrl:SWISS mice (20-24 g).[5]

  • Inoculum Preparation: Prepare a suspension of a multidrug-resistant P. aeruginosa strain in sterile saline.

  • Infection: Anesthetize mice and infect them via intratracheal administration of the bacterial suspension.

  • Treatment: Begin treatment with ceftolozane (or comparators like ceftazidime) at a specified time post-infection.

  • Endpoint Analysis: At 24 and 48 hours post-treatment, evaluate efficacy by:

    • Quantitative bacteriology of lung homogenates (log10 CFU/g).[6]

    • Survival rate monitoring.[6]

    • Histological examination of lung tissue for damage.[6]

    • Measurement of proinflammatory cytokines (e.g., TNF-α, IL-1β) in lung tissue.[6]

B. Rabbit Pneumonia Model

  • Animal Model: Use New Zealand white rabbits.

  • Induction of Neutropenia (Optional): For studies in immunocompromised hosts, rabbits can be rendered neutropenic with agents like cytosine arabinoside.[7]

  • Infection: Establish pneumonia via direct endotracheal inoculation of P. aeruginosa (~1 x 10^8–10^9 CFUs).[7]

  • Treatment: Administer humanized intravenous doses of ceftolozane/tazobactam (e.g., simulating a 3g q8h human dose) or comparator agents.[7]

  • Endpoint Analysis: After a defined treatment period (e.g., 2 to 12 days), assess efficacy by:

    • Determining total colony counts in lung, spleen, and blood cultures.[2][8]

    • Measuring lung weight as a marker of pulmonary injury.[7]

    • Monitoring survival over the treatment course.[7]

Quantitative Data

Table 3: Efficacy of Ceftolozane in Pneumonia Models

ModelPathogenTreatment RegimenMean Pulmonary Bacterial Load (log10 CFU/g)Comparator Load (log10 CFU/g)Reference
RabbitP. aeruginosaCeftolozane (1g human-equiv.)4.9 ± 0.3Control: 6.3 ± 0.9[2][8]
RabbitP. aeruginosaCeftolozane (2g human-equiv.)3.6 ± 0.3Ceftazidime: 4.8 ± 0.2[2][8]
MouseP. aeruginosaCeftolozane3-4 log reduction vs. controlN/A[6]
Neutropenic RabbitP. aeruginosa (Resistant Strains)Ceftolozane/Tazobactam≥5 log reduction vs. controlN/A[7]

Murine Peritonitis/Intra-abdominal Infection Model

Intra-abdominal infection models are critical for drugs like ceftolozane/tazobactam, which are approved for this indication.[2] These models typically involve the intraperitoneal introduction of a bacterial or fecal slurry to mimic the polymicrobial nature of peritonitis.

Experimental Protocol
  • Animal Model: Use female ICR or BALB/c mice (6-week-old, 23-27 g).[8][9]

  • Inoculum Preparation:

    • Single Pathogen: Prepare a bacterial suspension (e.g., E. coli, K. pneumoniae) in sterile saline. To enhance virulence, 3-5% hog gastric mucin can be added to the inoculum.[8][9]

    • Polymicrobial (Fecal Slurry): Prepare a standardized suspension of cecal or fecal contents in a solution like saline or 5% dextrose.[10]

  • Infection: Administer the inoculum (e.g., 0.5 mL) via intraperitoneal (IP) injection.[8]

  • Treatment:

    • Initiate treatment at a set time post-infection (e.g., 1-4 hours).[8][10]

    • Administer ceftolozane/tazobactam (often with metronidazole for anaerobic coverage) or a comparator agent (e.g., meropenem) via IP or SC routes.[3][10]

  • Endpoint Analysis:

    • Monitor survival rates over a set period (e.g., 72 hours).[10]

    • At a predetermined time point (e.g., 24 hours), euthanize a subset of animals.[8]

    • Collect peritoneal lavage fluid to quantify bacterial load (CFU/mL) and inflammatory cell influx.[4]

    • Culture blood and homogenize organs (liver, spleen) to assess for systemic bacterial dissemination.[8]

Quantitative Data

While specific preclinical data for ceftolozane in a standardized peritonitis model is less detailed in the provided search results, clinical trial data for complicated intra-abdominal infections (cIAI) underscores its efficacy.

Table 4: Clinical Efficacy of Ceftolozane/Tazobactam in Complicated Intra-Abdominal Infections (Phase 3 Trial Data)

Pathogen GroupTreatment ArmClinical Cure RateComparator (Meropenem) Cure RateReference
All Patients (Microbiologically Evaluable)Ceftolozane/Tazobactam + Metronidazole94.2%94.7%[3]
ESBL-producing EnterobacteriaceaeCeftolozane/Tazobactam + Metronidazole95.8%88.5%[2]
P. aeruginosaCeftolozane/Tazobactam + Metronidazole100%87.5%[3]

References

Preparing Ceftolozane Sulfate Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane is a fifth-generation cephalosporin antibiotic with potent activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa and other Enterobacteriaceae.[1][2] It is often used in combination with tazobactam, a β-lactamase inhibitor, to protect it from degradation by bacterial enzymes.[3] Proper preparation of Ceftolozane sulfate stock solutions is critical for obtaining accurate and reproducible results in a laboratory setting. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Physicochemical Properties and Solubility

This compound is a white to off-white hygroscopic powder.[4] Its solubility is a key factor in the preparation of stock solutions.

Solvent Solubility Notes
WaterFreely soluble[4]; 10 mg/mL (requires sonication)[1]The pH of a 20 mg/mL aqueous solution is approximately 1.92.[4]
Dimethyl Sulfoxide (DMSO)Soluble[5]; 50 mg/mL (may require ultrasonication and warming to 60°C)[1]A common solvent for preparing high-concentration stock solutions.
0.05M Sodium PerchlorateFreely soluble[4]
Isopropyl alcohol, Acetonitrile, Dichloromethane, Methyl-tert-butyl etherInsoluble[4]
N-methylpyrrolidoneSlightly soluble[4]

Recommended Solvents for Stock Solutions

For most in vitro laboratory applications, such as antimicrobial susceptibility testing (AST), DMSO is the recommended solvent for preparing high-concentration primary stock solutions of this compound. For applications where DMSO may interfere with the experimental system, sterile deionized water can be used, although the achievable concentration may be lower.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound is hygroscopic.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.

  • Solubilization: Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication may be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for the specific application (e.g., cell culture experiments), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in Sterile Water

This protocol is suitable for applications where DMSO is not tolerated.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Bring the vial of this compound powder to room temperature before opening.

  • Weighing: Weigh the desired amount of this compound powder into a sterile tube. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder.

  • Solubilization: Add the appropriate volume of sterile water to the tube.

  • Mixing: Vortex the tube vigorously. Use of an ultrasonic bath is recommended to ensure complete dissolution.[1]

  • Sterilization: Sterilize the aqueous solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense into single-use aliquots in sterile tubes.

Storage and Stability of Stock Solutions

Proper storage is crucial to maintain the integrity of this compound stock solutions.

Storage Temperature Solvent Duration Notes
-20°CDMSO or Water1 month[1][6]Recommended for long-term storage.
-80°CDMSO or Water6 months[1][6]Preferred for extended long-term storage.
2°C to 8°C (Refrigerated)DMSO or WaterShort term (days to weeks)[5]
Room TemperatureDiluted in 0.9% NaCl or 5% Dextrose24 hours[7][8][9][10]Stability data is primarily for diluted solutions for infusion.

Important Considerations:

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[6] Aliquoting into single-use volumes is highly recommended.

  • Light Sensitivity: Store stock solutions protected from light.[11]

  • Hygroscopic Nature: this compound powder is hygroscopic and should be stored in a desiccator.[4]

Mechanism of Action and Experimental Workflow Visualization

Mechanism of Action of Ceftolozane

Ceftolozane, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[12] It has a high affinity for essential penicillin-binding proteins (PBPs) in Gram-negative bacteria, particularly in Pseudomonas aeruginosa and Escherichia coli.[4][12][13] The binding of Ceftolozane to these PBPs disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.

Ceftolozane_Mechanism_of_Action cluster_bacterium Bacterial Cell Ceftolozane Ceftolozane PBPs Penicillin-Binding Proteins (PBPs) Ceftolozane->PBPs CellWall Peptidoglycan Cell Wall Synthesis PBPs->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of Ceftolozane.

Experimental Workflow: Preparing Serial Dilutions for MIC Testing

A common application for this compound stock solutions is the determination of the Minimum Inhibitory Concentration (MIC) for various bacterial strains. This typically involves preparing serial dilutions of the stock solution.

MIC_Workflow Stock This compound Stock Solution (e.g., 10 mg/mL in DMSO) Working Prepare Intermediate Working Solution (e.g., 100 µg/mL in culture medium) Stock->Working Dilute Serial Perform 2-fold Serial Dilutions in 96-well plate Working->Serial Dispense Inoculate Inoculate with Bacterial Suspension Serial->Inoculate Add bacteria Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Workflow for MIC determination.

Conclusion

The accurate preparation of this compound stock solutions is fundamental for reliable in vitro research. By following these detailed protocols and adhering to the specified storage conditions, researchers can ensure the integrity and activity of their this compound solutions, leading to more consistent and reproducible experimental outcomes. Always refer to the manufacturer's specific instructions and safety data sheets for handling chemical reagents.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Ceftolozane Sulfate MIC Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in Ceftolozane sulfate Minimum Inhibitory Concentration (MIC) results. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our this compound MIC results for the same bacterial isolate. What are the potential causes?

Inconsistent MIC values can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Inoculum Preparation: An incorrect inoculum density is a common source of error. A lighter-than-standard inoculum may lead to falsely low MICs, while a heavier inoculum can result in falsely high MICs.[1][2]

  • Media Composition: The composition of the Mueller-Hinton Broth (MHB) is critical. Variations in cation concentrations (Ca²⁺ and Mg²⁺) and pH can significantly impact the activity of this compound.[1][2]

  • Antibiotic Preparation and Storage: Improper preparation of stock solutions, repeated freeze-thaw cycles, or inadequate storage can lead to degradation of this compound, resulting in inaccurate MIC values.[2]

  • Incubation Conditions: Deviations from the recommended incubation time (16-20 hours) and temperature (35°C ± 1°C) can affect bacterial growth and, consequently, the MIC reading.[2][3]

  • Methodological Discrepancies: Different MIC testing methods (e.g., broth microdilution, agar dilution, gradient diffusion strips) can sometimes yield different results.[3][4][5]

Q2: Our MIC values for quality control (QC) strains are consistently out of the expected range. How should we proceed?

When QC strain MICs are out of range, it indicates a systematic issue with the assay. The following steps should be taken:

  • Verify QC Strain Integrity: Ensure the QC strain (e.g., Pseudomonas aeruginosa ATCC 27853) has been stored correctly and is not contaminated.[3] Subculture the strain from a fresh stock.

  • Check Media and Reagents:

    • Confirm that the cation-adjusted Mueller-Hinton Broth (CAMHB) is from a reliable source and within its expiration date.[1] Consider testing a different lot of media.[1]

    • Prepare fresh this compound stock solutions and serial dilutions.

  • Review Procedural Steps: Carefully re-examine the entire experimental protocol, from inoculum standardization to plate reading, to identify any deviations from standard guidelines (e.g., CLSI or EUCAST).

  • Repeat the Assay: Rerun the test with fresh reagents and the verified QC strain. If the issue persists, it may be necessary to evaluate the performance of the testing equipment (e.g., automated readers).

Q3: We are observing "skipped wells" in our broth microdilution plates. What does this mean and how should we interpret the results?

Skipped wells, where there is no bacterial growth in a well at a lower antibiotic concentration but growth in wells with higher concentrations, can be problematic.[1][6] This phenomenon can be caused by:

  • Inadequate mixing of the inoculum.[1]

  • Contamination of the microtiter plate.[1]

  • Errors in the drug dilution series.[1]

When skipped wells are observed, the test should be considered invalid and repeated. The MIC should not be reported from a test with skipped wells.

Troubleshooting Guides

Issue: Higher-than-Expected MIC Values
Potential Cause Troubleshooting Step Relevant Protocol Section
Inoculum too heavy Verify inoculum density using a spectrophotometer or McFarland standards. Repeat the test with a standardized inoculum (target: 5 x 10⁵ CFU/mL).[1][7]Inoculum Preparation
This compound degradation Prepare fresh antibiotic stock solutions. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature.[2]Preparation of this compound Stock Solution
Incorrect media composition Ensure the use of cation-adjusted Mueller-Hinton Broth. Check the pH of the media.[1]Media Preparation
Extended incubation time Adhere strictly to the recommended incubation period (16-20 hours).[3]Incubation
Issue: Lower-than-Expected MIC Values
Potential Cause Troubleshooting Step Relevant Protocol Section
Inoculum too light Verify inoculum density. Ensure proper vortexing of the bacterial suspension before dilution. Repeat the test with a standardized inoculum.[1]Inoculum Preparation
Potency of antibiotic too high Re-verify the calculation of the antibiotic stock solution concentration.Preparation of this compound Stock Solution
Shortened incubation time Adhere strictly to the recommended incubation period.Incubation

Experimental Protocols

Broth Microdilution MIC Testing (CLSI Guideline)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

1. Media Preparation:

  • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

  • The final concentrations of Ca²⁺ should be 20 to 25 mg/L and Mg²⁺ should be 10 to 12.5 mg/L.

  • Adjust the pH to 7.2-7.4 at room temperature.

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in a suitable solvent.[1] Tazobactam should be included at a fixed concentration of 4 µg/mL in the final testing wells.[3][5]

  • Sterilize the stock solution by membrane filtration if necessary.[1]

  • Store aliquots at -60°C or below.

3. Inoculum Preparation:

  • From a pure, overnight culture on a non-selective agar plate, select 3-4 morphologically similar colonies.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

4. Inoculation and Incubation:

  • Dispense the diluted bacterial suspension into the wells of the microtiter plate, each containing the appropriate concentration of this compound/tazobactam.

  • Incubate the plates at 35°C ± 1°C in ambient air for 16-20 hours.[3]

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]

  • Growth is typically observed as turbidity or a pellet at the bottom of the well.

Data Presentation

Table 1: CLSI and EUCAST Quality Control Ranges for P. aeruginosa ATCC 27853

Quality Control StrainAntimicrobial AgentMIC Range (µg/mL)Reference
P. aeruginosa ATCC 27853Ceftolozane/tazobactam0.25/4 to 1/4[3]

Table 2: Example MIC Distribution for Ceftolozane/tazobactam against P. aeruginosa

MIC (µg/mL)% of Isolates
≤0.545
125
215
48
84
≥163

Note: This is an example distribution and may not reflect all studies.

Visualizations

Troubleshooting_Workflow start Inconsistent Ceftolozane Sulfate MIC Results qc_check Are QC Strain MICs within acceptable range? start->qc_check troubleshoot_assay Troubleshoot Assay Parameters qc_check->troubleshoot_assay No investigate_isolate Investigate Isolate-Specific Issues qc_check->investigate_isolate Yes check_inoculum Verify Inoculum Density (McFarland/Spectrophotometer) troubleshoot_assay->check_inoculum check_media Check Media (Cation content, pH, expiry) troubleshoot_assay->check_media check_antibiotic Prepare Fresh Antibiotic Stock and Dilutions troubleshoot_assay->check_antibiotic check_incubation Verify Incubation Time and Temperature troubleshoot_assay->check_incubation check_procedure Review Entire Protocol for Deviations troubleshoot_assay->check_procedure isolate_purity Check Isolate Purity (Subculture and Gram stain) investigate_isolate->isolate_purity heteroresistance Consider Heteroresistance investigate_isolate->heteroresistance retest Repeat Assay with Verified Parameters check_inoculum->retest check_media->retest check_antibiotic->retest check_incubation->retest check_procedure->retest retest_isolate Retest Isolate isolate_purity->retest_isolate heteroresistance->retest_isolate

Caption: Troubleshooting workflow for inconsistent MIC results.

MIC_Variability_Factors mic_variability Sources of MIC Variability technical_factors Technical Factors mic_variability->technical_factors biological_factors Biological Factors mic_variability->biological_factors inoculum Inoculum Size technical_factors->inoculum media Media Composition (Cations, pH) technical_factors->media antibiotic Antibiotic Potency technical_factors->antibiotic incubation Incubation Conditions technical_factors->incubation reading Endpoint Reading technical_factors->reading method Testing Method technical_factors->method purity Isolate Purity biological_factors->purity heteroresistance Heteroresistance biological_factors->heteroresistance mutations Spontaneous Mutations biological_factors->mutations

Caption: Key factors contributing to MIC result variability.

References

Optimizing Ceftolozane Sulfate Dosage in Continuous Renal Replacement Therapy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Ceftolozane sulfate dosage in patients undergoing Continuous Renal Replacement Therapy (CRRT). The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental and clinical challenges.

Troubleshooting Guide

This guide provides a systematic approach to common problems encountered during the administration and monitoring of this compound in a CRRT setting.

Issue: Suboptimal therapeutic drug levels despite recommended dosing.

Possible Causes & Solutions:

  • High CRRT Intensity: Higher effluent flow rates in Continuous Venovenous Hemofiltration (CVVH), Continuous Venovenous Hemodialysis (CVVHD), or Continuous Venovenous Hemodiafiltration (CVVHDF) can lead to increased drug clearance.[1][2][3][4]

    • Solution: Increase the this compound dose or consider continuous infusion to maintain therapeutic concentrations.[5][6] Therapeutic drug monitoring (TDM) is highly recommended to guide dose adjustments.[6][7][8]

  • Membrane Adsorption: While studies suggest that adsorption of Ceftolozane by polysulfone and AN69 membranes is not significant, the use of highly adsorptive membranes could potentially reduce the available drug concentration.[1][3][5][6][8]

    • Solution: If using a highly adsorptive membrane, consider TDM to ensure therapeutic targets are met.

  • Residual Renal Function: The patient's own kidney function, even if minimal, can contribute to drug clearance.

    • Solution: Assess residual renal function and factor it into the overall clearance calculations when determining the dosage.

Issue: Difficulty in establishing an initial dosing regimen.

  • Challenge: Selecting an appropriate starting dose can be complex due to variability in CRRT prescriptions and patient-specific factors.[9][10][11][12]

    • Solution: A common starting point for patients on CRRT is a daily dose ranging from 1.5 to 4.5 grams of Ceftolozane/tazobactam, depending on the CRRT modality and effluent flow rate.[5] For instance, doses of 750 mg to 1500 mg of Ceftolozane/tazobactam every 8 hours have been suggested for contemporary CRRT effluent rates.[1][3] Refer to the dosing tables below for more specific recommendations.

Dosage_Adjustment_Workflow start Initiate this compound Therapy in Patient on CRRT assess_crrt Assess CRRT Parameters: - Modality (CVVH, CVVHD, CVVHDF) - Effluent Flow Rate start->assess_crrt assess_patient Assess Patient Factors: - Residual Renal Function - Severity of Infection (Target MIC) start->assess_patient select_dose Select Initial Dose Based on Guidelines and Clinical Data assess_crrt->select_dose assess_patient->select_dose administer Administer this compound select_dose->administer tdm Therapeutic Drug Monitoring (TDM) (If available) administer->tdm evaluate Evaluate Clinical Response and Drug Levels tdm->evaluate Provides data adjust_dose Adjust Dose or Infusion Strategy evaluate->adjust_dose If suboptimal continue_therapy Continue Therapy and Monitoring evaluate->continue_therapy If optimal adjust_dose->administer Drug_Clearance_Factors cluster_drug Drug Properties cluster_crrt CRRT Parameters cluster_patient Patient Factors drug_mw Molecular Weight clearance This compound Clearance drug_mw->clearance protein_binding Protein Binding protein_binding->clearance effluent_rate Effluent Flow Rate (Dominant Factor) effluent_rate->clearance modality Modality (CVVH, CVVHD, CVVHDF) modality->clearance membrane Membrane Type (e.g., Polysulfone, AN69) membrane->clearance blood_flow Blood Flow Rate blood_flow->clearance residual_function Residual Renal Function residual_function->clearance volume_dist Volume of Distribution volume_dist->clearance

References

Technical Support Center: Overcoming Ceftolozane Sulfate Resistance in Pseudomonas aeruginosa Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudomonas aeruginosa and encountering resistance to ceftolozane sulfate.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and P. aeruginosa.

Q1: My P. aeruginosa isolates show high Minimum Inhibitory Concentrations (MICs) to ceftolozane/tazobactam. What are the potential resistance mechanisms?

High MICs to ceftolozane/tazobactam in P. aeruginosa can be mediated by several mechanisms. The most common are:

  • Enzymatic Degradation: Production of β-lactamase enzymes that can hydrolyze ceftolozane. These include:

    • Extended-Spectrum β-Lactamases (ESBLs): Such as OXA, GES, and PER types.[1][2]

    • Carbapenemases: Metallo-β-lactamases (e.g., VIM, IMP, NDM) and serine carbapenemases (e.g., KPC, GES-5) can efficiently degrade ceftolozane.[1][2][3][4] Tazobactam does not inhibit carbapenemases.[5]

  • Overexpression and/or Structural Modification of Chromosomal AmpC: The P. aeruginosa-derived cephalosporinase (PDC) is a key factor.

    • Overexpression: Mutations in regulatory genes like ampR, ampD, dacB, and mpl can lead to derepression and hyperproduction of AmpC.[1][2][5]

    • Structural Modifications: Specific amino acid substitutions in the AmpC enzyme can increase its hydrolytic activity against ceftolozane.[1][2]

  • Target Site Modifications: Alterations in penicillin-binding proteins (PBPs), the primary targets of ceftolozane.

    • Mutations in ftsI, the gene encoding PBP3, can reduce the binding affinity of ceftolozane.[6]

Q2: I am performing antimicrobial susceptibility testing (AST) for ceftolozane/tazobactam and my results are inconsistent. What could be the issue?

Inconsistent AST results for ceftolozane/tazobactam can be due to several factors:

  • Methodology: Different AST methods can yield varying results. While broth microdilution is the reference method, gradient diffusion strips (Etest, MTS) and disk diffusion are also used.[7][8] The performance of these methods can decrease with highly resistant isolates.[7][8]

  • Inoculum Effect: A higher bacterial inoculum can lead to regrowth and falsely elevated MICs, especially in the presence of ESBLs.[9]

  • Quality Control: Ensure that quality control strains, such as P. aeruginosa ATCC 27853, are used and fall within the acceptable range.[4][5]

  • Breakpoint Interpretation: Use the most current clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for accurate interpretation.[4][10]

Q3: How can I confirm the specific mechanism of ceftolozane/tazobactam resistance in my P. aeruginosa isolates?

To identify the resistance mechanism, a combination of phenotypic and genotypic methods is recommended:

  • Phenotypic Tests:

    • Carbapenemase Production Tests: Methods like the Carba NP test can detect the presence of carbapenemases.[5]

    • Synergy Tests: Using β-lactamase inhibitors like clavulanic acid, tazobactam, and avibactam can help differentiate between different β-lactamase classes.

  • Genotypic Methods:

    • PCR and Sequencing: Target specific resistance genes such as those for common ESBLs, carbapenemases, and the ampC gene to identify mutations.[11]

    • Whole-Genome Sequencing (WGS): Provides a comprehensive view of all potential resistance determinants, including mutations in regulatory genes (ampR, ampD), target genes (ftsI), and the presence of acquired resistance genes.[4][6]

    • Real-Time RT-PCR: To quantify the expression levels of genes like ampC and those encoding efflux pumps.[11]

Frequently Asked Questions (FAQs)

Q1: What is the role of tazobactam when combined with ceftolozane against P. aeruginosa?

Tazobactam is a β-lactamase inhibitor. While it does not have a major impact on the activity of ceftolozane against P. aeruginosa strains that rely on AmpC-mediated resistance, it is crucial for protecting ceftolozane from hydrolysis by many ESBLs produced by Enterobacteriaceae.[12] However, tazobactam is not effective against carbapenemases.[5]

Q2: Can efflux pumps contribute to this compound resistance in P. aeruginosa?

Ceftolozane was designed to be a poor substrate for the common efflux pumps in P. aeruginosa, such as the Mex pumps.[1][4] Therefore, efflux-mediated resistance is not considered a primary mechanism of resistance to ceftolozane.[12]

Q3: Are there strategies to overcome ceftolozane/tazobactam resistance in a laboratory setting?

In a research context, you can explore:

  • Combination Therapy: Investigating the synergistic effects of ceftolozane/tazobactam with other antibiotics, such as tobramycin.[13]

  • Novel β-Lactamase Inhibitors: Testing ceftolozane in combination with newer β-lactamase inhibitors that have a broader spectrum of activity, including against some carbapenemases.

  • Targeting Resistance Mechanisms: Using molecular tools like CRISPR-Cas9 to reverse specific resistance mutations and restore susceptibility.

Q4: What are the typical MIC values for ceftolozane/tazobactam against susceptible and resistant P. aeruginosa?

MIC values can vary significantly. According to EUCAST, for P. aeruginosa, an MIC of ≤ 4 mg/L is considered susceptible, while an MIC > 4 mg/L indicates resistance.[1] In a study of ceftazidime and/or imipenem non-susceptible isolates, the C/T resistance rate (MIC > 4/4 μg/ml) was 10%.[1][2]

Data Presentation

Table 1: Ceftolozane/Tazobactam Susceptibility Rates in Carbapenem-Nonsusceptible P. aeruginosa (CNSPA)

Study PopulationNumber of IsolatesC/T Susceptibility Rate (%)Reference
CNSPA isolates from Singapore (2009-2020)19537.9[4]
Non-carbapenemase-producing CNSPA10967.9[4]

Table 2: Common β-Lactamases Associated with Ceftolozane/Tazobactam Resistance in P. aeruginosa

β-Lactamase ClassExamplesReference
Extended-Spectrum β-Lactamases (ESBLs) OXA-14, OXA-19, OXA-35, GES-9, PER-1[1][2]
Carbapenemases GES-5, IMP-8, VIM-2, NDM, KPC[1][2][4]

Experimental Protocols

1. Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, prepare a direct colony suspension in sterile saline or Mueller-Hinton broth (MHB) to match the turbidity of a 0.5 McFarland standard.

  • Dilute Inoculum: Within 15 minutes of preparation, dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microdilution panel.

  • Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of ceftolozane (with a constant concentration of 4 µg/mL tazobactam) in cation-adjusted MHB in a 96-well microtiter plate. The typical concentration range to test is 0.125 to 64 µg/mL.

  • Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of ceftolozane that completely inhibits visible growth of the organism.

2. Whole-Genome Sequencing (WGS) for Resistance Gene Identification

  • DNA Extraction: Extract high-quality genomic DNA from an overnight culture of the P. aeruginosa isolate using a commercial DNA extraction kit.

  • Library Preparation: Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the sequencing platform to be used (e.g., Illumina).

  • Sequencing: Perform paired-end sequencing on the prepared library.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

    • De Novo Assembly: Assemble the reads into a draft genome sequence.

    • Resistance Gene Identification: Use bioinformatics tools and databases (e.g., ResFinder, CARD) to screen the assembled genome for known antibiotic resistance genes.

    • Mutation Analysis: Align the sequencing reads to a reference P. aeruginosa genome (e.g., PAO1) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes known to be associated with ceftolozane resistance (e.g., ampC, ampR, ampD, ftsI).

Visualizations

ResistanceMechanisms cluster_drug Ceftolozane/Tazobactam cluster_mechanisms Resistance Mechanisms cluster_outcome Outcome drug Ceftolozane enzymatic Enzymatic Degradation (ESBLs, Carbapenemases) drug->enzymatic Hydrolysis ampc AmpC Overexpression & Modification drug->ampc Hydrolysis pbp PBP3 Modification (ftsI mutations) drug->pbp Reduced Binding inhibitor Tazobactam inhibitor->enzymatic Inhibition (ESBLs only) resistance Resistance enzymatic->resistance ampc->resistance pbp->resistance

Caption: Key mechanisms of resistance to Ceftolozane/Tazobactam in P. aeruginosa.

AmpC_Regulation cluster_peptidoglycan Peptidoglycan Recycling cluster_regulation AmpC Regulation cluster_output Output cluster_mutations muropeptides Muropeptides ampD AmpD muropeptides->ampD Activates ampR AmpR ampD->ampR Inhibits Repression ampC_gene ampC gene ampR->ampC_gene Represses ampC_protein AmpC β-lactamase ampC_gene->ampC_protein Expression mut_ampD Mutation in ampD mut_ampD->ampD Inactivation mut_ampR Mutation in ampR mut_ampR->ampR Alteration

Caption: Simplified signaling pathway of AmpC regulation and derepression in P. aeruginosa.

ExperimentalWorkflow start Isolate shows high C/T MIC ast Confirm MIC with Broth Microdilution start->ast phenotypic Phenotypic Tests (e.g., Carba NP) ast->phenotypic wgs Whole-Genome Sequencing (WGS) ast->wgs mechanism Identify Resistance Mechanism (e.g., Carbapenemase, AmpC mutation) phenotypic->mechanism analysis Bioinformatic Analysis wgs->analysis analysis->mechanism

Caption: Experimental workflow for investigating Ceftolozane/Tazobactam resistance.

References

Technical Support Center: Ceftolozane Sulfate Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation pathways of ceftolozane sulfate in aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in aqueous solutions to minimize degradation?

A1: To minimize degradation, aqueous solutions of this compound should be stored under refrigeration at 2°C to 8°C.[1][2][3] Under these conditions, ceftolozane exhibits minimal loss of potency for up to 7 to 10 days.[3] Storage at room temperature (21°C - 27°C) is also possible, but the stability is significantly reduced to approximately 24 hours.[3] Higher temperatures, such as body temperature (37°C), lead to more rapid degradation.[4]

Q2: How does the type of aqueous solution affect the stability of this compound?

A2: this compound is stable in both 0.9% sodium chloride (normal saline) and 5% dextrose in water (D5W) for at least 24 hours at room temperature.[3][5] Studies have also shown good stability in various peritoneal dialysis solutions, including Dianeal®, Extraneal®, Balance®, and Physioneal®, where it retained over 97% of its initial concentration after storage at 25°C for 6 hours, followed by 168 hours at 4°C, and then 12 hours at 37°C.[6]

Q3: What is the expected shelf-life of a this compound solution at room temperature and under refrigeration?

A3: The shelf-life is highly dependent on the temperature:

  • Refrigerated (2°C - 8°C): Stable for at least 7 days, with some data supporting up to 10 days.[3]

  • Room Temperature (21°C - 27°C): Stable for up to 24 hours.[3]

  • Body Temperature (37°C): Significant degradation occurs, with stability dropping below 95% after 24 hours.[4]

Q4: Is the stability of ceftolozane concentration-dependent?

A4: Studies have shown no appreciable concentration-related effects on the stability of ceftolozane in aqueous solutions within clinically relevant ranges.[4]

Troubleshooting Guide

Issue 1: My ceftolozane solution shows a slight yellowing over time. Does this indicate significant degradation?

  • Possible Cause: The formation of certain degradation products can sometimes lead to a change in the color of the solution. Citric acid is sometimes included in formulations to prevent discoloration by chelating metal ions.

  • Recommendation: While a slight color change may not always correlate with a significant loss of potency, it is an indicator of potential degradation. It is crucial to re-analyze the concentration of ceftolozane using a stability-indicating analytical method, such as HPLC, to quantify the remaining active ingredient. For future experiments, ensure the solution is protected from light and stored at the recommended temperature.

Issue 2: I am observing a faster than expected degradation of ceftolozane in my experiments.

  • Possible Causes:

    • Temperature Fluctuations: Ensure that the storage temperature is consistently maintained. Even brief periods at higher temperatures can accelerate degradation.

    • pH of the Solution: The pH of the aqueous solution can influence the rate of degradation. The optimal pH for ceftolozane stability is in the range of 5-7.[7] Although one study indicated that acidic pH did not impact chemical stability, it can affect the antibiotic's activity.[8][9]

    • Presence of Contaminants: Metal ions can catalyze the degradation of cephalosporins. Ensure high-purity water and reagents are used for preparing solutions.

  • Troubleshooting Steps:

    • Verify the accuracy and calibration of your temperature-controlled storage units.

    • Measure the pH of your aqueous solution before adding this compound and adjust if necessary.

    • Use a stability-indicating HPLC method to accurately determine the concentration of ceftolozane and separate it from any degradation products.

Issue 3: How can I identify the degradation products in my ceftolozane solution?

  • Recommended Approach: The identification of degradation products typically requires advanced analytical techniques.

    • LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry): This is a powerful tool for separating the degradation products from the parent drug and identifying them based on their mass-to-charge ratio and fragmentation patterns.

    • Forced Degradation Studies: Intentionally degrading the drug under controlled stress conditions (acid, base, oxidation, heat, light) can help generate a profile of potential degradation products. These can then be characterized.

Data Presentation

Table 1: Stability of Ceftolozane in 0.9% Sodium Chloride

TemperatureConcentrationTimePercent RemainingReference
4°CRenal, Standard, High Doses7 days>99%[4]
21°CRenal, Standard, High Doses24 hours~98%[4]
32°C5 mg/mL & 20 mg/mL18 hours<95%[1]
32°C5 mg/mL & 20 mg/mL24 hours<95% for all combinations[1]
37°CRenal, Standard, High Doses24 hours~93%[4]

Table 2: Stability of Ceftolozane in 5% Dextrose (D5W)

TemperatureConcentrationTimePercent RemainingReference
5°C150 mg & 1500 mg doses10 days>98%[3]
Room Temperature150 mg & 1500 mg doses24 hours>100%[3]
Room Temperature10/5 mg/L & 20/10 mg/L24 hours>98.5%[5]

Experimental Protocols

1. Protocol for a Typical Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Objective: To generate potential degradation products of this compound under various stress conditions.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, high-purity water, photostability chamber, oven.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 60°C) for a specified period. Also, heat a solution of this compound.

    • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method to separate and quantify the parent drug and any formed degradation products.

2. Stability-Indicating HPLC Method

  • Objective: To quantify the concentration of ceftolozane and separate it from its degradation products.

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where ceftolozane has significant absorbance (e.g., 260 nm).

    • Injection Volume: Typically 10-20 µL.

  • Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the ceftolozane peak from all potential degradation product peaks generated during forced degradation studies.

Visualizations

G Ceftolozane This compound (Active Molecule) Hydrolysis Hydrolysis (H₂O, H⁺, OH⁻) Ceftolozane->Hydrolysis DegradationProduct Inactive Degradation Product (Opened β-Lactam Ring) Hydrolysis->DegradationProduct FurtherDegradation Further Degradation (e.g., side-chain cleavage) DegradationProduct->FurtherDegradation OtherProducts Other Minor Degradation Products FurtherDegradation->OtherProducts

Caption: Primary degradation pathway of ceftolozane via hydrolysis.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Prepare Ceftolozane\nSolution Prepare Ceftolozane Solution Oxidation (H₂O₂) Oxidation (H₂O₂) Prepare Ceftolozane\nSolution->Oxidation (H₂O₂) Thermal Stress Thermal Stress Prepare Ceftolozane\nSolution->Thermal Stress Photolytic Stress Photolytic Stress Prepare Ceftolozane\nSolution->Photolytic Stress Acid/Base Hydrolysis Acid/Base Hydrolysis HPLC Analysis HPLC Analysis Acid/Base Hydrolysis->HPLC Analysis Oxidation (H₂O₂)->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Peak Purity & Mass Balance Peak Purity & Mass Balance HPLC Analysis->Peak Purity & Mass Balance LC-MS/MS LC-MS/MS Peak Purity & Mass Balance->LC-MS/MS Structure Elucidation Structure Elucidation LC-MS/MS->Structure Elucidation

Caption: Experimental workflow for forced degradation studies.

References

Improving the yield and purity of Ceftolozane sulfate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Ceftolozane sulfate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low overall yield is a common challenge, particularly with older synthetic routes. The primary factors influencing yield are the purification strategy and reaction conditions.

  • Cause 1: Inefficient Purification Method. Early commercial synthesis of this compound relied on a multi-step purification process involving column chromatography and nanofiltration.[1] This method is often time-consuming, volume-inefficient, and can lead to significant product loss.[1]

  • Solution 1: Adopt a Crystallization-Based Purification Strategy. A more modern and efficient approach utilizes a crystallization-based purification process. This "second-generation" manufacturing route has been shown to increase the yield by over 50%.[2] This process often involves the formation of a specific solvate, such as the DMAc solvate (Form 3), which facilitates a more streamlined and higher-yielding purification.[1]

  • Cause 2: Suboptimal Reaction Conditions. The coupling of the pyrazole side chain and the cephalosporin core is a critical step. Inefficient coupling can lead to the formation of side products and reduce the overall yield.

  • Solution 2: Optimize Reaction Stoichiometry and Temperature. Ensure precise control over the molar ratios of reactants and maintain the recommended reaction temperatures to favor the desired product formation.

Q2: I am observing a significant amount of impurities in my final product. How can I identify and minimize them?

Impurity formation is a critical concern in pharmaceutical synthesis. A number of potential related substances can arise from the starting materials and synthetic steps.[2] While up to nine impurities are typically controlled in the final drug substance, one notable process-related impurity is a dimeric species.[2][3]

  • Cause 1: Dimer Formation. During the synthesis, a dimeric impurity can be formed, which can be challenging to remove and impacts the purity of the final Active Pharmaceutical Ingredient (API).[3]

  • Solution 1: Kinetic Control of the Reaction. A kinetic study of the impurity formation can help determine the optimal reaction conditions to minimize its formation.[3] This may involve adjusting temperature, reaction time, or the order of reagent addition.

  • Cause 2: Carryover of Intermediates and Reagents. Incomplete reactions or inadequate purification can lead to the presence of starting materials, intermediates, and reagents in the final product.

  • Solution 2: Implement a Robust Purification Protocol. The crystallization-based purification method is effective at removing a wide range of impurities.[1][2] Additionally, pH control and filtration through a hydrophobic resin can significantly reduce impurity levels.

Q3: The filtration of my crystallized this compound is very slow, impacting my process time. What can I do to improve the filtration rate?

Slow filtration rates are a known issue, particularly with the older manufacturing processes, and can significantly reduce productivity.[1]

  • Cause: Small Particle Size and Poor Crystal Habit. The size and shape of the crystals directly impact filtration efficiency. Small or needle-shaped crystals can clog the filter medium, leading to slow filtration.

  • Solution: Optimize Crystallization Conditions.

    • Utilize Seed Crystals: Introducing seed crystals of the desired polymorphic form can promote the growth of larger, more uniform crystals with better filtration characteristics.[1]

    • Control Cooling Rate: A slower, controlled cooling rate during crystallization can encourage the growth of larger crystals rather than the rapid nucleation of many small crystals.

    • Solvent System Selection: The choice of solvents and anti-solvents is crucial. A well-chosen solvent system will ensure that the product crystallizes in a favorable habit for filtration.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the newer crystallization-based purification over the older chromatography method for this compound synthesis?

The main advantage is a significant improvement in both yield and process efficiency. The crystallization-based method avoids the complexities and product losses associated with column chromatography and nanofiltration, leading to a more streamlined, cost-effective, and environmentally friendly process.[1][2]

Q2: What is the role of the DMAc solvate (Form 3) in the improved synthesis of this compound?

The formation of the N,N-dimethylacetamide (DMAc) solvate of this compound serves as a key intermediate in the crystallization-based purification process. This specific solid form allows for a more efficient and simplified purification, replacing the need for chromatography.[1]

Q3: What analytical techniques are typically used to assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound and quantifying any related impurities.[4]

Q4: Are there specific pH ranges that need to be controlled during the synthesis and purification?

Yes, pH control is a critical parameter. Maintaining the appropriate pH at various stages of the process is important for minimizing the formation of certain impurities and ensuring the stability of the Ceftolozane molecule.[2] The pH of an aqueous solution of this compound is approximately 2.[5]

Data Presentation

Table 1: Comparison of Purification Methods for this compound Synthesis

ParameterChromatography-Based PurificationCrystallization-Based Purification
Yield Lower>50% Increase[2]
Process Mass Index High75% Reduction[2]
Raw Material Cost Higher50% Reduction[2]
Cycle Time LongShorter
Solvent Usage HighSignificantly Reduced
Required Equipment Specialized (Chromatography skids)Standard Manufacturing Equipment

Experimental Protocols

1. General Protocol for Crystallization-Based Purification of this compound

This protocol is a generalized representation based on patent literature and should be optimized for specific laboratory conditions.

  • Formation of this compound DMAc Solvate (Form 3):

    • Combine the crude Ceftolozane trifluoroacetate (TFA) salt with a mixture of water, N,N-dimethylacetamide (DMAc), and a suitable co-solvent (e.g., acetonitrile) to form a slurry.

    • Filter the slurry to obtain a clear filtrate.

    • To the filtrate, add a sulfate source (e.g., sulfuric acid) to initiate the formation of the this compound DMAc solvate.

    • Introduce seed crystals of the DMAc solvate (Form 3) to promote controlled crystallization.

    • Filter the resulting solid to isolate the wet this compound DMAc solvate.

  • Conversion to the Final this compound Form (Form 2):

    • Dissolve the isolated DMAc solvate in a mixture of acetonitrile and water.

    • Charge the solution with sulfuric acid, maintaining a controlled temperature (e.g., 15-20°C).

    • Filter the solution and cool it to a lower temperature (e.g., 12°C).

    • Add seed crystals of the final this compound form (Form 2) to induce crystallization.

    • Age the resulting slurry for a period to allow for crystal growth (e.g., 3 hours).

    • Add an anti-solvent to complete the crystallization.

    • Adjust the pH with a suitable base.

    • Filter the slurry and wash the crystals with an appropriate solvent mixture.

    • Dry the wet crystals under vacuum to obtain the final, purified this compound.

2. HPLC Method for Purity Analysis of this compound

The following is a representative HPLC method for the analysis of this compound and its impurities.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate at pH 3.0) and an organic solvent (e.g., acetonitrile).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 220 nm or 260 nm.[4][5]

  • Column Temperature: 30°C.[4]

  • Internal Standard: Cefepime can be used as an internal standard for quantitative analysis.[4]

Mandatory Visualization

experimental_workflow cluster_old Chromatography-Based Purification cluster_new Crystallization-Based Purification crude_old Crude Ceftolozane chromatography Column Chromatography crude_old->chromatography High Impurity Load nanofiltration Nanofiltration chromatography->nanofiltration Partial Purification crystallization_old Crystallization nanofiltration->crystallization_old Further Purification final_product_old Final Product (Lower Yield) crystallization_old->final_product_old Isolation crude_new Crude Ceftolozane dmac_solvate Formation of DMAc Solvate (Form 3) crude_new->dmac_solvate Key Intermediate Formation crystallization_new Controlled Crystallization dmac_solvate->crystallization_new Efficient Impurity Rejection final_product_new Final Product (Higher Yield & Purity) crystallization_new->final_product_new Direct Isolation

Caption: Comparison of old and new purification workflows.

troubleshooting_yield low_yield Low Yield of This compound cause1 Inefficient Purification low_yield->cause1 cause2 Suboptimal Reaction Conditions low_yield->cause2 cause3 Poor Crystal Habit low_yield->cause3 solution1 Adopt Crystallization-Based Purification cause1->solution1 solution2 Optimize Stoichiometry and Temperature cause2->solution2 solution3 Optimize Crystallization (Seeding, Cooling Rate) cause3->solution3

Caption: Troubleshooting low yield in this compound synthesis.

impurity_control impurity Impurity Formation cause_dimer Dimer Formation impurity->cause_dimer cause_carryover Carryover of Intermediates/ Reagents impurity->cause_carryover solution_ph Strict pH Control impurity->solution_ph solution_kinetic Kinetic Control of Reaction cause_dimer->solution_kinetic solution_purification Robust Crystallization-Based Purification cause_carryover->solution_purification

Caption: Strategies for impurity control in this compound synthesis.

References

Minimizing degradation of Ceftolozane sulfate during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Ceftolozane sulfate during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: this compound powder is hygroscopic and sensitive to temperature and light.[1] For long-term storage, it is recommended to store the powder under refrigeration at 2°C to 8°C and protected from light.[1][2] A retest period of 12 months has been suggested for storage at -20°C.[1] For shipments of short duration (less than two weeks), room temperature is acceptable.[3]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared using an appropriate solvent and stored frozen to ensure stability. For optimal long-term stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is crucial to keep the solutions in sealed containers to protect them from moisture.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]

Q3: What factors can cause this compound to degrade?

A3: The primary factors that can lead to the degradation of this compound are elevated temperature, inappropriate pH, and exposure to light and moisture.[1][2][6] The molecule is a white to off-white hygroscopic powder.[1] It is also incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3]

Q4: My this compound solution has changed color. Is it still usable?

A4: this compound solutions for infusion are typically clear and colorless to slightly yellow.[7] A slight color change to yellow may not necessarily indicate a loss of potency.[2] However, any significant color change or the appearance of particulate matter should be a cause for concern, and the solution should be discarded.[7] One study noted that solutions yellowed after 24 hours in elastomeric devices at 37°C, which coincided with the appearance of degradation products.[8]

Q5: Can I use this compound in solutions with other drugs?

A5: Co-administration with other drugs should be approached with caution. This compound is physically incompatible with several drugs, including albumin, amphotericin B, caspofungin, cyclosporine, nicardipine, and phenytoin sodium, which can cause turbidity changes.[9][10] It is also incompatible with propofol, which can lead to the formation of an oily layer.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low activity in bioassays Degradation of this compound due to improper storage or handling.1. Review storage conditions of both the powder and stock solutions. 2. Prepare fresh stock solutions from a new vial of powder. 3. Verify the pH of your experimental media.
Precipitate forms in the solution Incompatibility with the solvent or another component in the mixture.1. Ensure all components are fully dissolved. 2. Check for known incompatibilities with other drugs or excipients.[9][10] 3. Prepare a fresh solution using a recommended diluent such as 0.9% Sodium Chloride for Injection or 5% Dextrose for Injection.[7][11]
Discoloration of the solid powder Exposure to light or moisture.Discard the powder and obtain a new vial. Ensure proper storage in a dark, dry environment.[1][2]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Powder 2°C to 8°CLong-termProtect from light.[1][2]
-20°C12 months (retest period)[1]
Stock Solution -80°C6 monthsSealed storage, away from moisture.[3][4]
-20°C1 monthSealed storage, away from moisture.[3][4]
Reconstituted/Diluted Solution Room Temperature24 hoursIn 0.9% sodium chloride or 5% dextrose.[7]
2°C to 8°C7 daysIn 0.9% sodium chloride or 5% dextrose.[7]

Table 2: Stability of Ceftolozane in Solution under Stress Conditions

Temperature Concentration Diluent Remaining Ceftolozane (%) Time Reference
32°C5 mg/mL & 20 mg/mL0.9% Sodium Chloride<95%18 hours[6][12]
37°C25.0/12.5 mg/mL (with Tazobactam)0.9% Sodium Chloride91%24 hours[8]
37°C25.0/12.5 mg/mL (with Tazobactam)5% Dextrose in Water89%24 hours[8]
37°CRenal, Standard, and High DosesNot Specified>90%24 hours[13]
Room Temperature20/10 mg/L & 10/5 mg/L0.9% Sodium Chloride & 5% Glucose>98.5%24 hours[14][15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the this compound powder vial to equilibrate to room temperature before opening to minimize moisture condensation.

  • Under aseptic conditions, reconstitute the powder with sterile water for injection or 0.9% Sodium Chloride for Injection.[7][11] Gently shake the vial to dissolve the contents completely.

  • The final volume will be slightly larger than the volume of diluent added. For example, reconstituting a 1g vial with 10 mL of diluent results in a final volume of approximately 11.4 mL.[7][11]

  • If not for immediate use, filter-sterilize the stock solution using a 0.22 µm filter.[4]

  • Aliquot the stock solution into sterile, cryo-resistant vials for single use to avoid repeated freeze-thaw cycles.[4]

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4]

Protocol 2: Stability Testing of this compound in Solution

  • Prepare solutions of this compound at the desired concentration in the relevant diluent (e.g., 0.9% sodium chloride, 5% dextrose, or specific experimental buffer).

  • Divide the solution into multiple containers for sampling at different time points.

  • Store the containers under the desired stress conditions (e.g., specific temperature, light exposure).

  • At each designated time point, withdraw a sample and perform the following analyses:

    • Visual Inspection: Note any changes in color or the formation of particulate matter.[7]

    • pH Measurement: Measure the pH of the solution.

    • Chromatographic Analysis: Use a validated stability-indicating HPLC method (e.g., HPLC-DAD or HPLC-MS/MS) to determine the concentration of remaining this compound and to detect the presence of any degradation products.[6][16][17]

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_analysis Sample Analysis prep Prepare this compound Solution stress Expose to Stress Conditions (Temperature, Light, pH) prep->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze Samples sampling->analysis data Calculate Degradation Rate analysis->data visual Visual Inspection ph pH Measurement hplc HPLC Analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Triggers for this compound ceftolozane This compound degradation Degradation Products ceftolozane->degradation temp High Temperature temp->degradation ph Inappropriate pH (Strong Acids/Alkalis) ph->degradation light Light Exposure light->degradation moisture Moisture moisture->degradation incompatible Incompatible Substances incompatible->degradation

Caption: Factors leading to the degradation of this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Experimental Result (e.g., low activity) check_storage Verify Storage Conditions of Powder and Stock Solution start->check_storage check_prep Review Solution Preparation Protocol start->check_prep check_compat Check for Chemical Incompatibilities start->check_compat prepare_fresh Prepare Fresh Solution from New Stock check_storage->prepare_fresh check_prep->prepare_fresh check_compat->prepare_fresh retest Re-run Experiment prepare_fresh->retest success Problem Resolved retest->success Successful fail Consult Further retest->fail Unsuccessful

Caption: A logical guide for troubleshooting unexpected experimental outcomes.

References

Strategies to mitigate the emergence of Ceftolozane sulfate resistance in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ceftolozane sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments aimed at understanding and mitigating the emergence of this compound resistance.

Troubleshooting Guides & FAQs

Section 1: Investigating Combination Therapies

Question: My checkerboard assay results for this compound in combination with another agent are showing no synergy. What are the possible reasons?

Answer:

Several factors can contribute to a lack of synergy in a checkerboard assay. Consider the following troubleshooting steps:

  • Inappropriate Concentration Range: Ensure the concentration ranges of both this compound and the combination agent bracket their individual Minimum Inhibitory Concentrations (MICs). The range should typically extend from at least four to eight times the MIC down to a fraction of the MIC.

  • Incorrect Inoculum Preparation: The final inoculum concentration in the microplate wells is critical. For most bacteria, a final concentration of approximately 5 x 10^5 CFU/mL is recommended. A higher inoculum can lead to falsely high MICs and mask synergistic effects.

  • Mechanism of Action: Synergy is often mechanism-dependent. If the combination agents have antagonistic or redundant mechanisms of action, synergy is unlikely. For example, combining two agents that both target penicillin-binding proteins (PBPs) may not result in synergy.

  • Resistance Mechanisms in the Test Isolate: The intrinsic and acquired resistance mechanisms of your bacterial isolate can significantly impact the outcome. For instance, if the isolate produces a β-lactamase that is not inhibited by tazobactam and is also not effectively inhibited by the combination agent, synergy may not be observed.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: Double-check your FIC index calculations. Synergy is generally defined as an FIC index of ≤ 0.5.[1][2]

Question: How do I perform a time-kill assay to assess the bactericidal activity of this compound combinations?

Answer:

Time-kill assays provide a dynamic view of antimicrobial activity. Here is a general protocol:

  • Isolate Preparation: Prepare a bacterial inoculum in the logarithmic phase of growth, typically adjusted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Drug Concentrations: Test each drug alone and in combination at clinically relevant concentrations or multiples of the MIC (e.g., 1x, 2x, or 4x MIC). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum. Synergy can be defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Section 2: Investigating the Emergence of Resistance

Question: I am trying to design a serial passage experiment to select for this compound resistance. What is a standard protocol?

Answer:

Serial passage experiments, also known as adaptive laboratory evolution, are used to simulate the development of resistance over time. Here is a general protocol:

  • Baseline MIC Determination: Determine the baseline MIC of this compound for your starting bacterial isolate using a standard broth microdilution method.

  • Initial Exposure: Inoculate a culture of the bacteria into a broth medium containing a sub-inhibitory concentration of this compound (e.g., 0.5x the baseline MIC).

  • Incubation: Incubate the culture at 37°C for 18-24 hours.

  • Serial Passage: After incubation, determine the MIC of the culture from the highest concentration of this compound that showed growth. Then, inoculate a fresh broth medium containing increasing concentrations of this compound with an aliquot from the well corresponding to 0.5x the newly determined MIC.

  • Repeat: Repeat this process for a set number of passages or until a significant increase in the MIC is observed.

  • Characterization of Resistant Mutants: Once resistant mutants are selected, they should be characterized to identify the underlying resistance mechanisms through methods like whole-genome sequencing.

Question: My serial passage experiment is not yielding resistant mutants. What could be the issue?

Answer:

The inability to select for resistant mutants in a serial passage experiment can be due to several factors:

  • Low Mutation Frequency: The spontaneous mutation rate for resistance to this compound may be very low for your particular bacterial strain.

  • Inappropriate Drug Concentration: The starting concentration of this compound might be too high, leading to the eradication of the bacterial population before any resistant mutants can emerge. Conversely, if the concentration is too low, there may not be enough selective pressure.

  • Insufficient Number of Passages: The development of resistance can be a multi-step process requiring several mutations. You may need to perform more passages to observe a significant increase in the MIC.

  • Fitness Cost of Resistance: Resistance mutations can sometimes come with a fitness cost, causing the resistant mutants to be outcompeted by the susceptible population in the absence of strong selective pressure.

Section 3: Understanding Resistance Mechanisms

Question: What are the primary mechanisms of resistance to this compound?

Answer:

The primary mechanisms of resistance to this compound, particularly in Pseudomonas aeruginosa and Enterobacterales, include:

  • Production of β-Lactamases:

    • Extended-Spectrum β-Lactamases (ESBLs): Ceftolozane is susceptible to hydrolysis by many ESBLs. Tazobactam, the β-lactamase inhibitor in the combination, can inhibit many, but not all, ESBLs.

    • Carbapenemases: The production of carbapenemases, such as KPC, NDM, VIM, and IMP types, can confer resistance to ceftolozane/tazobactam.[3]

    • AmpC β-Lactamases: Overexpression and structural mutations in the chromosomal AmpC cephalosporinase are significant mechanisms of resistance, especially in P. aeruginosa.[4][5]

  • Efflux Pumps: While ceftolozane is generally a poor substrate for many common efflux pumps, overexpression of some efflux systems can contribute to reduced susceptibility.[6]

  • Target Site Modifications: Alterations in penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics, can reduce the binding affinity of ceftolozane.

Quantitative Data Summary

Table 1: In Vitro Activity of Ceftolozane/Tazobactam and Comparators against P. aeruginosa

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)Susceptibility (%)
Ceftolozane/Tazobactam0.5290.0
Amikacin83281.7
Ceftazidime-Avibactam41680.7
Tobramycin1476.2
Meropenem2>16<55

Data compiled from a study on a collection of 420 P. aeruginosa isolates.[7]

Table 2: Synergy of Ceftolozane/Tazobactam with Amikacin against Multidrug-Resistant P. aeruginosa

Isolate TypeNumber of IsolatesSynergy Observed (%)
All MDR/XDR Isolates2085.0
GES-producing Isolates875.0

Synergy was defined as a ≥2 log10 CFU/mL reduction in a time-kill assay compared with the most active single agent.[2]

Experimental Protocols & Methodologies

Checkerboard Assay Protocol

This protocol is for determining the synergistic activity of this compound in combination with another antimicrobial agent.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the combination agent at a concentration that is at least four times the highest concentration to be tested.

  • Microplate Setup:

    • In a 96-well microtiter plate, add 50 μL of broth to all wells.

    • Create serial twofold dilutions of this compound along the y-axis (rows) and the combination agent along the x-axis (columns).

    • This will create a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 μL of the prepared inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.

  • Calculation of FIC Index:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4[1][2]

Visualizations

Resistance_Mechanisms cluster_strategies Mitigation Strategies cluster_mechanisms Resistance Mechanisms Combination Therapy Combination Therapy Beta-Lactamase Production Beta-Lactamase Production Combination Therapy->Beta-Lactamase Production Inhibition/Synergy Efflux Pump Inhibitors Efflux Pump Inhibitors Efflux Pump Overexpression Efflux Pump Overexpression Efflux Pump Inhibitors->Efflux Pump Overexpression Inhibition Novel Beta-Lactamase Inhibitors Novel Beta-Lactamase Inhibitors Novel Beta-Lactamase Inhibitors->Beta-Lactamase Production Inhibition This compound This compound Beta-Lactamase Production->this compound Hydrolysis Efflux Pump Overexpression->this compound Efflux PBP Modification PBP Modification PBP Modification->this compound Reduced Binding AmpC Hyperproduction AmpC Hyperproduction AmpC Hyperproduction->this compound Hydrolysis Bacterial Cell Bacterial Cell This compound->Bacterial Cell Targeting PBPs Cell Lysis Cell Lysis Bacterial Cell->Cell Lysis Inhibition of Cell Wall Synthesis

Caption: Mechanisms of this compound resistance and mitigation strategies.

Experimental_Workflow cluster_combination Combination Therapy Assessment cluster_resistance Resistance Evolution Study A Checkerboard Assay B Time-Kill Assay A->B Confirm Synergy C Synergy/Antagonism Determination B->C Quantify Bactericidal Activity End Characterize Resistance & Mitigation C->End D Serial Passage Experiment E Isolate Resistant Mutants D->E F Whole Genome Sequencing E->F G Identify Resistance Mutations F->G G->End Start Start In Vitro Study Start->A Start->D

Caption: Workflow for in vitro assessment of this compound.

References

Navigating Ceftolozane Sulfate Susceptibility Testing: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the refinement of ceftolozane sulfate susceptibility testing breakpoints. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and the latest breakpoint data from key regulatory bodies to ensure accuracy and consistency in your laboratory's results.

Frequently Asked Questions (FAQs)

Q1: Where can I find the most current clinical breakpoints for Ceftolozane/tazobactam?

A1: The most current clinical breakpoints are published by the Clinical and Laboratory Standards Institute (CLSI) in the M100 document, 35th Edition (M100-Ed35), and by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in their breakpoint tables, version 15.0, both valid for 2025.[1] It is crucial to ensure your laboratory is referencing these latest versions to maintain accuracy in susceptibility reporting.

Q2: What are the primary resistance mechanisms that can affect Ceftolozane/tazobactam susceptibility results?

A2: The primary mechanisms of resistance to ceftolozane/tazobactam, particularly in Pseudomonas aeruginosa, involve the production of extended-spectrum β-lactamases (ESBLs) and carbapenemases. Additionally, mutations in the AmpC β-lactamase, leading to its overexpression, can also confer resistance.

Q3: We are observing inconsistent MIC results for our quality control strains. What could be the cause?

A3: Inconsistent quality control (QC) results can stem from several factors. Ensure that you are using the recommended QC strains, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853. Verify the integrity of your testing materials, including the age and storage conditions of your antibiotic disks or MIC panels and the quality of your Mueller-Hinton agar. Procedural errors, such as incorrect inoculum preparation or incubation conditions, are also common culprits.

Q4: Can I use disk diffusion for Ceftolozane/tazobactam susceptibility testing?

A4: Yes, disk diffusion is a valid method for determining the susceptibility of bacteria to ceftolozane/tazobactam. However, it is imperative to use the zone diameter breakpoints specified in the latest CLSI M100 or EUCAST documents. MIC-based methods, such as broth microdilution or gradient strips, are also widely used and provide a quantitative measure of susceptibility.

Data Presentation: Clinical Breakpoints

The following tables summarize the 2025 clinical breakpoints for ceftolozane/tazobactam from CLSI and EUCAST.

Table 1: CLSI Clinical Breakpoints for Ceftolozane/tazobactam (M100-Ed35)

OrganismMIC (µg/mL) Interpretive CriteriaZone Diameter (mm) Interpretive Criteria
S I
Enterobacterales≤2/44/4
Pseudomonas aeruginosa≤4/48/4
Haemophilus influenzae≤1/4-

Tazobactam concentration is fixed at 4 µg/mL. S = Susceptible, I = Intermediate, R = Resistant

Table 2: EUCAST Clinical Breakpoints for Ceftolozane/tazobactam (v 15.0)

OrganismMIC (µg/mL) Interpretive CriteriaZone Diameter (mm) Interpretive Criteria
S I
Enterobacterales≤1>1
Pseudomonas aeruginosa≤4>4
Haemophilus influenzae≤0.5>0.5

Tazobactam concentration is fixed at 4 µg/mL. S = Susceptible, I = Susceptible, Increased Exposure, R = Resistant

Troubleshooting Guide

Issue ObservedPotential Cause(s)Recommended Action(s)
No zone of inhibition or growth up to the highest MIC concentration for QC strains. 1. Inactive antibiotic in disks or panels. 2. Heavily resistant QC strain variant. 3. Incorrect QC strain used.1. Use a new lot of antibiotic disks/panels and re-test. 2. Obtain a fresh, certified QC strain. 3. Verify the identity and ATCC number of the QC strain.
Zone sizes or MIC values are consistently too large or too small for QC strains. 1. Inoculum density is too low or too high. 2. Incorrect incubation temperature or duration. 3. Improper depth or pH of Mueller-Hinton agar.1. Ensure inoculum is prepared to a 0.5 McFarland standard. 2. Verify incubator is calibrated to 35°C ± 2°C and incubate for 16-20 hours. 3. Confirm agar depth is 4mm and pH is between 7.2 and 7.4.
Discrepancies between disk diffusion and MIC results. 1. Method-specific errors. 2. Organism may have a resistance mechanism with borderline expression.1. Review the standard operating procedures for both methods. 2. For critical isolates, confirm results with a reference method (broth microdilution). Consider molecular testing for resistance genes.
"Skipped wells" or colonies within the zone of inhibition. 1. Mixed or contaminated culture. 2. Presence of a resistant subpopulation.1. Re-isolate the organism to ensure a pure culture and repeat the test. 2. Report the MIC or zone based on the resistant growth. Document the observation.

Experimental Protocols

Broth Microdilution MIC Testing

This protocol is a condensed guide based on the CLSI M07 standard for determining the Minimum Inhibitory Concentration (MIC) of ceftolozane/tazobactam.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum Dilution Dilute Inoculum for Final Concentration Inoculum->Dilution Inoculate Inoculate MIC Wells Dilution->Inoculate Panels Prepare or Thaw MIC Panels Panels->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC Interpret Interpret Results using CLSI/EUCAST Breakpoints Read_MIC->Interpret AST_Troubleshooting_Flow Start Unexpected AST Result Check_QC Were QC Results In-Range? Start->Check_QC Check_Procedure Review SOP: Inoculum, Media, Incubation Check_QC->Check_Procedure No Investigate_Isolate Isolate-Specific Investigation Check_QC->Investigate_Isolate Yes Check_Materials Check Reagent/Media Lot Numbers & Expiry Check_Procedure->Check_Materials Repeat_Test Repeat Test with New Reagents/QC Strain Check_Materials->Repeat_Test Stop Investigation Complete Repeat_Test->Stop Purity_Check Check for Culture Purity Investigate_Isolate->Purity_Check Confirm_ID Confirm Organism Identification Purity_Check->Confirm_ID Confirm_Result Confirm with Reference Method (e.g., Broth Microdilution) Confirm_ID->Confirm_Result Report Report Confirmed Result Confirm_Result->Report

References

Enhancing the activity of Ceftolozane sulfate with novel beta-lactamase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing Ceftolozane Sulfate Activity

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the synergistic effects of novel beta-lactamase inhibitors with this compound. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ceftolozane?

A1: Ceftolozane is a cephalosporin antibacterial drug that exerts its bactericidal action by inhibiting the biosynthesis of bacterial cell walls.[1][2][3] It binds to essential penicillin-binding proteins (PBPs), particularly PBP3 in E. coli and PBP1b, PBP1c, and PBP3 in P. aeruginosa, which disrupts peptidoglycan cross-linking and leads to cell death.[1][2][4] Its unique structure confers potent activity against Pseudomonas aeruginosa.[5][6]

Q2: Why is Ceftolozane combined with a beta-lactamase inhibitor?

A2: While Ceftolozane is stable against some chromosomal β-lactamases (like AmpC), it is vulnerable to hydrolysis by extended-spectrum β-lactamases (ESBLs) and carbapenemases.[5][7] Combining it with a β-lactamase inhibitor, such as tazobactam or a novel inhibitor, protects Ceftolozane from degradation by these enzymes.[4][5] This broadens its spectrum of activity to include many ESBL-producing Enterobacteriaceae and some anaerobic species.[5][8]

Q3: What makes a beta-lactamase inhibitor "novel"?

A3: Novel beta-lactamase inhibitors are typically characterized by their ability to inhibit a wider range of beta-lactamase enzymes than traditional inhibitors like clavulanic acid or tazobactam. For instance, newer agents like avibactam, a non-beta-lactam diazabicyclooctane (DABCO), can inhibit Class A, Class C, and some Class D enzymes, including KPC carbapenemases.[9] Research in this area focuses on creating inhibitors that can overcome emerging resistance mechanisms.

Q4: What is the expected pharmacodynamic (PD) index for Ceftolozane efficacy?

A4: Like other cephalosporins, the efficacy of Ceftolozane is best predicted by the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[8][10] For Ceftolozane, the required %fT > MIC for bactericidal activity is often lower than for other cephalosporins, approximately 30-35% against susceptible pathogens.[8][11][12]

Troubleshooting Guide

Issue 1: Inconsistent or higher-than-expected MIC values in checkerboard assays.

  • Question: My Minimum Inhibitory Concentration (MIC) results for the Ceftolozane/inhibitor combination are variable and unexpectedly high against a known ESBL-producing strain. What could be the cause?

  • Answer:

    • Inoculum Effect: A high bacterial starting inoculum (~10⁸ CFU/mL) can lead to elevated MICs, especially if the novel inhibitor is susceptible to hydrolysis or if the bacteria produce a high concentration of β-lactamase enzymes.[13] Verify your inoculum density is standardized, typically to ~5 x 10⁵ CFU/mL.

    • Inhibitor Stability: Ensure your novel inhibitor is stable in the chosen broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) for the duration of the incubation period. Degradation of the inhibitor will leave Ceftolozane unprotected.

    • β-Lactamase Class: The target organism may produce a β-lactamase that is not inhibited by your novel compound. For example, metallo-β-lactamases (MBLs, Class B) are not inhibited by tazobactam and many other common inhibitors.[7] Confirm the specific β-lactamase genotype of your bacterial strain.

    • Plate Reading Errors: Manual reading of MIC plates can be subjective. If using an automated reader, ensure the instrument is calibrated and be aware of potential discrepancies with certain species, which may require manual confirmation.[14]

Issue 2: Synergy is observed in MIC assays, but not in time-kill experiments.

  • Question: The checkerboard assay showed clear synergy (FIC index ≤ 0.5), but the time-kill assay does not show a ≥2-log10 CFU/mL reduction compared to the most active single agent. Why is there a discrepancy?

  • Answer:

    • Static vs. Cidal Effects: The MIC assay is a measure of growth inhibition (bacteriostatic endpoint), while a time-kill assay measures bacterial killing (bactericidal activity).[15] Your combination may be synergistic in inhibiting growth but may not be rapidly bactericidal.

    • Suboptimal Concentrations: The concentrations chosen for the time-kill assay (often based on MIC values) might be too low to achieve bactericidal synergy. Try testing a range of concentrations, such as 1x, 2x, and 4x the MIC of the combination.

    • Assay Duration: Standard time-kill assays run for 24 hours.[16] It's possible that synergy is delayed or that regrowth occurs after an initial period of killing. Ensure you are sampling at multiple time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours) to capture the full dynamic of the interaction.[16][17]

    • Pharmacodynamics of the Inhibitor: The inhibitor's own activity and binding kinetics play a role. A reversible inhibitor might not be as effective as an irreversible "suicide" inhibitor in a dynamic, multi-hour assay.[7]

Data Presentation

Table 1: Example MIC Data for Ceftolozane (Ctz) in Combination with a Novel Inhibitor (Inh X)

Bacterial StrainResistance MechanismCtz MIC (µg/mL)Ctz + Inh X (4 µg/mL) MIC (µg/mL)
E. coli ATCC 25922Wild-Type0.250.25
K. pneumoniae BAA-1705KPC-2 (Class A)642
E. coli (Clinical Isolate)CTX-M-15 (ESBL)1281
P. aeruginosa PAO1Wild-Type11
P. aeruginosa (Clinical Isolate)AmpC Overexpression164
K. pneumoniae (Clinical Isolate)NDM-1 (MBL, Class B)>256>256

Experimental Protocols & Workflows

Mechanism of Action and Synergy Pathway

This diagram illustrates the synergistic relationship where the novel inhibitor protects Ceftolozane from destruction by β-lactamase, allowing it to inhibit bacterial cell wall synthesis.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BL β-Lactamase Enzyme Ctz Ceftolozane Sulfate BL->Ctz Hydrolyzes (Inactivates) Ctz->PBP Inhibits Inh Novel Inhibitor Inh->BL Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of synergistic action between Ceftolozane and a novel β-lactamase inhibitor.

General Experimental Workflow

The following workflow outlines the typical progression for evaluating a novel Ceftolozane/inhibitor combination, from initial screening to in vivo testing.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation mic 1. MIC Determination (Broth Microdilution / Checkerboard) tk 2. Time-Kill Assays mic->tk Confirm Synergy & Cidal Activity hollow 3. Hollow-Fiber Infection Model (Optional) tk->hollow Simulate Human PK/PD murine 4. Murine Infection Model (e.g., Thigh, Sepsis) hollow->murine pkpd 5. PK/PD Analysis (Determine %fT>MIC Target) murine->pkpd Correlate Exposure & Efficacy end_node Proceed to Clinical Development pkpd->end_node start Start: Novel Inhibitor Identified start->mic

Caption: Standard experimental workflow for preclinical assessment of a novel drug combination.

Protocol 1: Broth Microdilution MIC Assay (Checkerboard Format)

This protocol is used to determine the MIC of Ceftolozane alone and in combination with a novel inhibitor to calculate the Fractional Inhibitory Concentration (FIC) index.

  • Preparation:

    • Prepare stock solutions of this compound and the novel inhibitor in an appropriate solvent (e.g., sterile water, DMSO).

    • Prepare a bacterial inoculum suspension in saline or broth, adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

    • Use Cation-Adjusted Mueller-Hinton Broth (CA-MHB) as the testing medium.[18]

  • Plate Setup (96-well plate):

    • Drug A (Ceftolozane): Create a 2-fold serial dilution horizontally across the plate (e.g., Columns 1-10).

    • Drug B (Inhibitor): Create a 2-fold serial dilution vertically down the plate (e.g., Rows A-G).

    • This creates a matrix of wells, each containing a unique combination of drug concentrations.

    • Include a row for Ceftolozane alone (Row H) and a column for the inhibitor alone (Column 11) to determine individual MICs.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate all wells (except the sterility control) with the prepared bacterial suspension.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[19]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of an antimicrobial agent that completely inhibits visible growth.

    • Determine the MIC of Ceftolozane alone, the inhibitor alone, and the MIC of Ceftolozane in the presence of each concentration of the inhibitor.

    • Calculate the FIC Index:

      • FIC of Ceftolozane = (MIC of Ceftolozane in combination) / (MIC of Ceftolozane alone)

      • FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)

      • FIC Index (FICI) = FIC of Ceftolozane + FIC of Inhibitor

      • Interpretation: Synergy (FICI ≤ 0.5), Additive/Indifference (>0.5 to ≤4.0), Antagonism (>4.0).[20]

Troubleshooting Workflow for High MIC Results

This diagram provides a logical path for diagnosing the root cause of unexpectedly high MIC values during combination testing.

start Unexpectedly High MIC for Combination check_controls Are Growth & Sterility Controls Valid? start->check_controls check_inoculum Verify Inoculum Density (e.g., plate count) check_controls->check_inoculum Yes res_tech Root Cause: Technical Error check_controls->res_tech No check_reagents Check Drug Stock Concentration & Stability check_inoculum->check_reagents Density OK check_inoculum->res_tech Density too High check_strain Confirm Strain Identity & Resistance Mechanism (Genotype) check_reagents->check_strain Reagents OK check_reagents->res_tech Reagent Issue check_strain->res_tech Strain Mislabeled res_bio Root Cause: Biological Resistance check_strain->res_bio Strain Confirmed (e.g., MBL producer)

Caption: A logical workflow for troubleshooting unexpected results in MIC combination assays.

References

Validation & Comparative

Comparative Efficacy of Ceftolozane Sulfate vs. Other Beta-Lactam Antibiotics in Treating Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Ceftolozane sulfate against alternative beta-lactam therapies, supported by experimental data and detailed methodologies.

Ceftolozane, a novel cephalosporin antibiotic, is often combined with the beta-lactamase inhibitor tazobactam to effectively combat a range of challenging bacterial infections. This guide provides a detailed comparison of the efficacy of Ceftolozane/tazobactam against other prominent beta-lactam antibiotics, with a particular focus on infections caused by multidrug-resistant (MDR) Gram-negative pathogens. The following sections present quantitative data from key clinical trials, outline the experimental protocols of these studies, and visualize the underlying mechanisms of action and resistance.

Data Presentation: Comparative Efficacy

The clinical efficacy of Ceftolozane/tazobactam has been rigorously evaluated against other broad-spectrum beta-lactam antibiotics in several major clinical trials. The data below summarizes key findings from these studies, highlighting comparative susceptibility rates, clinical cure rates, and microbiological eradication rates.

In Vitro Susceptibility Against Pseudomonas aeruginosa

Ceftolozane/tazobactam has demonstrated potent in vitro activity against Pseudomonas aeruginosa, including strains resistant to other beta-lactams.

AntibioticOverall Susceptibility RateSusceptibility in Beta-Lactam Non-Susceptible Isolates
Ceftolozane/tazobactam 97% [1]80% [1]
Cefepime72% - 76%[1]Not Applicable
Ceftazidime72% - 76%[1]Not Applicable
Piperacillin/tazobactam72% - 76%[1]Not Applicable
Meropenem72% - 76%[1]Not Applicable
Clinical Efficacy in Nosocomial Pneumonia (ASPECT-NP Trial)

The ASPECT-NP trial, a pivotal Phase 3 study, compared the efficacy of Ceftolozane/tazobactam with meropenem in patients with ventilated hospital-acquired bacterial pneumonia (HABP) or ventilator-associated bacterial pneumonia (VABP).

OutcomeCeftolozane/tazobactam (n=362)Meropenem (n=364)
28-Day All-Cause Mortality 24.0% [2]25.3% [2]
Clinical Cure at Test-of-Cure 54% [2]53% [2]
Clinical Efficacy in Complicated Urinary Tract Infections (cUTI)

Meta-analyses of studies comparing Ceftolozane/tazobactam to piperacillin/tazobactam for the treatment of complicated urinary tract infections have shown favorable outcomes for Ceftolozane/tazobactam.

OutcomeCeftolozane/tazobactamPiperacillin/tazobactam
Clinical Cure Rate 92% [3][4][5]78% [3][4][5]
Microbiological Eradication Rate 83% [3][4][5]63% [3][4][5]

Experimental Protocols

To ensure a thorough understanding of the presented data, this section details the methodologies of key comparative clinical trials.

ASPECT-NP Trial: Ceftolozane/tazobactam vs. Meropenem in Nosocomial Pneumonia
  • Study Design: A randomized, controlled, double-blind, phase 3, non-inferiority trial conducted at 263 hospitals across 34 countries.[2]

  • Patient Population: 726 adult patients (aged 18 years or older) who were undergoing mechanical ventilation and had a diagnosis of nosocomial pneumonia (ventilator-associated or ventilated hospital-acquired).[2]

  • Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either Ceftolozane/tazobactam or meropenem. The trial was double-blind, meaning neither the investigators, study staff, nor the patients knew which treatment was being administered.[2]

  • Dosing Regimen:

    • Ceftolozane/tazobactam: 3 g (2 g ceftolozane / 1 g tazobactam) administered intravenously every 8 hours.[2]

    • Meropenem: 1 g administered intravenously every 8 hours.[2]

    • Duration of therapy was 8 to 14 days.[2]

  • Primary Endpoint: 28-day all-cause mortality, with a non-inferiority margin of 10%.[2]

  • Key Secondary Endpoint: Clinical response at the test-of-cure visit (7-14 days after the end of therapy), with a non-inferiority margin of 12.5%.[2]

  • Analysis Population: The intention-to-treat population, which includes all randomized patients.[2]

Comparative Trial: Ceftolozane/tazobactam vs. Piperacillin/tazobactam in Complicated Urinary Tract Infections

While a specific, large-scale, head-to-head randomized controlled trial is not as prominently cited as ASPECT-NP, meta-analyses have synthesized data from multiple studies. The general methodology for such trials is as follows:

  • Study Design: Typically randomized controlled trials or cohort studies.[4][5]

  • Patient Population: Patients diagnosed with complicated urinary tract infections, which may include acute pyelonephritis.[4][5]

  • Interventions: Comparison of an experimental arm (Ceftolozane/tazobactam) with a standard-of-care arm (e.g., piperacillin/tazobactam).

  • Outcome Measures:

    • Clinical Cure: Resolution of the signs and symptoms of the infection.[4][5]

    • Microbiological Eradication: Elimination of the causative pathogen from urine cultures.[4][5]

  • Statistical Analysis: Data from multiple studies are often pooled using a fixed-effects or random-effects model to calculate overall effect sizes, such as risk ratios or odds ratios.[4][5]

Visualizing the Mechanisms and Processes

To further elucidate the comparative efficacy of these antibiotics, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_outcomes Endpoint Analysis p1 Patient with Nosocomial Pneumonia p2 Inclusion/Exclusion Criteria Met p1->p2 Screening rand Randomization (1:1) p2->rand treatA Ceftolozane/tazobactam (e.g., 3g IV q8h) rand->treatA Arm A treatB Comparator Antibiotic (e.g., Meropenem 1g IV q8h) rand->treatB Arm B fup1 Treatment Period (e.g., 8-14 days) treatA->fup1 treatB->fup1 fup2 Test-of-Cure Visit (7-14 days post-treatment) fup1->fup2 fup3 28-Day Follow-up fup2->fup3 out2 Secondary Endpoint (e.g., Clinical Cure) fup2->out2 out1 Primary Endpoint (e.g., 28-Day All-Cause Mortality) fup3->out1 Signaling_Pathway cluster_bacterium Bacterial Cell cluster_synthesis Cell Wall Synthesis cluster_resistance Resistance Mechanism cluster_antibiotics Antibiotic Action pbp Penicillin-Binding Proteins (PBPs) cw Peptidoglycan Cross-linking pbp->cw Catalyzes Cell Wall Integrity Cell Wall Integrity bl Beta-Lactamase Enzyme beta_lactam Beta-Lactam Antibiotic (e.g., Ceftolozane) beta_lactam->pbp Inhibits beta_lactam->bl Hydrolyzes (Inactivates) inhibitor Beta-Lactamase Inhibitor (e.g., Tazobactam) inhibitor->bl Inhibits

References

A Comparative Guide to Validated HPLC Methods for Ceftolozane Sulfate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ceftolozane sulfate. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of different methodologies to assist in selecting the most suitable approach for their specific analytical needs.

Data Summary of Validated HPLC Methods

The following table summarizes the key chromatographic conditions and validation parameters from several published HPLC methods for the analysis of Ceftolozane, often in combination with the β-lactamase inhibitor Tazobactam.

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase (Column) XTerra C18 (150mm x 4.6mm, 5µm)[1][2]C18 (150 mm × 4.6 mm, 5 μm)[3]Std ODS (250mm x 4.6 mm, 5µm)[4]Reversed-phase column[5][6]
Mobile Phase 0.1% OPA and Acetonitrile (55:45 v/v)[1]Acetonitrile and potassium dihydrogenphosphate buffer (pH 3.0) (8:92, v/v)[3]Ortho Phosphoric Acid buffer and Acetonitrile (60:40)[4]Methanol and sodium phosphate buffer[5][6]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[3]1.0 mL/min[4]1.1 mL/min[5][6]
Detection Wavelength 260 nm[1][2]220 nm[3]210 nm[4]260 nm (switched to 218 nm)[5][6]
Retention Time (Ceftolozane) 2.14 min[1]8.1 min[3]2.335 min[4]14.4 min[5][7]
Linearity Range (Ceftolozane) 25-150 µg/mL[1]0.50-100.00 µg/mL[3]25-150 ppm[4]0.4–50 μg/mL[5][6]
LOD (Ceftolozane) 0.63 µg/mL[1]Not Reported0.02 µg/mL[4]Not Reported
LOQ (Ceftolozane) 1.89 µg/mL[1]Not Reported0.07 µg/mL[4]0.4 µg/mL[7]
Accuracy (% Recovery) 99.59-100.55%[1]Not Reported99.30%[4]93.3% - 102.68%[5][7]
Precision (%RSD) 0.63%[1]< 9.26%[3]0.9%[4]Not Reported

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

Method 1: Stability-Indicating RP-HPLC Method [1]

  • Sample Preparation: Standard and sample solutions of Ceftolozane and Tazobactam were prepared in a diluent consisting of water and acetonitrile (50:50 v/v).

  • Chromatographic Conditions:

    • Column: XTerra C18 (150mm x 4.6mm, 5µm).[1][2]

    • Mobile Phase: A filtered and degassed mixture of 0.1% Orthophosphoric acid and Acetonitrile (55:45 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection: UV detection at 260 nm.[1][2]

    • Injection Volume: 10 µL.

  • Validation: The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method.[1]

Method 2: HPLC-UV Method for Plasma Samples [3]

  • Sample Preparation: Plasma samples underwent deproteinization followed by a liquid-liquid back-extraction.[3] Cefepime was used as an internal standard.[3]

  • Chromatographic Conditions:

    • Column: C18 column (150 mm × 4.6 mm, 5 μm).[3]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and potassium dihydrogenphosphate buffer at pH 3.0 (8:92, v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection: UV-visible detection at 220 nm.[3]

  • Validation: The method was validated according to standard guidelines, with linearity assessed in the range of 0.50-100.00 μg/ml for ceftolozane.[3] The intra- and interday precision were reported to have coefficients of variation less than 9.26%.[3]

Method 3: RP-HPLC for Pharmaceutical Dosage Forms [4]

  • Sample Preparation: A simple dilution of the pharmaceutical dosage form in the mobile phase.

  • Chromatographic Conditions:

    • Column: Std ODS (250mm x 4.6 mm, 5µm).[4]

    • Mobile Phase: A mixture of Ortho Phosphoric Acid buffer and Acetonitrile in a ratio of 60:40.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection: UV detection at 210 nm.[4]

  • Validation: The method was validated for linearity, precision, accuracy, LOD, and LOQ. The linearity was established in the concentration range of 25-150 ppm for Ceftolozane.[4]

Method 4: HPLC Method for Biological and Aqueous Matrices [5][6]

  • Sample Preparation: Samples from human plasma, serum, swine serum, and saline were prepared. Cefepime was utilized as the internal standard.[5][6]

  • Chromatographic Conditions:

    • Column: A reversed-phase column.[5][6]

    • Mobile Phase: A composition of methanol and sodium phosphate buffer.[5][6]

    • Flow Rate: 1.1 mL/min.[5][6]

    • Detection: A UV detector set at 260 nm and switched to 218 nm.[5][6]

  • Validation: The standard curves demonstrated linearity over a range of 0.4–50 μg/mL.[5][6] The method was shown to be precise and accurate within acceptable limits as per FDA guidance.[5]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the validation of an HPLC method, a critical process to ensure the reliability and accuracy of analytical data.

HPLC_Validation_Workflow cluster_validation MethodDevelopment Method Development (Column, Mobile Phase, etc.) MethodOptimization Method Optimization MethodDevelopment->MethodOptimization ValidationProtocol Define Validation Protocol MethodOptimization->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD Limit of Detection (LOD) ValidationProtocol->LOD LOQ Limit of Quantification (LOQ) ValidationProtocol->LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Testing Specificity->SystemSuitability ValidatedMethod Validated HPLC Method SystemSuitability->ValidatedMethod

Caption: General workflow for HPLC method validation.

References

Ceftolozane/Tazobactam vs. Meropenem: A Comparative Analysis Against Carbapenem-Resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) represent a critical public health threat, necessitating a robust evaluation of available and novel therapeutic agents. This guide provides a detailed, evidence-based comparison of ceftolozane/tazobactam and meropenem for the treatment of infections caused by CRE.

Executive Summary

Ceftolozane/tazobactam, a combination of a novel cephalosporin and a well-established β-lactamase inhibitor, has demonstrated in vitro activity against certain CRE isolates, particularly those where resistance is not mediated by metallo-β-lactamases (MBLs) or Klebsiella pneumoniae carbapenemases (KPCs). Meropenem, a carbapenem antibiotic, has historically been a cornerstone for treating serious Gram-negative infections, but its efficacy is compromised in the presence of carbapenemases. This guide synthesizes available in vitro and clinical data to provide a comprehensive comparison of these two agents against CRE.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of ceftolozane/tazobactam and meropenem against CRE is highly dependent on the underlying resistance mechanisms. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various studies.

Table 1: Comparative In Vitro Activity of Ceftolozane/Tazobactam and Meropenem against Carbapenem-Resistant Enterobacteriaceae (CRE)

Organism/Resistance ProfileAntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Susceptibility (%)
Carbapenem-Resistant Enterobacteriaceae (Overall) Ceftolozane/Tazobactam>32>321.6
Meropenem---
ESBL-producing Enterobacterales Ceftolozane/Tazobactam0.5>32-
Meropenem≤0.060.1292.6
KPC-producing K. pneumoniae Ceftolozane/Tazobactam322560
Meropenem---
OXA-48-producing K. pneumoniae Ceftolozane/Tazobactam--Resistant
Meropenem---
NDM-1-producing K. pneumoniae Ceftolozane/Tazobactam>256>2560
Meropenem---

Note: Data is compiled from multiple sources and susceptibility breakpoints may vary. Dashes indicate data not available in the cited literature.

Clinical Outcomes: A Review of the Evidence

Direct, head-to-head clinical trial data comparing ceftolozane/tazobactam and meropenem specifically in a large cohort of patients with CRE infections is limited. However, data from studies in related patient populations provide valuable insights.

ASPECT-NP Trial: Nosocomial Pneumonia

The ASPECT-NP trial was a randomized, double-blind, non-inferiority trial comparing ceftolozane/tazobactam with meropenem for the treatment of ventilated hospital-acquired bacterial pneumonia (vHABP) and ventilator-associated bacterial pneumonia (VABP).[1] While not exclusively a CRE trial, this study provides the most robust head-to-head comparison in a critically ill population at high risk for CRE infections.

Table 2: Clinical Outcomes from the ASPECT-NP Trial (Intention-to-Treat Population) [1]

OutcomeCeftolozane/Tazobactam (n=362)Meropenem (n=364)Treatment Difference (95% CI)
28-Day All-Cause Mortality 24.0% (87/362)25.3% (92/364)-1.1% (-7.4 to 5.1)
Clinical Cure at Test-of-Cure 54% (197/362)53% (194/364)1.1% (-6.2 to 8.3)

The trial demonstrated non-inferiority of ceftolozane/tazobactam to meropenem for both 28-day all-cause mortality and clinical cure at the test-of-cure visit.[1]

Retrospective Study: ESBL-Producing Enterobacterales Bloodstream Infections

A single-center, retrospective study compared the effectiveness of ceftolozane/tazobactam versus meropenem for the treatment of bloodstream infections (BSIs) caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. While not CRE, ESBL-producers represent a significant population of multidrug-resistant organisms.

Table 3: Outcomes in Patients with ESBL-Producing Enterobacterales BSIs [2]

OutcomeCeftolozane/Tazobactam (n=41)Meropenem (n=74)p-value
Clinical Cure 68.3%75.7%0.511
In-Hospital Mortality 34.1%29.7%0.677
30-Day Mortality 34.1%29.7%0.677

In this study, there were no significant differences in clinical cure rates, in-hospital mortality, or 30-day mortality between the two treatment groups.[2]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The in vitro data presented in this guide are primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic. This method is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M07.[3][4][5][6][7]

The general workflow for this experimental protocol is as follows:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Isolate Bacterial Isolate (e.g., CRE) Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Plates 96-Well Microtiter Plates with Serial Dilutions of Antibiotics Inoculum->Plates Inoculate Incubate Incubate at 35°C for 16-20 hours Plates->Incubate Read Visual or Automated Reading of Plates Incubate->Read MIC Determine MIC (Lowest concentration with no visible growth) Read->MIC Interpret Interpret Results (Susceptible, Intermediate, Resistant) based on CLSI Breakpoints MIC->Interpret G cluster_drugs Antibiotics cluster_bacteria Carbapenem-Resistant Enterobacteriaceae (CRE) cluster_resistance Resistance Mechanisms C_T Ceftolozane/Tazobactam PBP Penicillin-Binding Proteins (PBPs) C_T->PBP Binds to Meropenem Meropenem Meropenem->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Essential for KPC KPC Carbapenemase KPC->C_T Hydrolyzes Ceftolozane (Tazobactam ineffective) KPC->Meropenem Hydrolyzes NDM NDM Metallo-β-lactamase NDM->C_T Hydrolyzes Ceftolozane (Tazobactam ineffective) NDM->Meropenem Hydrolyzes OXA48 OXA-48-like Carbapenemase OXA48->Meropenem Weakly Hydrolyzes ESBL_AmpC ESBL/AmpC β-lactamases ESBL_AmpC->C_T Tazobactam inhibits Efflux Efflux Pumps Efflux->C_T Less affected Efflux->Meropenem Reduces concentration Porin Porin Loss Porin->Meropenem Reduces entry

References

Head-to-head comparison of Ceftolozane sulfate and piperacillin/tazobactam

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced antibacterial agents, ceftolozane/tazobactam and piperacillin/tazobactam stand out as crucial options for treating complex infections, particularly those caused by Gram-negative bacteria. This guide provides a detailed, data-driven comparison of these two combination therapies, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action

Both ceftolozane/tazobactam and piperacillin/tazobactam are combination drugs consisting of a β-lactam antibiotic and a β-lactamase inhibitor.

Ceftolozane , a novel cephalosporin, inhibits the synthesis of bacterial cell walls by binding to essential penicillin-binding proteins (PBPs).[1][2] Its chemical structure is similar to ceftazidime but includes a modified side-chain that enhances its activity against Pseudomonas aeruginosa.[3] Ceftolozane demonstrates a high affinity for PBPs in P. aeruginosa, Escherichia coli, and other enteric bacteria.[4] The addition of tazobactam , a β-lactamase inhibitor, protects ceftolozane from degradation by many class A and some class C β-lactamases, thereby broadening its spectrum of activity.[1][2]

Piperacillin is an extended-spectrum penicillin that also works by inhibiting bacterial cell wall synthesis.[5][6][7] Tazobactam is combined with piperacillin to inhibit the activity of β-lactamase enzymes produced by bacteria, which would otherwise inactivate the piperacillin.[5][6][7]

cluster_C Ceftolozane/Tazobactam cluster_P Piperacillin/Tazobactam Ceftolozane Ceftolozane PBP_C Penicillin-Binding Proteins (PBPs) Ceftolozane->PBP_C Binds to Tazobactam_C Tazobactam BetaLactamase_C β-lactamase Tazobactam_C->BetaLactamase_C Inhibits CellWall_C Bacterial Cell Wall Synthesis PBP_C->CellWall_C Inhibits BetaLactamase_C->Ceftolozane Degrades Piperacillin Piperacillin PBP_P Penicillin-Binding Proteins (PBPs) Piperacillin->PBP_P Binds to Tazobactam_P Tazobactam BetaLactamase_P β-lactamase Tazobactam_P->BetaLactamase_P Inhibits CellWall_P Bacterial Cell Wall Synthesis PBP_P->CellWall_P Inhibits BetaLactamase_P->Piperacillin Degrades

Diagram 1: Mechanism of Action Comparison

In Vitro Activity

The in vitro activity of ceftolozane/tazobactam is notably potent against P. aeruginosa, including strains resistant to other β-lactams.[3][8] The addition of tazobactam extends its spectrum to include most extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[1][3]

Piperacillin/tazobactam has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including P. aeruginosa.[9] However, its effectiveness against ESBL-producing organisms can be variable.[10]

OrganismCeftolozane/Tazobactam MIC90 (μg/mL)Piperacillin/Tazobactam MIC90 (μg/mL)
Pseudomonas aeruginosa2[8]64[8]
Escherichia coli (ESBL-producing)4[11]>64
Klebsiella pneumoniae (ESBL-producing)>32[11]>64
Enterobacteriaceae (overall)4[12]64

Table 1: Comparative In Vitro Activity (MIC90)

Clinical Efficacy

Complicated Urinary Tract Infections (cUTI)

The ASPECT-cUTI trial, a randomized, double-blind, phase 3 study, compared the efficacy of ceftolozane/tazobactam to levofloxacin for the treatment of cUTI. In a meta-analysis comparing ceftolozane/tazobactam to piperacillin/tazobactam for cUTI, ceftolozane/tazobactam demonstrated superior clinical and microbiological cure rates.[13][14]

OutcomeCeftolozane/TazobactamPiperacillin/Tazobactam
Clinical Cure Rate 92% (95% CI, 90-94%)[13][14]78% (95% CI, 74-82%)[13][14]
Microbiological Eradication Rate 83% (95% CI, 81-88%)[13][14]63% (95% CI, 58.77-65.2%)[13][14]

Table 2: Clinical Outcomes in Complicated Urinary Tract Infections

A retrospective study comparing empiric therapy with ceftolozane/tazobactam versus piperacillin/tazobactam for UTIs found no significant difference in short-term clinical effective rates (80.8% vs. 87.2%, respectively) or long-term nonrecurrence rates (95.1% vs. 89.7%, respectively).[15]

Complicated Intra-abdominal Infections (cIAI)

The ASPECT-cIAI trial, a prospective, randomized, double-blind, phase 3 trial, evaluated ceftolozane/tazobactam plus metronidazole versus meropenem for the treatment of cIAI.[16][17] While a direct head-to-head trial with piperacillin/tazobactam was not found in the initial search, a cost-effectiveness study modeled the outcomes of empiric therapy with ceftolozane/tazobactam plus metronidazole versus piperacillin/tazobactam.[18][19] The model predicted that ceftolozane/tazobactam would be a more appropriate empiric therapy based on susceptibility data.[19]

In a subgroup analysis of the ASPECT-cIAI trial focusing on infections involving P. aeruginosa, ceftolozane/tazobactam plus metronidazole demonstrated a clinical cure rate of 100% (26/26) compared to 93.1% (27/29) for meropenem.[8]

Experimental Protocols

ASPECT-cUTI Trial Methodology

The Assessment of the Safety Profile and Efficacy of Ceftolozane/Tazobactam in Complicated Urinary Tract Infections (ASPECT-cUTI) trial was a multicenter, randomized, double-blind, double-dummy, non-inferiority study.[20]

cluster_protocol ASPECT-cUTI Trial Workflow cluster_treatment_arms Enrollment Patient Enrollment (Hospitalized adults with cUTI or pyelonephritis) Randomization Randomization (1:1) Enrollment->Randomization Treatment 7-Day Intravenous Treatment Randomization->Treatment GroupA Ceftolozane/Tazobactam (1.5g every 8h) GroupB Levofloxacin (750mg once daily) TOC Test-of-Cure Visit (5-9 days post-treatment) Treatment->TOC Outcome Primary Outcome Assessment (Composite microbiological eradication and clinical cure) TOC->Outcome

References

A Comparative Analysis of In Vitro Efficacy: Ceftolozane Sulfate Versus Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro effectiveness of Ceftolozane sulfate, often in combination with the β-lactamase inhibitor tazobactam, and the aminoglycoside class of antibiotics. The focus is on their activity against clinically relevant bacteria, particularly Pseudomonas aeruginosa, a pathogen known for its challenging resistance patterns. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and methodologies to inform further research and clinical application.

Data Summary: Comparative Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro activity of Ceftolozane/tazobactam and common aminoglycosides against various bacterial isolates. The data, presented as MIC50 and MIC90 (the minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively), are compiled from multiple studies.

AntibioticOrganismMIC50 (μg/mL)MIC90 (μg/mL)Susceptibility Rate (%)
Ceftolozane/tazobactam Pseudomonas aeruginosa0.5[1]2[1][2]92.2 - 97.0[1][3]
P. aeruginosa (MDR isolates)2[3]4[3]84.9[1]
P. aeruginosa (XDR isolates)--76.9[1]
Escherichia coli--82[4]
Amikacin Pseudomonas aeruginosa2[1]8[1]96.9 - 98.1[1][5]
Escherichia coli--89[4]
Klebsiella pneumoniae--99[4]
Gentamicin Pseudomonas aeruginosa--78[4]
Escherichia coli--88[4]
Tobramycin Pseudomonas aeruginosa--78 - 80.9[2][4]

MDR: Multi-drug resistant; XDR: Extensively drug-resistant. Susceptibility rates may vary based on the specific breakpoints used in different studies.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The general methodology is outlined below.

Bacterial Isolates and Culture Conditions: Clinical isolates of bacteria, such as Pseudomonas aeruginosa, are collected from various sources, including respiratory and blood cultures. These isolates are cultured on appropriate media, for instance, cation-adjusted Mueller-Hinton broth (CAMHB), and incubated at 35-37°C.[6]

Minimum Inhibitory Concentration (MIC) Determination: The MIC is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing a series of two-fold dilutions of the antimicrobial agents in a 96-well microtiter plate. A standardized bacterial inoculum is added to each well, and the plates are incubated under aerobic conditions for 18-24 hours at 37°C.[7][8] The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8] Gradient diffusion strip tests are also utilized for determining the MIC of ceftolozane-tazobactam.

Time-Kill Analysis: To assess the bactericidal activity of the antibiotics, time-kill analyses are performed. This involves exposing a standardized bacterial suspension to the antibiotic at various multiples of its MIC. Aliquots are removed at specified time points (e.g., 0, 4, 8, 12, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter). A bactericidal effect is generally defined as a ≥3-log10 reduction in the initial inoculum.

Mechanisms of Action

The fundamental differences in the mechanisms of action of Ceftolozane and aminoglycosides are key to understanding their respective spectra of activity and potential for synergy.

This compound: Ceftolozane is a cephalosporin antibiotic that, like other β-lactams, inhibits the synthesis of the bacterial cell wall.[9][10][11][12] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the final step of cell wall biosynthesis.[10][11][12] Ceftolozane has a high affinity for PBPs in P. aeruginosa and E. coli.[9][10] It is often combined with tazobactam, a β-lactamase inhibitor, which protects ceftolozane from degradation by many common β-lactamase enzymes produced by resistant bacteria.[12]

Aminoglycosides: Aminoglycosides are potent, broad-spectrum antibiotics that are rapidly bactericidal.[13] Their primary mechanism of action is the inhibition of protein synthesis.[13][14] They achieve this by binding with high affinity to the 16S ribosomal RNA within the 30S ribosomal subunit.[13][14] This binding interferes with the translation process, leading to codon misreading and the production of non-functional or toxic proteins, which ultimately damages the bacterial cell membrane.[14] Some aminoglycosides can also block the elongation of the polypeptide chain or inhibit the initiation of protein synthesis.[13]

G Comparative Mechanisms of Action cluster_ceftolozane Ceftolozane (Cephalosporin) cluster_aminoglycoside Aminoglycosides Ceftolozane Ceftolozane PBPs Penicillin-Binding Proteins (PBPs) Ceftolozane->PBPs Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Essential for CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis and Death Peptidoglycan->Lysis Inhibition leads to Aminoglycoside Aminoglycoside Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to 16S rRNA ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Essential for Mistranslation Codon Misreading & Mistranslated Proteins ProteinSynthesis->Mistranslation Inhibition leads to MembraneDamage Cell Membrane Damage Mistranslation->MembraneDamage Causes

Caption: Mechanisms of action for Ceftolozane and Aminoglycosides.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro comparison of antimicrobial agents.

G In Vitro Antimicrobial Susceptibility Testing Workflow cluster_setup Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Bacterial Isolate Collection Culture Pure Culture and Inoculum Prep Isolate->Culture MIC Broth Microdilution (MIC Determination) Culture->MIC TimeKill Time-Kill Analysis Culture->TimeKill Antimicrobial Antimicrobial Agent Dilution Series Antimicrobial->MIC Antimicrobial->TimeKill Incubation Incubation (18-24h, 37°C) MIC->Incubation ReadResults Read and Record MIC Incubation->ReadResults DataAnalysis Comparative Analysis (MIC50, MIC90, Susceptibility %) ReadResults->DataAnalysis

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Conclusion

Both Ceftolozane/tazobactam and aminoglycosides exhibit potent in vitro activity against a range of Gram-negative bacteria, including multi-drug resistant strains of P. aeruginosa. The choice between these agents in a research or clinical setting will depend on the specific bacterial isolate, its resistance profile, and the desired therapeutic outcome. Ceftolozane/tazobactam has shown high susceptibility rates against P. aeruginosa, including some strains resistant to other β-lactams.[1][3] Aminoglycosides, such as amikacin, also retain high activity against this pathogen.[1][5] Notably, synergistic effects have been observed when ceftolozane/tazobactam is combined with an aminoglycoside, suggesting a potential therapeutic advantage for combination therapy in difficult-to-treat infections.[15][16][17] Further in vivo and clinical studies are essential to fully elucidate the comparative effectiveness of these antimicrobial agents.

References

Navigating Cephalosporin Cross-Resistance: A Comparative Analysis of Ceftolozane Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. Ceftolozane sulfate, administered in combination with the β-lactamase inhibitor tazobactam, represents a critical tool in the armamentarium against these challenging pathogens, particularly Pseudomonas aeruginosa and Enterobacterales. Understanding the nuances of cross-resistance between ceftolozane and other cephalosporins is paramount for optimizing its clinical use and guiding future drug development. This guide provides a comparative analysis of ceftolozane's performance against other cephalosporins, supported by experimental data and detailed methodologies.

Comparative In Vitro Activity

Ceftolozane/tazobactam often demonstrates superior in vitro activity compared to other cephalosporins, especially against MDR P. aeruginosa. Its unique structure, featuring a modified side chain at the 3-position of the cephem nucleus, enhances its stability against the chromosomally encoded AmpC β-lactamase, a common resistance mechanism in P. aeruginosa.[1]

Table 1: Comparative Activity of Ceftolozane/Tazobactam and Other β-Lactams against P. aeruginosa
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
Ceftolozane/tazobactam11684.9
Cefepime-->60
Ceftazidime---
Piperacillin/tazobactam---
Meropenem---
Colistin≤1≤199.2

Data compiled from a study on 132 clinical isolates of P. aeruginosa from Brazil.[2]

Table 2: Activity of Ceftolozane/Tazobactam against Enterobacterales
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
Escherichia coli (ESBL-producing)0.5285 - 91.3
Klebsiella pneumoniae (ESBL-producing)--57.5 - 65.6

Data compiled from multiple studies on extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[3][4]

Studies have shown that ceftolozane/tazobactam retains activity against many isolates resistant to other cephalosporins like ceftazidime and cefepime, particularly when resistance is driven by AmpC hyperproduction or certain efflux pump activity.[1][5] However, cross-resistance can and does occur, primarily mediated by specific β-lactamases.

Mechanisms of Cross-Resistance

The primary drivers of cross-resistance between ceftolozane and other cephalosporins are various β-lactamase enzymes. While tazobactam protects ceftolozane from many common β-lactamases, certain enzymes can still confer resistance.

  • Extended-Spectrum β-Lactamases (ESBLs): While ceftolozane/tazobactam is generally active against ESBL-producing Enterobacterales, some specific ESBLs, such as those of the PER, GES, and BEL types, can hydrolyze ceftolozane, leading to resistance.[1][6] For instance, PER-1 has been associated with resistance to both ceftolozane/tazobactam and ceftazidime/avibactam.[6]

  • Carbapenemases: The presence of carbapenemases, such as KPC, VIM, IMP, and NDM-like enzymes, almost universally confers resistance to ceftolozane/tazobactam.[1][3] Tazobactam does not inhibit these potent β-lactamases.[1] In a study of carbapenemase-producing isolates, 99.0% were resistant to ceftolozane/tazobactam.[3]

  • Modifications of AmpC β-Lactamase: Although ceftolozane is stable against wild-type AmpC, specific amino acid substitutions in the Ω-loop of the AmpC enzyme in P. aeruginosa can lead to increased hydrolysis of ceftolozane and high-level resistance.[7][8] These modified AmpC variants can also confer resistance to ceftazidime/avibactam.[8]

  • OXA β-Lactamases: Certain OXA-type β-lactamases, particularly some extended-spectrum variants like OXA-14, can lead to ceftolozane/tazobactam resistance.[8]

It is noteworthy that cross-resistance is not always absolute. In a study of P. aeruginosa isolates from the United States, a significant proportion of isolates non-susceptible to ceftolozane/tazobactam were susceptible to imipenem/relebactam, and vice-versa, suggesting different resistance mechanisms at play.[9] Among ceftolozane/tazobactam-non-susceptible isolates, 61.4% remained susceptible to imipenem/relebactam.[9] Similarly, among ceftazidime/avibactam resistant isolates, ceftolozane/tazobactam retained susceptibility in about 28.9% of cases.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in cross-resistance studies.

Antimicrobial Susceptibility Testing (AST)

1. Broth Microdilution:

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.

  • Procedure:

    • Prepare a standardized bacterial inoculum (typically 0.5 McFarland standard) from a fresh culture.

    • Dilute the inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Prepare a series of two-fold serial dilutions of the antimicrobial agents in CAMHB in a 96-well microtiter plate.

    • Inoculate each well with the bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Interpretation: MIC values are interpreted as susceptible, intermediate, or resistant based on clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

2. Etest:

  • Objective: To determine the MIC of an antimicrobial agent using a predefined gradient of the agent on a plastic strip.

  • Procedure:

    • Prepare a standardized bacterial inoculum (0.5 McFarland) and swab it evenly across the surface of a Mueller-Hinton agar plate.

    • Allow the agar surface to dry for 3-5 minutes.

    • Aseptically apply the Etest strip to the agar surface.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Molecular Characterization of Resistance Mechanisms
  • Objective: To identify the genetic determinants of resistance.

  • Procedure:

    • DNA Extraction: Isolate genomic DNA from the bacterial isolates.

    • PCR Amplification: Use specific primers to amplify genes known to be associated with resistance, such as genes encoding for ESBLs (blaCTX-M, blaSHV, blaTEM), carbapenemases (blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48-like), and AmpC.

    • DNA Sequencing: Sequence the PCR products to identify the specific resistance gene and any mutations that may alter the enzyme's activity.

    • Whole-Genome Sequencing (WGS): For a comprehensive analysis, WGS can be performed to identify all known resistance genes, as well as novel mutations in chromosomal genes (e.g., ampC, ampR, dacB) that may contribute to resistance.[11]

Visualizing Resistance Pathways and Experimental Workflows

To better understand the complex interplay of resistance mechanisms and the process of studying them, the following diagrams are provided.

ResistanceMechanisms cluster_mechanisms Resistance Mechanisms Ceftolozane Ceftolozane ESBLs ESBLs (e.g., PER, GES) Ceftolozane->ESBLs Hydrolysis Carbapenemases Carbapenemases (KPC, NDM, VIM) Ceftolozane->Carbapenemases Hydrolysis AmpC_mod Modified AmpC (Ω-loop substitutions) Ceftolozane->AmpC_mod Hydrolysis OtherCephs Other Cephalosporins (e.g., Ceftazidime, Cefepime) OtherCephs->ESBLs Hydrolysis OtherCephs->Carbapenemases Hydrolysis OtherCephs->AmpC_mod Hydrolysis AmpC_hyper AmpC Hyperproduction OtherCephs->AmpC_hyper Hydrolysis Efflux Efflux Pumps OtherCephs->Efflux Efflux PorinLoss Porin Loss OtherCephs->PorinLoss Reduced Entry

Caption: Mechanisms of resistance to ceftolozane and other cephalosporins.

ExperimentalWorkflow IsolateCollection Clinical Isolate Collection AST Antimicrobial Susceptibility Testing (AST) (Broth Microdilution/Etest) IsolateCollection->AST Phenotype Determine Resistance Phenotype (e.g., MDR, ESBL) AST->Phenotype Molecular Molecular Characterization (PCR, Sequencing, WGS) Phenotype->Molecular Analysis Data Analysis and Correlation of Genotype with Phenotype Molecular->Analysis

Caption: Experimental workflow for a cross-resistance study.

References

Verifying the Synergistic Effect of Ceftolozane Sulfate with Other Antimicrobials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of ceftolozane sulfate, often combined with the β-lactamase inhibitor tazobactam (C/T), and other antimicrobial agents. The information presented is supported by experimental data from in vitro studies to assist researchers and drug development professionals in evaluating potential combination therapies against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial pathogens.

Executive Summary

Ceftolozane/tazobactam is a novel cephalosporin/β-lactamase inhibitor combination with potent activity against Pseudomonas aeruginosa and other Gram-negative pathogens.[1] Combination therapy with other antimicrobials is a promising strategy to enhance efficacy and combat the emergence of resistance.[2] In vitro studies, primarily employing checkerboard and time-kill assays, have demonstrated synergistic or additive effects when C/T is combined with various antimicrobial agents, including amikacin, aztreonam, fosfomycin, and meropenem.[3][4] These combinations have shown potential against challenging pathogens such as carbapenem-resistant P. aeruginosa (CRPA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[2][4]

Data Presentation: In Vitro Synergy of Ceftolozane/Tazobactam Combinations

The following tables summarize the quantitative data from checkerboard and time-kill assays, providing insights into the synergistic potential of Ceftolozane/tazobactam in combination with other antimicrobials against various bacterial species.

Table 1: Synergy of Ceftolozane/Tazobactam Combinations Determined by Checkerboard Assay

The checkerboard method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination. Synergy is typically defined as an FIC index of ≤0.5.

CombinationBacterial SpeciesStrain TypeFIC Index RangeInterpretation
C/T + MeropenemP. aeruginosaMDR/XDR0.28 - 0.5Synergy in 27.3% of isolates[5]
C/T + AmikacinP. aeruginosaCRPANot explicitly stated, but 40% of isolates showed synergy.[6][7]Synergy
C/T + FosfomycinP. aeruginosaMDRNot explicitly stated, but 88.9% of isolates showed synergy.[4][8]Synergy
C/T + AztreonamP. aeruginosaMDRNot explicitly stated, but 18.5% of isolates showed synergy.[4][8]Synergy
C/T + TigecyclineE. coli, K. pneumoniae, P. aeruginosaVariousNot explicitly stated, but synergy was observed in some strains.[3]Synergy in some strains
Table 2: Bactericidal Activity of Ceftolozane/Tazobactam Combinations from Time-Kill Assays

Time-kill assays measure the rate and extent of bacterial killing over time. Synergy is generally defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

CombinationBacterial SpeciesStrain TypeObservation
C/T + FosfomycinP. aeruginosaSPM-1-producingSynergistic against one of six isolates tested.[4][8]
C/T + TobramycinMucoid P. aeruginosaCystic Fibrosis IsolatesC/T demonstrated bactericidal activity comparable to standard-of-care agents.[9] Combination regimens demonstrated synergy and suppressed the emergence of resistance.[10]
C/T + AmikacinP. aeruginosa-The addition of amikacin to C/T produced greater reductions in bacterial load.[11]
C/T + MeropenemP. aeruginosa-No antagonism was observed.[5]
C/T + AztreonamP. aeruginosa-Aztreonam alone demonstrated significant bactericidal activity.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic activity of two antimicrobial agents.

Objective: To determine the minimum inhibitory concentration (MIC) of each drug alone and in combination, and to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), further diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Stock solutions of Ceftolozane/tazobactam and the second antimicrobial agent.

Procedure:

  • Preparation of Antibiotic Dilutions: Two-fold serial dilutions of Ceftolozane/tazobactam (Drug A) are prepared along the y-axis of the microtiter plate, and two-fold serial dilutions of the second antimicrobial (Drug B) are prepared along the x-axis.

  • Plate Setup: Each well contains a unique combination of concentrations of Drug A and Drug B. Control wells with each drug alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria), are included.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of Results:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent or combination over a 24-hour period.

Materials:

  • Flasks or tubes with CAMHB

  • Bacterial inoculum standardized to a starting concentration of ~5 x 10^5 to 1 x 10^6 CFU/mL.

  • Stock solutions of Ceftolozane/tazobactam and the second antimicrobial agent at desired concentrations (e.g., based on achievable serum concentrations).

  • Agar plates for colony counting.

Procedure:

  • Preparation of Test Cultures: Flasks containing CAMHB are prepared with the antimicrobial agent(s) at the desired concentrations. A growth control flask without any antibiotic is also included.

  • Inoculation: All flasks are inoculated with the standardized bacterial suspension.

  • Incubation and Sampling: The flasks are incubated in a shaking incubator at 35-37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Viable Cell Counting: Serial dilutions of the collected samples are plated on agar plates. The plates are incubated for 18-24 hours, and the number of colony-forming units (CFU)/mL is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antimicrobial agent and combination.

Interpretation of Results:

  • Bactericidal activity: ≥3-log10 reduction in CFU/mL from the initial inoculum.

  • Bacteriostatic activity: <3-log10 reduction in CFU/mL from the initial inoculum.

  • Synergy: ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

  • Indifference: <2-log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualizations

The following diagrams illustrate the experimental workflows and the logical interpretation of the results.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_antibiotics Prepare Serial Dilutions of Antibiotics start->prep_antibiotics plate_setup Set up 96-well Plate (Checkerboard Format) prep_bacteria->plate_setup prep_antibiotics->plate_setup inoculate Inoculate Wells plate_setup->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret end End interpret->end

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_cultures Prepare Test Cultures (with Antibiotics) start->prep_cultures inoculate Inoculate Cultures prep_bacteria->inoculate prep_cultures->inoculate incubate_sample Incubate and Sample (0, 2, 4, 6, 8, 12, 24h) inoculate->incubate_sample plate_count Plate Serial Dilutions and Count Colonies incubate_sample->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data interpret Interpret Synergy/ Bactericidal Activity plot_data->interpret end End interpret->end

Caption: Workflow of the Time-Kill Assay for Synergy Testing.

FIC_Index_Interpretation fic_index Fractional Inhibitory Concentration (FIC) Index synergy Synergy (FIC ≤ 0.5) fic_index->synergy Value is less than or equal to 0.5 additive Additive / Indifference (0.5 < FIC ≤ 4) fic_index->additive Value is between 0.5 and 4 antagonism Antagonism (FIC > 4) fic_index->antagonism Value is greater than 4

References

Navigating the Nuances of Ceftolozane Sulfate Susceptibility Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the reproducibility and accuracy of various susceptibility testing methods for Ceftolozane sulfate, a critical antibiotic in the fight against multidrug-resistant bacteria, reveals significant performance differences. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of common testing methodologies, supported by experimental data, to ensure reliable and accurate results in both research and clinical settings.

The emergence of multidrug-resistant pathogens necessitates the accurate assessment of antibiotic susceptibility to guide therapeutic decisions and support novel drug development. Ceftolozane, often combined with the β-lactamase inhibitor tazobactam, is a key weapon against challenging Gram-negative bacteria, particularly Pseudomonas aeruginosa. However, the reliability of susceptibility testing results can vary depending on the method employed. This guide delves into the performance of commonly used methods, including broth microdilution (BMD), Etest, MIC Test Strips (MTS), and disk diffusion (DD), referencing their performance against the gold-standard BMD.

Performance Metrics at a Glance: A Quantitative Comparison

The accuracy of various ceftolozane/tazobactam susceptibility testing methods is critically evaluated using several key metrics. Categorical agreement (CA) assesses whether a method correctly classifies an isolate as susceptible, intermediate, or resistant. Essential agreement (EA) measures how close the minimum inhibitory concentration (MIC) value from a test method is to the reference method, typically within one twofold dilution. Error rates, including very major errors (false susceptibility), major errors (false resistance), and minor errors (discrepancy in the intermediate category), provide further insight into a method's reliability.

The following tables summarize the performance of different susceptibility testing methods against P. aeruginosa as reported in various studies.

Table 1: Performance of Gradient Strip and Disk Diffusion Methods for Ceftolozane/Tazobactam against P. aeruginosa

MethodReference MethodCategorical Agreement (CA)Essential Agreement (EA)Very Major Errors (VME)Major Errors (ME)Minor ErrorsSource(s)
Etest Broth Microdilution96.8%97.7%0%0%3.2%[1][2]
>90%84%---[3]
MIC Test Strips (MTS) Broth Microdilution87.0%87.0%0%0.9%12.3%[1][2]
>90%>90%---[3]
Disk Diffusion (CLSI) Broth Microdilution92.9%N/A0%0%7.1%[1][2]
92%N/A---[3]
Disk Diffusion (EUCAST) Broth Microdilution81%N/A---[3]

Table 2: Comparative Performance of Commercial Methods against Carbapenem-Resistant P. aeruginosa

MethodReference MethodEssential Agreement (EA)NotesSource(s)
Etest (BioMérieux) Broth MicrodilutionPoorMIC values tended to be higher than the reference.[4]
MIC Test Strips (Liofilchem) Broth MicrodilutionPoorMIC values tended to be higher than the reference.[4]
Sensititre EURGNCOL panel Broth MicrodilutionPoorMIC values tended to be higher than the reference.[4]

It is important to note that the performance of these methods can be influenced by the resistance phenotype of the isolates being tested. For instance, one study found that while all methods had 100% categorical agreement when testing pan-susceptible isolates, the agreement decreased significantly when testing isolates resistant to all β-lactams[3].

Experimental Protocols: A Closer Look at the Methodologies

The reliability of susceptibility testing is intrinsically linked to the adherence to standardized protocols. The following sections outline the fundamental steps for each of the discussed methods, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution (BMD) - The Reference Method

BMD is considered the gold standard for determining the MIC of an antimicrobial agent. It involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate.

Experimental Workflow:

  • Prepare Antimicrobial Dilutions: Ceftolozane (with a fixed concentration of tazobactam, typically 4 µg/mL) is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB)[5].

  • Inoculum Preparation: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard[4]. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air[6].

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare serial dilutions of Ceftolozane/Tazobactam in Mueller-Hinton Broth C Inoculate microtiter plate wells with bacterial suspension A->C B Standardize bacterial inoculum to 0.5 McFarland B->C D Incubate at 35°C for 16-20 hours C->D E Read plates and determine MIC (lowest concentration with no visible growth) D->E

Broth Microdilution (BMD) Workflow
Gradient Diffusion (Etest and MIC Test Strips)

Gradient diffusion methods utilize a plastic strip impregnated with a predefined continuous gradient of an antimicrobial agent.

Experimental Workflow:

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Strip Application: The gradient strip (e.g., Etest, MTS) is applied to the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35°C for 18-24 hours.

  • Result Interpretation: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip[5]. For comparison with BMD, the MIC value is often rounded up to the next twofold dilution[4].

Gradient_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate for a confluent lawn A->B C Apply gradient strip to agar surface B->C D Incubate at 35°C for 18-24 hours C->D E Read MIC at the intersection of the inhibition ellipse and the strip scale D->E

Gradient Diffusion (Etest/MTS) Workflow
Disk Diffusion (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative test that uses paper disks impregnated with a specific concentration of an antimicrobial agent.

Experimental Workflow:

  • Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland) is prepared.

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension.

  • Disk Application: A paper disk containing a specific amount of ceftolozane/tazobactam (e.g., 30/10 µg) is placed on the inoculated agar surface[5].

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Result Interpretation: The diameter of the zone of inhibition around the disk is measured in millimeters. This zone diameter is then interpreted as susceptible, intermediate, or resistant according to the breakpoints established by regulatory bodies like CLSI or EUCAST[5].

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate for a confluent lawn A->B C Place antibiotic disk on agar surface B->C D Incubate at 35°C for 16-20 hours C->D E Measure the diameter of the zone of inhibition and interpret results D->E

Disk Diffusion Workflow

Conclusion: Selecting the Right Tool for the Job

The choice of a susceptibility testing method for this compound requires careful consideration of the trade-offs between accuracy, cost, and workflow. While broth microdilution remains the reference standard for its accuracy and reproducibility, gradient diffusion and disk diffusion methods offer simpler and more accessible alternatives for routine testing.

The data indicates that Etest and disk diffusion (using CLSI breakpoints) generally demonstrate acceptable performance for P. aeruginosa[1][2]. However, MIC Test Strips have shown a higher rate of minor errors[1][2]. Furthermore, against highly resistant strains, the accuracy of all manual methods can decrease[3]. When precise MIC values are crucial, especially for critically ill patients or in research settings, confirmation with the reference broth microdilution method is recommended, particularly when results from commercial systems are close to the breakpoint[4].

For researchers and drug development professionals, understanding the nuances and limitations of each method is paramount for generating reliable data that can confidently guide the development of new antimicrobial agents and inform clinical practice. Continuous evaluation and adherence to standardized protocols are essential to ensure the accuracy and reproducibility of this compound susceptibility testing.

References

Ceftolozane Sulfate: A Comparative Benchmark Against Novel Antibiotic Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ceftolozane sulfate's performance against other contemporary antibiotic therapies. The following sections detail in-vitro activity, clinical efficacy, and the methodologies behind these findings.

Ceftolozane, combined with the β-lactamase inhibitor tazobactam (C/T), is a cephalosporin antibiotic developed to combat challenging Gram-negative bacterial infections, particularly those caused by multidrug-resistant (MDR) Pseudomonas aeruginosa.[1] Its unique chemical structure enhances its stability against common resistance mechanisms such as AmpC β-lactamases, and it is less affected by efflux pumps and porin channel loss.[2][3] This guide benchmarks C/T against other new β-lactam/β-lactamase inhibitor combinations, including ceftazidime/avibactam (CZA) and imipenem/relebactam (IMR).

In-Vitro Activity: A Quantitative Comparison

The in-vitro potency of an antibiotic is a critical indicator of its potential clinical effectiveness. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of in-vitro activity. The following tables summarize the comparative MICs and susceptibility rates of Ceftolozane/tazobactam and other new antibiotic therapies against key Gram-negative pathogens.

Table 1: Comparative In-Vitro Activity against Pseudomonas aeruginosa

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Rate (%)
Ceftolozane/tazobactam 0.5297.5
Ceftazidime/avibactam2896.9
Imipenem/relebactam--91
Meropenem0.51676.0
Piperacillin/tazobactam412877.5

Data compiled from multiple surveillance studies.[4][5][6][7]

Table 2: Comparative In-Vitro Activity against Enterobacterales

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Rate (%)
Ceftolozane/tazobactam --94
Ceftazidime/avibactam-->99
Imipenem/relebactam--99 (Non-Morganellaceae)
Meropenem--99

Data compiled from a 2019-2021 U.S. surveillance program.[4]

Clinical Efficacy: The ASPECT-NP Trial

The ASPECT-NP trial was a pivotal Phase 3, randomized, double-blind, non-inferiority study that compared the efficacy and safety of Ceftolozane/tazobactam to meropenem for the treatment of ventilated hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP).[8]

Table 3: Clinical Outcomes from the ASPECT-NP Trial

OutcomeCeftolozane/tazobactam (n=362)Meropenem (n=364)Treatment Difference (95% CI)
28-day all-cause mortality 24.0%25.3%1.1% (-5.1 to 7.4)
Clinical cure at Test-of-Cure 54%53%1.1% (-6.2 to 8.3)

The trial demonstrated that high-dose Ceftolozane/tazobactam was non-inferior to meropenem for both the primary endpoint of 28-day all-cause mortality and the key secondary endpoint of clinical cure at the test-of-cure visit.[8]

A post-hoc analysis of the ASPECT-NP trial focused on patients who were failing prior antibacterial therapy at study entry. In this subgroup, 28-day all-cause mortality was notably lower in patients receiving Ceftolozane/tazobactam (22.6%) compared to those receiving meropenem (45.0%).[9]

Experimental Protocols

The in-vitro susceptibility data presented in this guide were primarily generated using the broth microdilution (BMD) method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][10]

Broth Microdilution (BMD) for MIC Determination
  • Isolate Preparation : Bacterial isolates are cultured on appropriate agar media to obtain pure colonies. A standardized inoculum is prepared by suspending colonies in a saline or broth solution to match a 0.5 McFarland turbidity standard.

  • Antibiotic Dilution : Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates. For β-lactamase inhibitor combinations like Ceftolozane/tazobactam, a fixed concentration of the inhibitor (tazobactam at 4 mg/L) is maintained across all dilutions of the primary antibiotic.[5][11]

  • Inoculation : The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation : The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Quality Control : Reference strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.[5]

Visualizing Mechanisms and Workflows

Mechanism of Action of Ceftolozane/tazobactam

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It has a high affinity for essential penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan synthesis.[1][2] Tazobactam is a β-lactamase inhibitor that protects ceftolozane from degradation by many, but not all, β-lactamase enzymes produced by resistant bacteria.[2]

G cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to BetaLactamase β-lactamase Enzymes Ceftolozane_in Ceftolozane BetaLactamase->Ceftolozane_in Degrades Ceftolozane_in->PBP Inhibits Tazobactam_in Tazobactam Tazobactam_in->BetaLactamase Inhibits Ceftolozane_out Ceftolozane Ceftolozane_out->Ceftolozane_in Tazobactam_out Tazobactam Tazobactam_out->Tazobactam_in

Caption: Mechanism of action of Ceftolozane/tazobactam.

Experimental Workflow for Antimicrobial Susceptibility Testing

The process of determining the in-vitro activity of a new antibiotic involves a standardized workflow to ensure reliable and comparable results.

G start Start: Bacterial Isolate culture 1. Isolate Culture & Colony Purification start->culture inoculum 2. Prepare Standardized Inoculum (0.5 McFarland) culture->inoculum inoculate 4. Inoculate Plate with Bacterial Suspension inoculum->inoculate dilution 3. Serial Dilution of Antibiotics in Microtiter Plate dilution->inoculate incubate 5. Incubate at 35°C for 16-20 hours inoculate->incubate read 6. Read and Record MIC Value incubate->read interpret 7. Interpret Results using CLSI/EUCAST Breakpoints read->interpret end End: Susceptibility Profile interpret->end

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Ceftolozane Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Ceftolozane Sulfate, a cephalosporin antibacterial agent, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance.[1][2] Adherence to established protocols is not only a matter of best practice but also a legal requirement under various regulations.[3][4]

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][5] Additionally, state and local regulations may impose more stringent requirements.[3][6] It is imperative for laboratory personnel to be familiar with the specific regulations applicable to their location.

Disposal Procedures for this compound

The primary recommendation for the disposal of this compound is to treat it as chemical waste and dispose of it through a licensed professional waste disposal service.[7] This ensures that the compound is handled and treated in a manner that minimizes its environmental impact.

Key Disposal Steps:

  • Segregation: this compound waste should be segregated from general laboratory trash and other waste streams. It should be collected in a designated, properly labeled, and sealed container.[8]

  • Professional Disposal: The collected waste should be handed over to a licensed hazardous waste disposal company.[7] These companies are equipped to handle and treat pharmaceutical waste in accordance with federal and state regulations.

  • Incineration: The most common and recommended method for the disposal of pharmaceutical waste is incineration at a permitted treatment facility.[4][5] Some safety data sheets suggest dissolving or mixing the material with a combustible solvent before burning in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Avoid Drain Disposal: Under no circumstances should this compound be flushed down the drain or toilet.[2][7][8] This practice can lead to the contamination of water supplies and contribute to the emergence of antibiotic-resistant bacteria.[2][8] The EPA's Subpart P regulations explicitly prohibit the flushing of hazardous waste pharmaceuticals.[5]

Handling Spills

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, protective clothing, eye protection, and respiratory protection.[9]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[7][9]

  • Cleanup: For solid spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.[7] For liquid spills, absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders).[9]

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with a suitable solvent like alcohol.[9]

  • Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste according to the procedures outlined above.[9]

Summary of Disposal Recommendations

Waste TypeRecommended Disposal MethodKey Considerations
Unused or Expired this compound Incineration via a licensed professional waste disposal service.[5][7]Do not dispose of in regular trash or down the drain.[7][8] Dissolving in a combustible solvent may be an option for incineration.[7]
Contaminated Labware (e.g., vials, plates) Collect in a designated hazardous waste container for professional disposal.Ensure containers are properly labeled.
Spill Cleanup Materials Dispose of as hazardous waste along with the spilled substance.[9]All materials used in the cleanup are considered contaminated.
Empty Containers Should be taken to an approved waste handling site for recycling or disposal.[10]If not otherwise specified, dispose of as unused product.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start This compound Waste Generated is_spill Is it a spill? start->is_spill handle_spill Follow Spill Response Protocol (Use PPE, Contain, Clean, Decontaminate) is_spill->handle_spill Yes collect_waste Collect in a designated, labeled hazardous waste container is_spill->collect_waste No handle_spill->collect_waste is_empty_container Is it an empty container? collect_waste->is_empty_container dispose_container Dispose of empty container via approved waste handling site is_empty_container->dispose_container Yes contact_disposal Contact Licensed Professional Waste Disposal Service is_empty_container->contact_disposal No incinerate Incinerate at a Permitted Facility dispose_container->incinerate contact_disposal->incinerate

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of Ceftolozane Sulfate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ceftolozane Sulfate. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.

This compound is a cephalosporin antibacterial agent.[1] While vital in combating gram-negative bacterial infections, it is also classified as a substance that may cause allergic skin reactions and respiratory sensitization upon inhalation.[2][3] Therefore, stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free nitrile gloves is recommended.[4]Prevents skin contact and potential allergic reactions. The outer glove should be removed and disposed of after handling.
Eye Protection Safety goggles with side-shields are required.[2] A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[5]Protects eyes from dust particles and potential splashes.
Skin and Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-certified N95 or P1 respirator should be used, especially when handling the powder form or when engineering controls are insufficient.[6]Minimizes the risk of inhaling aerosolized particles, which can cause respiratory sensitization.[2][5]

Operational Plans: From Handling to Disposal

Engineering Controls: Work with this compound should be conducted in a well-ventilated area.[2][7] The use of a chemical fume hood or other local exhaust ventilation is highly recommended to minimize airborne concentrations.[8] Safety showers and eyewash stations must be readily accessible in the immediate work area.[2]

Handling Procedures:

  • Avoid Dust Generation: Handle this compound powder carefully to minimize the creation of dust.[9]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[7]

  • Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the compound.[9] Do not eat, drink, or smoke in areas where this compound is handled.[5]

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

Disposal Plan: All waste materials, including contaminated PPE, empty vials, and unused product, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures: A Step-by-Step Guide

In Case of Exposure:

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation or an allergic reaction develops.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Accidental Release Measures: In the event of a spill, follow these steps to ensure safe cleanup and containment.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Contain Contain the spill with absorbent material Evacuate->Contain PPE Don appropriate PPE PPE->Contain Cleanup Carefully sweep or scoop up spilled solid. For liquids, use an inert absorbent material. Decontaminate Decontaminate the spill area with a suitable cleaning agent. Collect Collect all contaminated materials in a sealed, labeled container. Decontaminate->Collect Dispose Dispose of as hazardous waste according to regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.